Product packaging for Methyl cyclopentylphenylglycolate(Cat. No.:CAS No. 19833-96-6)

Methyl cyclopentylphenylglycolate

Cat. No.: B023521
CAS No.: 19833-96-6
M. Wt: 234.29 g/mol
InChI Key: FGMUSNHTKNGVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B023521 Methyl cyclopentylphenylglycolate CAS No. 19833-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMUSNHTKNGVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864908
Record name Methyl cyclopentyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-96-6
Record name Methyl α-cyclopentyl-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyclopentylmandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19833-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl cyclopentylphenylglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CYCLOPENTYLMANDELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentylphenylglycolate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of a wide array of complex molecules.[1] Its unique structural amalgamation of a phenyl ring, a cyclopentyl moiety, and an alpha-hydroxy ester functional group imparts a distinct set of chemical properties that are harnessed in diverse fields, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering in-depth insights into its structure, reactivity, spectroscopic profile, and analytical methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their respective domains.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 19833-96-6, possesses the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[2] Its structure features a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclopentyl groups, making it a chiral molecule with the potential for enantioselective synthesis and separation.

Key Physicochemical Data
PropertyValueSource(s)
Appearance Pale oil or clear colorless to pale yellow oil[3][4]
Boiling Point 357.539 °C at 760 mmHg; 120-127 °C at 0.25 Torr[3][4]
Density 1.161 g/cm³ (predicted)[3]
Flash Point 147.746 °C[3]
Refractive Index 1.55[3]
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol[3][4]
pKa 12.28 ± 0.29 (Predicted)[3]

These properties indicate that this compound is a relatively high-boiling, non-volatile liquid at room temperature with limited solubility in common polar aprotic and protic solvents. Its high flash point suggests it is not highly flammable.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the esterification of α-cyclopentylmandelic acid. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the esterification of carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-cyclopentylmandelic acid in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Synthesis Workflow

Synthesis_Workflow Reactants α-Cyclopentylmandelic Acid + Methanol Reaction Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield α-cyclopentylmandelic acid and methanol. This reaction is fundamental to many of its applications as a synthetic intermediate.

  • Hydroxyl Group: The tertiary alcohol can undergo oxidation , although harsh conditions may be required. It can also be a site for etherification or esterification with other molecules, allowing for further functionalization.

  • Phenyl and Cyclopentyl Groups: The aromatic ring can participate in electrophilic aromatic substitution reactions, while the cyclopentyl group is generally less reactive but can undergo radical reactions under specific conditions.

The presence of these functional groups makes this compound a valuable building block for creating more complex molecules with desired biological activities or material properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on a reported spectrum, the following characteristic chemical shifts (in ppm, referenced to TMS in CDCl₃) can be expected:

  • δ 7.25-7.65 (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.77 (s, 3H): Protons of the methyl ester group.

  • δ 3.74 (s, 1H): Proton of the hydroxyl group.

  • δ 2.90 (p, 1H): The methine proton of the cyclopentyl group attached to the chiral center.

  • δ 1.32-1.69 (m, 8H): Protons of the four methylene groups in the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies:

  • ~3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the cyclopentyl and methyl groups.

  • ~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 234.29), the molecular ion peak [M]⁺ would be observed at m/z 234. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carboxyl group (-COOCH₃, m/z 59), and cleavage of the cyclopentyl ring.

Analytical Methodologies

The analysis of this compound, particularly in complex matrices, often requires chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation, identification, and quantification of this compound. Due to its chiral nature, enantioselective separation is often a key analytical challenge.

Experimental Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase (CSP) column is required. Common choices include cyclodextrin-based or polysaccharide-based columns.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore. A detection wavelength in the range of 210-230 nm is generally effective.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Diagram of the HPLC Analysis Workflow

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Gas Chromatography (GC)

GC can also be employed for the analysis of this compound, particularly for assessing its purity. Derivatization of the hydroxyl group may be necessary to improve its volatility and peak shape.

Applications and Significance

The chemical properties of this compound make it a crucial precursor in several industries:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of anticholinergic drugs like glycopyrrolate, which is used to treat conditions such as peptic ulcers and to reduce secretions during surgery.[5]

  • Agrochemicals: Its derivatives are explored for their potential as pesticides and herbicides.

  • Materials Science: The molecule can be incorporated into polymers to modify their physical and chemical properties.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[6] It may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in organic synthesis. A thorough understanding of its chemical properties, including its synthesis, reactivity, and analytical characterization, is paramount for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Methyl Cyclopentylphenylglycolate (CAS: 19833-96-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cyclopentylphenylglycolate, registered under CAS number 19833-96-6, is a pivotal chemical intermediate, most notably in the synthesis of the anticholinergic drug, Glycopyrrolate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it delves into its significant role in drug discovery and development, primarily as a precursor, and discusses its toxicological profile based on available data. This document is intended to be a valuable resource for scientists and researchers engaged in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction

This compound, also known as Methyl α-Cyclopentylmandelate, is an ester of mandelic acid characterized by the presence of a cyclopentyl group attached to the α-carbon.[1][2][3] Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The primary and most well-documented application of this compound is as a key starting material in the manufacturing of Glycopyrrolate, a quaternary ammonium muscarinic antagonist.[4] Understanding the properties and synthesis of this compound is therefore crucial for the efficient and safe production of this important therapeutic agent. This guide aims to consolidate the available technical information on this compound, providing a detailed resource for professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19833-96-6[1][2][5]
Molecular Formula C₁₄H₁₈O₃[1][2][3]
Molecular Weight 234.29 g/mol [1][3]
IUPAC Name methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate[3]
Synonyms Methyl α-Cyclopentylmandelate, Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester, Methyl cyclopentyl(hydroxy)phenylacetate[1][2][3]
Appearance Pale oil or clear colorless to pale yellow liquid[1][2]
Boiling Point 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr[1][2]
Density 1.161 g/cm³ (predicted)[1][2]
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol[1][2]
Storage Temperature Refrigerator; Sealed in dry, Room Temperature[1][2]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most commonly cited methods involve the esterification of α-cyclopentylmandelic acid or a Grignard reaction with a glyoxylate precursor.

Synthesis via Esterification of α-Cyclopentylmandelic Acid

This method involves the reaction of α-cyclopentylmandelic acid with an appropriate methylating agent, such as iodomethane, in the presence of a base.

Experimental Protocol:

  • Dissolve α-cyclopentylmandelic acid (1.0 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide (DMF).

  • Slowly add iodomethane (3.0 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture continuously for 2 hours at room temperature.

  • Upon completion, pour the reaction mixture into water and extract three times with hexane.[5]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]

Synthesis via Grignard Reaction

An alternative route involves the reaction of a cyclopentyl Grignard reagent with methyl benzoylformate.

Experimental Protocol:

  • Prepare the Grignard reagent from α-chlorocyclopentane and magnesium turnings in an anhydrous ether or tetrahydrofuran (THF) solvent.

  • Dissolve methyl benzoylformate in anhydrous ether or THF.

  • Slowly add the prepared Grignard reagent to the methyl benzoylformate solution at a controlled temperature.

  • After the reaction is complete, the crude product is worked up, which may involve hydrolysis and subsequent esterification to improve purity.[6]

Purification

The crude this compound is typically purified by silica gel column chromatography.[5] A common eluent system is a mixture of hexane and dichloromethane (e.g., 1.5:1 v/v).[5] The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (α-Cyclopentylmandelic Acid or Methyl Benzoylformate) reaction Chemical Reaction (Esterification or Grignard) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Silica Gel Column Chromatography crude->chromatography analysis Purity Analysis (TLC, GC) chromatography->analysis final_product Pure Methyl cyclopentylphenylglycolate analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. A published ¹H NMR spectrum in CDCl₃ (300 MHz) shows the following key shifts: δ 1.32-1.37 and 1.43-1.69 (m, 8H, cyclopentyl CH₂), 2.90 (p, 1H, cyclopentyl CH), 3.74 (s, 1H, OH), 3.77 (s, 3H, OCH₃), and 7.25-7.37 and 7.63-7.65 (m, 5H, phenyl).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretching band around 3400-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretching bands for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl group around 1730-1750 cm⁻¹.

  • C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

  • C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 234. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the entire ester group (-COOCH₃, m/z = 59). Alpha-cleavage adjacent to the hydroxyl and phenyl groups can also lead to characteristic fragment ions.

Role in Drug Discovery and Development

The primary significance of this compound in drug discovery lies in its role as a direct precursor to Glycopyrrolate.

Synthesis of Glycopyrrolate

Glycopyrrolate is synthesized from this compound through a two-step process:

  • Transesterification: this compound is reacted with 1-methyl-3-pyrrolidinol in the presence of a catalyst, such as sodium methoxide, to form the tertiary amine intermediate.

  • Quaternization: The resulting tertiary amine is then reacted with methyl bromide to form the quaternary ammonium salt, Glycopyrrolate.[4]

Glycopyrrolate_Synthesis MCPG Methyl cyclopentylphenylglycolate Transesterification Transesterification MCPG->Transesterification MP 1-Methyl-3-pyrrolidinol MP->Transesterification Intermediate Tertiary Amine Intermediate Transesterification->Intermediate Quaternization Quaternization Intermediate->Quaternization MeBr Methyl Bromide MeBr->Quaternization Glycopyrrolate Glycopyrrolate Quaternization->Glycopyrrolate

Caption: Synthetic pathway from this compound to Glycopyrrolate.

Pharmacological Context: Glycopyrrolate's Mechanism of Action

Glycopyrrolate is a peripherally acting muscarinic antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors on smooth muscle, cardiac muscle, and in exocrine glands.[3][7] This antagonism leads to a reduction in salivary, bronchial, and gastric secretions, as well as bronchodilation and inhibition of vagal reflexes. Due to its quaternary ammonium structure, Glycopyrrolate has a limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amine anticholinergics like atropine.

Safety and Toxicology

The safety and toxicological profile of this compound is important for its handling and for assessing the impurity profile of the final drug product.

GHS Hazard Statements: Based on aggregated data, this compound has been associated with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[3]

Precautionary Statements: Recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment.

Stability

While specific, detailed stability studies for this compound are not extensively available in the public domain, general chemical principles and ICH guidelines on stability testing can be applied.[7][8][9] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.[1] Formal stability studies according to ICH guidelines would be necessary to establish a re-test period for this intermediate, evaluating its purity and degradation products under various temperature and humidity conditions.

Conclusion and Future Perspectives

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Glycopyrrolate. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. While its primary application is well-established, the potential for this compound as a building block for other novel bioactive molecules remains an area for further exploration. Future research could focus on developing more sustainable and efficient synthetic routes, conducting comprehensive stability and toxicological studies, and investigating its utility in the synthesis of other pharmacologically active compounds. A deeper understanding of this molecule will undoubtedly contribute to advancements in pharmaceutical manufacturing and drug discovery.

References

An In-Depth Technical Guide to the Physical Properties of Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Cyclopentylphenylglycolate

This compound, a notable organic compound, holds considerable interest within the realms of organic synthesis and materials science. As an ester derivative of cyclopentylmandelic acid, its molecular structure offers a versatile scaffold for the development of novel chemical entities. Understanding its fundamental physical properties, such as boiling point and density, is a critical prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification methodologies to formulation and material characterization. This guide provides a detailed examination of these key physical parameters, supported by established experimental protocols for their accurate determination.

Core Physical Properties of this compound

The physical state of this compound at ambient conditions is described as a pale oil, indicating it is a liquid with relatively low volatility at room temperature.[1] The quantitative physical properties are summarized in the table below.

Physical PropertyValueConditionsSource
Boiling Point 120-127 °Cat 0.25 Torr[2][3]
357.539 °Cat 760 mmHg[1]
Density 1.160 ± 0.06 g/cm³Predicted[2][3]
1.161 g/cm³Not specified[1]

Note: The significant difference in boiling points is attributed to the vastly different pressure conditions under which they were determined. The lower boiling point at reduced pressure (vacuum) is a common characteristic of organic compounds, allowing for distillation at lower temperatures to prevent decomposition.

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound is essential for its characterization and use in further applications. The following sections detail robust experimental methodologies for obtaining these values.

Boiling Point Determination via Vacuum Distillation

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method for its purification and boiling point determination. This technique allows the substance to boil at a significantly lower temperature, thereby preventing potential thermal degradation.

Methodology:

  • Apparatus Setup: A standard simple distillation apparatus is assembled, ensuring all glassware joints are properly sealed to maintain a vacuum. A heat-resistant flask (distilling flask) is charged with the this compound sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is gradually reduced to the desired level (e.g., 0.25 Torr) and monitored with a manometer.

  • Heating: The distilling flask is gently heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil.

  • Equilibrium and Measurement: As the vapor condenses on the thermometer bulb, a stable temperature reading will be observed. This equilibrium temperature, where the vapor and liquid phases are in equilibrium, is recorded as the boiling point at the measured pressure.[4][5]

  • Data Recording: It is crucial to record both the boiling temperature and the precise pressure at which the measurement was taken.[5]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Charge Distilling Flask with Sample and Boiling Chips B Assemble Distillation Glassware A->B C Position Thermometer Correctly B->C D Apply Vacuum and Stabilize Pressure C->D Connect to Vacuum Source E Gently Heat the Sample F Observe and Record Equilibrium Boiling Temperature E->F G Record Final Boiling Point and Pressure F->G Density_Determination A Weigh Empty, Dry Pycnometer (m_pycnometer) B Fill with Deionized Water and Weigh (m_pycnometer+water) A->B C Calculate Volume of Pycnometer (V = m_water / ρ_water) B->C D Dry Pycnometer and Fill with Sample C->D E Weigh Pycnometer with Sample (m_pycnometer+sample) D->E F Calculate Density of Sample (ρ_sample = m_sample / V) E->F

References

Spectroscopic Elucidation of Methyl Cyclopentylphenylglycolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of Methyl Cyclopentylphenylglycolate

This compound, a significant intermediate in the synthesis of various organic compounds and pharmaceuticals, possesses a unique molecular architecture that dictates its chemical behavior and potential applications.[1] Accurate and unambiguous structural confirmation is paramount for its use in drug development and scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and interpretations presented herein are designed to ensure the highest degree of scientific integrity, empowering researchers to confidently identify and characterize this important molecule.

The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, and its unique identifier is CAS number 19833-96-6.[2][3] Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.3 g/mol .[3]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Causality Behind Experimental Choices

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The choice of a 300 MHz spectrometer represents a balance between resolution and accessibility for routine analysis. Higher field strengths would offer greater dispersion of signals, but 300 MHz is sufficient to resolve the key proton environments in this compound. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak that does not interfere with the analyte signals.

Experimental Protocol: A Self-Validating System

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Acquisition Time: Typically 2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is adequate for quantitative analysis of non-quaternary protons.

    • Number of Scans (ns): 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate to encompass all proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65-7.63multiplet5HPhenyl (Ph)
7.37-7.25multipletPhenyl (Ph)
3.77singlet3HMethyl (CH₃)
3.74singlet1HHydroxyl (OH)
2.90pentet1HMethine (CHC(OH))
1.69-1.43multiplet8HCyclopentyl ((CH₂)₄)
1.37-1.32multipletCyclopentyl ((CH₂)₄)

Data obtained from a patent description.[3]

In-Depth Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

  • Aromatic Protons (7.65-7.25 ppm): The signals in the downfield region are characteristic of protons on a phenyl ring. The integration of 5H confirms the presence of a monosubstituted benzene ring. The complex multiplet pattern arises from the spin-spin coupling between the ortho, meta, and para protons.

  • Methyl Protons (3.77 ppm): The sharp singlet integrating to 3H is unequivocally assigned to the methyl protons of the ester group. Its singlet nature indicates the absence of any adjacent protons.

  • Hydroxyl Proton (3.74 ppm): The singlet at 3.74 ppm, integrating to 1H, is assigned to the hydroxyl proton. The chemical shift of hydroxyl protons can vary depending on concentration and solvent, and it often appears as a broad singlet. In this case, its sharp nature suggests minimal hydrogen bonding.

  • Methine Proton (2.90 ppm): The pentet at 2.90 ppm is assigned to the methine proton of the cyclopentyl group, which is directly attached to the chiral center. The pentet multiplicity arises from coupling to the four adjacent methylene protons on the cyclopentyl ring.

  • Cyclopentyl Protons (1.69-1.32 ppm): The complex multiplets in the upfield region, integrating to 8H, correspond to the four methylene groups of the cyclopentyl ring. The overlapping signals are due to the similar chemical environments of these protons.

Figure 2: Correlation of ¹H NMR signals with the molecular structure.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Deeper Structural Insights

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Broadband proton decoupling is a standard technique applied in ¹³C NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each carbon. This simplification is crucial for analyzing complex molecules.

Experimental Protocol: Optimizing for a Less Sensitive Nucleus

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate different experimental parameters compared to ¹H NMR.

  • Sample Preparation:

    • A more concentrated sample is required, typically 50-100 mg of this compound.

    • Dissolve in ~0.7 mL of CDCl₃ with TMS as the internal standard.

  • Instrumental Parameters (e.g., 75 or 125 MHz Spectrometer):

    • Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to allow for the slower relaxation of quaternary carbons.

    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A wide spectral width of ~200-220 ppm is necessary to cover the entire range of carbon chemical shifts.

  • Data Processing:

    • Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

    • The solvent peak (CDCl₃ at ~77.16 ppm) can be used for calibration if TMS is not present or as a secondary reference.

Data Presentation: Predicted ¹³C NMR Spectral Data

As of the writing of this guide, a publicly available experimental ¹³C NMR spectrum for this compound was not found. However, based on established chemical shift correlations and data from similar structures, a predicted spectrum is presented below. This serves as a guide for researchers in interpreting their own experimental data.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~175QuaternaryCarbonyl (C=O)
~140QuaternaryPhenyl (C-1')
~128.5CHPhenyl (C-3', C-5')
~128.0CHPhenyl (C-4')
~126.0CHPhenyl (C-2', C-6')
~80Quaternaryα-Carbon (Cα)
~52CH₃Methyl (OCH₃)
~45CHMethine (C-1'')
~26CH₂Cyclopentyl (C-2'', C-5'')
~24CH₂Cyclopentyl (C-3'', C-4'')
In-Depth Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a logical framework for the carbon environments within the molecule.

  • Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two attached oxygen atoms.

  • Aromatic Carbons (~140-126 ppm): Six distinct signals are anticipated for the phenyl ring carbons, although some may overlap. The quaternary carbon (C-1') attached to the chiral center will be the most downfield of the aromatic signals. The other five CH carbons will appear in the typical aromatic region.

  • α-Carbon (~80 ppm): The quaternary α-carbon, bonded to the hydroxyl group, the phenyl ring, the cyclopentyl ring, and the carbonyl group, is significantly deshielded and is expected to appear around 80 ppm.

  • Methyl Carbon (~52 ppm): The methyl carbon of the ester group will resonate in the typical range for an O-methyl group.

  • Cyclopentyl Carbons (~45-24 ppm): The five carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon (C-1'') will be the most downfield of this group due to its proximity to the chiral center. The four methylene carbons will likely appear as two distinct signals due to symmetry.

Figure 3: Predicted correlation of ¹³C NMR signals with the molecular structure.

Part 3: Infrared (IR) Spectroscopy

The "Why": Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) functionalities, as well as the aromatic and aliphatic C-H bonds.

Experimental Protocol: A Straightforward Approach

Acquiring an IR spectrum is a relatively simple process.

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

  • Instrumental Parameters (FT-IR Spectrometer):

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum.

    • The resulting spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectral Data

The following table summarizes the key IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3500Strong, BroadO-H StretchHydroxyl Group
~3060, 3030MediumC-H StretchAromatic C-H
~2960, 2870StrongC-H StretchAliphatic C-H (Cyclopentyl, Methyl)
~1730Strong, SharpC=O StretchEster Carbonyl
~1600, 1495MediumC=C StretchAromatic Ring
~1450MediumC-H BendAliphatic C-H
~1250, 1150StrongC-O StretchEster C-O
~730, 695StrongC-H BendMonosubstituted Benzene

Data obtained from the NIST Chemistry WebBook.

In-Depth Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups in this compound.

  • O-H Stretch (~3500 cm⁻¹): The strong, broad absorption band in this region is a classic indicator of a hydroxyl group involved in hydrogen bonding.

  • C-H Stretches (~3060-2870 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclopentyl and methyl groups.

  • C=O Stretch (~1730 cm⁻¹): The very strong and sharp absorption at approximately 1730 cm⁻¹ is a clear indication of the carbonyl group of the ester functionality.

  • C=C Stretches (~1600, 1495 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches (~1250, 1150 cm⁻¹): The strong absorptions in this region are attributed to the asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group.

  • C-H Bends (~730, 695 cm⁻¹): The strong out-of-plane C-H bending vibrations in this region are characteristic of a monosubstituted benzene ring.

Figure 4: Correlation of key IR absorption bands with the molecular structure.

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of ¹H NMR, predicted ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating spectroscopic portrait of this compound. Each technique offers a unique and complementary perspective on the molecular structure, and together they allow for an unambiguous identification of this compound. This guide serves as a valuable resource for researchers, providing not only the spectral data but also the underlying principles and experimental considerations necessary for robust scientific inquiry.

References

An In-depth Technical Guide to Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as Methyl cyclopentylphenylglycolate, is a valuable organic compound with significant applications across various scientific disciplines.[1] With the chemical formula C14H18O3, this pale oil serves as a critical building block in the synthesis of more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and materials science sectors.[1] In the pharmaceutical industry, it is a key intermediate in the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, focusing on its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate[2][3]

This systematic name precisely describes the molecular structure, indicating a methyl ester of an acetic acid derivative. The parent acetic acid is substituted at the alpha-carbon (position 2) with a cyclopentyl group, a hydroxyl group (-OH), and a phenyl group.

Synonyms: The compound is also known by several other names, including:

  • This compound[1][3]

  • Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester[1][4]

  • Cyclopentyl(hydroxy)phenylacetic acid, methyl ester[1][2]

  • Methyl cyclopentyl(hydroxy)phenylacetate[1][4]

  • Alpha-Cyclopentylmandelic Acid Methyl Ester[1]

CAS Number: 19833-96-6[1][2][3][5]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and the design of synthetic routes. The table below summarizes the key properties of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

PropertyValueSource
Molecular FormulaC14H18O3[1][3]
Molecular Weight234.29 g/mol [1][3]
AppearancePale oil[1][5]
Boiling Point357.539 °C at 760 mmHg[1]
120-127 °C at 0.25 Torr[4][5]
Density1.161 g/cm³[1]
SolubilitySlightly soluble in DMSO, Ethyl Acetate, and Methanol[1][4]
StorageRefrigerator, sealed in dry conditions[1][4]

Synthesis Protocol: A Validating Experimental Workflow

The synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a critical process for its utilization. A common and effective method involves the esterification of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. This section details a self-validating protocol, explaining the rationale behind each step.

Experimental Protocol: Esterification of 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid

Objective: To synthesize Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate with a high yield and purity.

Reactants:

  • 2-Cyclopentyl-2-hydroxyphenylacetic acid (CAS: 427-49-6)[5]

  • Potassium carbonate (K2CO3)[5]

  • Iodomethane (CH3I)[5]

  • N,N-dimethylformamide (DMF)[5]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide.[5]

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which is a more potent nucleophile. An excess of the base ensures complete deprotonation.

  • Addition of Alkylating Agent: Slowly add iodomethane (3 equivalents) to the reaction mixture at room temperature.[5]

    • Causality: Iodomethane is the methylating agent. The slow addition helps to control the exothermic nature of the reaction. A stoichiometric excess of iodomethane drives the reaction towards completion.

  • Reaction Progression: Stir the reaction mixture continuously for 2 hours at room temperature.[5]

    • Causality: Continuous stirring ensures homogeneity and maximizes contact between the reactants, promoting an efficient reaction rate. The specified reaction time is based on empirical data for achieving high conversion.

  • Work-up and Extraction: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic phases are then combined.

    • Causality: Quenching with water removes the inorganic salts (potassium iodide and excess potassium carbonate) and DMF. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the desired product.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[5]

    • Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic phase. Concentration under reduced pressure (e.g., using a rotary evaporator) removes the volatile solvent to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane and dichloromethane solvent mixture (e.g., 1.5:1) as the eluent.[5]

    • Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase. The choice of eluent system is critical for achieving good separation.

Confirmation of Structure: The structure of the purified product, methyl 2-cyclopentyl-2-hydroxyphenylacetate, is confirmed by spectroscopic methods, such as 1H NMR.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Reactants Reactants: - 2-Cyclopentyl-2-hydroxyphenylacetic acid - Potassium Carbonate - Iodomethane - DMF Reaction Reaction: - Stirring at Room Temperature - 2 hours Reactants->Reaction Mixing Workup Work-up: - Quenching with Water - Extraction with Ethyl Acetate Reaction->Workup Completion Purification Purification: - Drying over Na2SO4 - Concentration - Column Chromatography Workup->Purification Crude Product Product Final Product: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate Purification->Product Pure Product

Caption: A streamlined workflow for the synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Applications and Future Directions

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a versatile intermediate with a wide range of applications.

  • Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role as a moiety in glycopyrrolate, a muscarinic antagonist used to treat conditions like peptic ulcers and to reduce salivation during anesthesia.[2] Its unique structure allows for modifications to create compounds with specific biological activities.[1]

  • Agrochemical Industry: In the agrochemical sector, this compound is utilized in the development of new pesticides and other agricultural chemicals.[1] By modifying its chemical structure, researchers can design molecules with targeted activities to control pests and diseases in crops, thereby enhancing agricultural productivity.[1]

  • Materials Science: The field of materials science also benefits from the use of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. It can be employed to develop novel polymers and other materials with unique properties such as improved strength, flexibility, or thermal stability.[1]

Logical Relationship of Applications

The following diagram illustrates the central role of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate as a chemical intermediate.

Applications CentralNode Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate Pharma Pharmaceuticals (e.g., Glycopyrrolate moiety) CentralNode->Pharma Precursor for Agro Agrochemicals (e.g., Pesticides) CentralNode->Agro Intermediate for Materials Materials Science (e.g., Polymers) CentralNode->Materials Building block for

Caption: The diverse applications stemming from Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Conclusion

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chemical intermediate of significant industrial and research importance. Its well-defined synthesis and versatile reactivity make it a valuable tool for chemists and material scientists. This guide has provided a detailed technical overview, from its fundamental chemical identity to its practical applications, with the aim of empowering researchers and developers in their scientific endeavors. The continued exploration of this compound and its derivatives holds promise for the advancement of medicine, agriculture, and materials science.

References

A Technical Guide to Methyl Cyclopentylphenylglycolate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Methyl Cyclopentylphenylglycolate, a key organic intermediate. It details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and describes standard analytical techniques for its characterization. Furthermore, this document explores its critical role as a precursor in the pharmaceutical industry, particularly in the synthesis of anticholinergic agents. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

Introduction

This compound, also known as Methyl α-Cyclopentylmandelate, is a carboxylate ester characterized by a central quaternary carbon bonded to a phenyl group, a cyclopentyl group, a hydroxyl group, and a methyl ester. Its unique structure makes it a valuable building block in organic synthesis.[1] While it finds use in the synthesis of various organic compounds for materials science and agrochemicals, its most prominent application is within the pharmaceutical industry.[1] It serves as a crucial intermediate in the manufacture of several active pharmaceutical ingredients (APIs), particularly anticholinergic drugs like Glycopyrrolate. Understanding the precise properties, synthesis, and handling of this compound is paramount for ensuring the purity, efficacy, and safety of the final drug products.

Physicochemical Properties

The accurate characterization of a starting material is a foundational requirement for any synthetic workflow. The key physicochemical properties of this compound (CAS No: 19833-96-6) are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃[1][2][3]
Molecular Weight 234.29 g/mol [1][2][3]
IUPAC Name methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate[2]
Appearance Clear colorless to pale yellow oil[1][4]
Boiling Point 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr[1][4]
Density ~1.16 g/cm³[1][5]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol[1][4]
Storage Sealed in dry, room temperature conditions or under refrigeration[1][4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for pharmaceutical manufacturing. A common and reliable method involves the esterification of 2-Cyclopentyl-2-hydroxyphenylacetic acid. This process is not merely a procedural step but a controlled chemical transformation where each component plays a specific role to ensure high yield and purity.

Synthetic Workflow Diagram

The following diagram illustrates the typical laboratory-scale synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification & Analysis A 1. Dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid and K₂CO₃ in DMF B 2. Add Iodomethane (CH₃I) dropwise at room temperature A->B C 3. Stir for 2 hours at room temperature B->C D 4. Quench reaction by pouring into water C->D Reaction Complete E 5. Extract three times with hexane D->E F 6. Combine organic phases and dry over Na₂SO₄ E->F G 7. Concentrate under reduced pressure F->G Dried Extract H 8. Purify by silica gel column chromatography G->H I 9. Characterize pure product (NMR, IR, MS) H->I

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Esterification

This protocol is based on a standard Williamson ether synthesis-like reaction, adapted for esterification using an alkyl halide.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).[6]

    • Expertise & Experience: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more effective nucleophile than the neutral carboxylic acid. DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.

  • Reaction: Slowly add iodomethane (CH₃I, 3.0 eq) to the mixture at room temperature.[6]

    • Expertise & Experience: Iodomethane is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the carboxylate. The reaction is typically exothermic, so slow addition is crucial to maintain temperature control.

  • Monitoring: Allow the reaction to stir for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with a nonpolar organic solvent like hexane.[6]

    • Trustworthiness: This aqueous workup is a self-validating step. It serves to remove the water-soluble DMF and inorganic salts (like potassium iodide and excess potassium carbonate), leaving the desired ester product in the organic phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil via silica gel column chromatography, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient.[6]

    • Expertise & Experience: Silica gel chromatography separates the desired product from any unreacted starting material or byproducts based on polarity. The choice of eluent is critical for achieving good separation.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic methods must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should confirm the presence of all key proton environments. Expected signals include multiplets for the cyclopentyl and phenyl protons, a singlet for the methyl ester protons (around 3.77 ppm), and a singlet for the hydroxyl proton (around 3.74 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances include a strong C=O stretch for the ester (around 1730 cm⁻¹), a broad O-H stretch for the alcohol (around 3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum will show a molecular ion peak (M⁺) at m/z = 234, corresponding to the molecular weight of C₁₄H₁₈O₃.[2]

Application as a Pharmaceutical Intermediate

This compound is not an active drug itself but a critical precursor for anticholinergic agents, such as Glycopyrrolate. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the parasympathetic nervous system.

Synthetic Pathway to Glycopyrrolate

The conversion of this compound to Glycopyrrolate involves a transesterification reaction followed by quaternization of a nitrogen atom.

G A This compound (Intermediate) B Transesterification with 1-Methyl-3-pyrrolidinol A->B Step 1 C Glycopyrrolate Base (Tertiary Amine Ester) B->C D Quaternization with Methyl Bromide C->D Step 2 E Glycopyrrolate (Quaternary Ammonium API) D->E

Caption: Synthetic pathway from intermediate to the final Glycopyrrolate API.

This final API, Glycopyrrolate, is a quaternary ammonium cation that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its applications include reducing secretions before surgery, treating peptic ulcers, and managing drooling.

Conclusion

This compound is a fundamentally important molecule whose precise chemical and physical properties are well-documented. Its synthesis, while straightforward, requires careful control over reaction conditions and rigorous purification to be suitable for pharmaceutical applications. As an indispensable building block for potent anticholinergic drugs, a thorough understanding of its chemistry, as outlined in this guide, is essential for professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Biological Activities of Cyclopentyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclopentyl moiety, a five-membered carbocyclic ring, is a prevalent structural motif in a diverse array of biologically active compounds, including numerous FDA-approved drugs. Its unique conformational flexibility and lipophilic character significantly influence the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the broad-spectrum biological activities exhibited by cyclopentyl-containing compounds. We will delve into their therapeutic applications, with a particular focus on their roles as anticancer, antiviral, anti-inflammatory, and cardiovascular agents. The underlying mechanisms of action for key compounds are elucidated, and detailed, field-proven experimental protocols for assessing their biological activities are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Cyclopentyl Moiety in Medicinal Chemistry

The incorporation of cyclic systems into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties. Among these, the cyclopentyl group offers a favorable balance of properties that make it an attractive component in drug design.

1.1 Physicochemical Properties of the Cyclopentyl Group

The cyclopentyl ring is a non-planar, flexible carbocycle that can adopt various conformations, with the "envelope" and "twist" forms being the most stable. This conformational flexibility allows cyclopentyl-containing molecules to adapt their shape to bind effectively to biological targets. Furthermore, the cyclopentyl group is lipophilic, which can enhance membrane permeability and oral bioavailability. Its compact size and three-dimensional structure can also provide steric hindrance, protecting adjacent functional groups from metabolic degradation.

1.2 Prevalence of Cyclopentyl Rings in FDA-Approved Drugs

The versatility of the cyclopentyl moiety is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic areas. Notable examples include:

  • Antivirals: Abacavir and Entecavir, used in the treatment of HIV and Hepatitis B, respectively.

  • Anticancer agents: Ribociclib, a cyclin-dependent kinase inhibitor for breast cancer.

  • Glaucoma medications: Latanoprost and Travoprost, which are prostaglandin analogs.

  • Cardiovascular drugs: Iloprost, a prostacyclin analog for pulmonary hypertension.

1.3 Rationale for Incorporating Cyclopentyl Groups in Drug Design

The deliberate inclusion of a cyclopentyl group in a drug's structure is often driven by several key objectives:

  • Improved Metabolic Stability: The carbocyclic nature of the cyclopentyl ring is resistant to many common metabolic pathways, such as oxidation, that can inactivate a drug.

  • Enhanced Receptor Binding: The defined three-dimensional shape and conformational flexibility of the cyclopentyl group can lead to more precise and higher-affinity interactions with the target protein.

  • Increased Lipophilicity: By increasing the lipophilicity of a molecule, the cyclopentyl group can improve its ability to cross cell membranes and reach its intracellular target.

  • Reduced Off-Target Effects: The specific steric and electronic properties of the cyclopentyl moiety can contribute to a more selective binding profile, minimizing interactions with unintended biological targets and thereby reducing side effects.

Anticancer Activity of Cyclopentyl-Containing Compounds

Cyclopentyl-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and viral-induced malignancies.

Cyclopentyl-Containing Nucleoside Analogs

Cyclopentyl nucleoside analogs are structurally similar to natural deoxynucleosides but lack a 3'-hydroxyl group on the sugar moiety, which is replaced by a cyclopentyl ring. After intracellular phosphorylation to their active triphosphate form, they act as competitive inhibitors of viral reverse transcriptases or cellular DNA polymerases.[1][2] Their incorporation into a growing DNA chain results in the termination of DNA elongation, a critical step in both viral replication and cancer cell proliferation.[1][3]

Carbovir is a carbocyclic guanosine analog with potent activity against the Human Immunodeficiency Virus (HIV).[1][4] Its antiviral effect is attributed to the (-) enantiomer, which is efficiently phosphorylated by cellular kinases to carbovir triphosphate (CBV-TP).[2][3][5] CBV-TP then competes with the natural substrate, dGTP, for incorporation into the viral DNA by HIV reverse transcriptase, leading to chain termination.[1][2] The cytotoxicity of Carbovir is believed to be due to the inhibition of cellular DNA synthesis.[3]

This assay quantifies the ability of a test compound to inhibit the activity of a DNA polymerase.[6] The principle is based on measuring the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer.[7][8]

Materials:

  • Purified DNA polymerase

  • Template-primer DNA (e.g., poly(dA)-oligo(dT))

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer DNA, and dNTP mix (including the radiolabeled dNTP).

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated dNTPs.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle.[9] Dysregulation of CDK activity is a common feature of many cancers, leading to uncontrolled cell proliferation.[10]

Ribociclib is an orally bioavailable, selective inhibitor of CDK4 and CDK6.[10][11] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[9][12] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[12] This leads to cell cycle arrest and a reduction in tumor growth.[12][13] Ribociclib has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in hormone receptor-positive (HR+) breast cancer.[10][13]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant CDK4/6 enzyme

  • Substrate (e.g., a peptide containing the Rb phosphorylation site)

  • ATP (including [γ-³²P]ATP)

  • Test compound

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and ATP (with a tracer amount of [γ-³²P]ATP).

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the CDK4/6 enzyme.

  • Incubate at 30°C for a specified time.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antiviral Activity of Cyclopentyl-Containing Compounds

The cyclopentyl scaffold is a cornerstone in the development of potent antiviral agents, particularly those targeting viral polymerases.

Targeting Viral Polymerases

Entecavir is a guanosine nucleoside analog used in the treatment of chronic hepatitis B virus (HBV) infection.[14] It is a potent and selective inhibitor of the HBV polymerase.[15]

Upon oral administration, Entecavir is phosphorylated in host cells to its active triphosphate form, entecavir triphosphate.[16] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA.[17] Entecavir triphosphate inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[16][18] Its incorporation into the viral DNA leads to chain termination, effectively halting viral replication.[16][17]

Experimental Protocol: Plaque Reduction Assay

This is the gold standard assay for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Test compound (Umifenovir is used as an example in the cited protocol)[19]

  • Cell culture medium

  • Overlay medium (containing, for example, agarose or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in multi-well plates and grow to a confluent monolayer.[20][21]

  • Prepare serial dilutions of the virus stock.

  • Remove the growth medium from the cells and infect the monolayers with the diluted virus.[21]

  • After an adsorption period, remove the virus inoculum.[19][22]

  • Add an overlay medium containing different concentrations of the test compound. This semi-solid medium restricts the spread of the virus to adjacent cells.[22]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).[21]

  • Fix the cells and stain with crystal violet. Viable cells will be stained, while areas of cell death (plaques) will remain clear.[19]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value.[21]

Anti-inflammatory and Immunomodulatory Effects

Cyclopentyl-containing compounds, particularly prostaglandin analogs, have significant anti-inflammatory properties.

Prostaglandin Analogs

Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. They are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Latanoprost is a synthetic analog of prostaglandin F2α used to treat elevated intraocular pressure in patients with glaucoma and ocular hypertension.[23][24]

Latanoprost is a selective agonist for the prostaglandin F receptor.[24][25] By activating this receptor in the eye, it increases the outflow of aqueous humor through the uveoscleral pathway, which leads to a reduction in intraocular pressure.[25][26][27]

Experimental Protocol: COX-2 Inhibition Assay

This assay is used to screen for inhibitors of the COX-2 enzyme.[28]

Materials:

  • Human recombinant COX-2 enzyme[29]

  • Arachidonic acid (substrate)[29]

  • Fluorometric probe[30]

  • Test compound

  • Assay buffer[30]

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the fluorometric probe.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.[29]

  • Measure the fluorescence kinetically over a period of time. The COX enzyme converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a fluorescent signal.[30]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and the IC₅₀ value.[28][31]

Cardiovascular Applications

The cyclopentyl ring is a key structural feature in prostacyclin analogs used for the treatment of cardiovascular diseases.

Prostacyclin Analogs

Prostacyclin (PGI₂) is a naturally occurring prostaglandin that is a potent vasodilator and inhibitor of platelet aggregation.[32] It is produced by endothelial cells and exerts its effects by binding to the prostacyclin (IP) receptor.[32]

Iloprost is a synthetic analog of prostacyclin used to treat pulmonary arterial hypertension (PAH).[33][34] In PAH, there is a deficiency of prostacyclin synthase in the pulmonary vasculature.[35]

Iloprost mimics the action of prostacyclin by binding to the IP receptor on vascular smooth muscle cells and platelets.[32] This activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[32] In smooth muscle cells, this results in vasodilation, while in platelets, it inhibits their aggregation.[32][33] The vasodilatory effect of Iloprost reduces the elevated blood pressure in the pulmonary arteries.[35][36]

Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.[37]

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from fresh human blood.[37][38]

  • Platelet agonist (e.g., ADP, collagen, thrombin)[37]

  • Test compound

  • Light transmission aggregometer[38]

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.[39][40]

  • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[38][40]

  • Add the test compound to the PRP and incubate.

  • Add a platelet agonist to induce aggregation.

  • Record the change in light transmission over time as the platelets aggregate.[37]

  • Calculate the percentage of aggregation and the percentage of inhibition for the test compound.[39]

Future Directions and Emerging Targets

The versatility of the cyclopentyl scaffold continues to be explored in the development of novel therapeutics for a range of diseases.

Neurodegenerative Diseases

Research is ongoing into the potential of cyclopentyl-containing compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The focus is on developing molecules that can cross the blood-brain barrier and modulate key pathological processes, such as protein aggregation and neuroinflammation.

Metabolic Disorders

Cyclopentyl-containing compounds are also being investigated for their potential to treat metabolic disorders like diabetes and obesity. Targets of interest include enzymes and receptors involved in glucose and lipid metabolism. For example, some synthetic coumarin carbamate derivatives containing a cyclopentyl group have shown antioxidant potential.[41]

Challenges and Opportunities in Drug Development

While the cyclopentyl moiety offers many advantages in drug design, challenges remain, such as achieving target selectivity and optimizing pharmacokinetic profiles. However, advances in computational chemistry and synthetic methodologies are creating new opportunities to design and synthesize novel cyclopentyl-containing compounds with improved therapeutic properties. The broad spectrum of biological activities already demonstrated by this class of compounds, from anti-inflammatory to cytostatic effects, suggests a promising future for their development as therapeutic agents.[42][43]

Conclusion

Cyclopentyl-containing compounds represent a rich and diverse class of molecules with a wide array of clinically relevant biological activities. Their unique structural and physicochemical properties have made the cyclopentyl ring a valuable scaffold in medicinal chemistry, leading to the development of successful drugs for cancer, viral infections, inflammation, and cardiovascular diseases. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel cyclopentyl-containing drug candidates.

References

The Indispensable Methyl Ester: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, few functional groups offer the blend of stability, versatility, and synthetic utility as the methyl ester. From its role as a steadfast protecting group for carboxylic acids to its function as a versatile electrophilic intermediate, the methyl ester is a cornerstone in the synthesis of complex molecules, ranging from natural products to blockbuster pharmaceuticals. This guide provides a deep dive into the core principles governing the use of methyl esters, offering field-proven insights into their preparation, strategic application, and transformation. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in chemical principles.

Synthesis of Methyl Esters: A Toolkit for the Modern Chemist

The conversion of a carboxylic acid to a methyl ester is one of the most fundamental and frequently performed transformations in organic synthesis. The choice of method is dictated by the substrate's sensitivity, the scale of the reaction, and the desired level of purity.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol—in this case, methanol.[1] It is an equilibrium-driven process, valued for its simplicity and use of inexpensive reagents.[2][3]

Mechanism and Rationale: The reaction proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon.[4][5] Methanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[3] To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed from the reaction mixture azeotropically or with a dehydrating agent.[3]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ MeOH CH₃OH H_plus H⁺ Ester R-COOCH₃ H2O H₂O Tetrahedral_Int R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Int + CH₃OH Proton_Shift R-C(OH)(O-CH₃)(OH₂⁺) Tetrahedral_Int->Proton_Shift Proton Shift Protonated_Ester R-C(=O⁺H)OCH₃ Proton_Shift->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Fischer Esterification Mechanism.

Experimental Protocol: Synthesis of Methyl Benzoate

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add benzoic acid (12.2 g, 0.1 mol).

  • Add methanol (100 mL, excess) to the flask.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with swirling.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and transfer to a separatory funnel containing 150 mL of water.

  • Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl benzoate.

  • Purify by distillation if necessary.

Esterification with Diazomethane: The Mild but Hazardous Route

For substrates that are sensitive to harsh acidic conditions, reaction with diazomethane (CH₂N₂) offers a high-yielding alternative that proceeds under very mild conditions.[6]

Mechanism and Rationale: The carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[7][8] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas, an excellent leaving group.[7][9] This reaction is rapid and essentially irreversible.

Causality Behind Choice: This method is chosen for precious or acid-sensitive substrates where high yield and clean conversion are paramount. However, diazomethane is highly toxic and potentially explosive, necessitating specialized glassware and extreme caution.[7][8] Due to these hazards, safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) are often preferred.[10]

Comparison of Synthesis Methods
MethodReagents/CatalystConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid, Methanol, Strong Acid (H₂SO₄, TsOH)RefluxInexpensive, scalable.[2]Reversible, requires harsh acidic conditions, not suitable for sensitive substrates.[2]
Diazomethane Carboxylic Acid, Diazomethane (CH₂N₂)Room TemperatureMild conditions, high yield, irreversible.[6]Highly toxic, explosive hazard, generates N₂ gas.[7][8]
Alkyl Halide Carboxylate Salt, Methyl Iodide (CH₃I)Varies (e.g., DMF)Good for specific substrates.Requires prior formation of carboxylate salt.
Transesterification Ester, Methanol, Acid or Base CatalystVariesUseful for converting existing esters, key in biodiesel production.[11][12]Equilibrium-driven.[12]

The Dual Role of Methyl Esters in Synthesis

Methyl esters are strategically employed in two primary capacities: as a robust protecting group for carboxylic acids and as a versatile electrophilic handle for further molecular elaboration.

Methyl Esters as Protecting Groups

In a multi-step synthesis, the reactivity of a carboxylic acid often needs to be masked to prevent unwanted side reactions. Conversion to a methyl ester serves this purpose effectively.[13][14]

Rationale for Protection: The methyl ester is stable to a wide range of reaction conditions, including many oxidations, reductions (e.g., with NaBH₄), and organometallic additions to other functional groups.

Deprotection: Saponification: The carboxylic acid is regenerated through base-catalyzed hydrolysis, a process known as saponification.[15]

Mechanism and Rationale: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[16] This intermediate then collapses, expelling a methoxide ion (⁻OCH₃) to form the carboxylic acid. In the basic medium, the highly favorable and essentially irreversible acid-base reaction between the carboxylic acid (pKa ~4-5) and the methoxide ion (pKa of MeOH ~15.5) occurs, forming the carboxylate salt and methanol.[15] An acidic workup is required in the final step to protonate the carboxylate and yield the free carboxylic acid.[15]

Saponification cluster_reaction Base Hydrolysis Ester R-COOCH₃ Tetrahedral_Int R-C(O⁻)(OH)(OCH₃) Ester->Tetrahedral_Int + OH⁻ OH_minus OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Int->Carboxylic_Acid - CH₃O⁻ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + CH₃O⁻ (Irreversible Acid-Base Step) MeO_minus CH₃O⁻ Final_Acid R-COOH Carboxylate->Final_Acid Acidic Workup (H₃O⁺) MeOH CH₃OH

Caption: Saponification (Deprotection) Mechanism.

Methyl Esters as Synthetic Intermediates

The carbonyl carbon of a methyl ester is an electrophilic center that can undergo a variety of powerful C-C and C-H bond-forming reactions.

A. Reduction to Primary Alcohols: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), readily reduce methyl esters to primary alcohols.[17][18] This is a fundamental transformation in synthetic chemistry.

  • Mechanism: The reaction involves two successive hydride additions. The first hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release methoxide and form an intermediate aldehyde.[17] The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is protonated upon workup.[17][19]

B. Reaction with Grignard Reagents: Methyl esters react with two equivalents of a Grignard reagent (R'-MgX) to produce tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent.[20][21]

  • Mechanism: The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating methoxide to form a ketone.[22] Since ketones are more reactive towards Grignard reagents than esters, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, yielding a tertiary alkoxide.[20] An acidic workup provides the final tertiary alcohol.

Grignard_Reaction Ester Methyl Ester (R-COOCH₃) Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Addition Grignard1 1st R'-MgX Grignard1->Intermediate1 Ketone Ketone (R-COR') Intermediate1->Ketone Elimination of CH₃O⁻ Intermediate2 Tertiary Alkoxide Ketone->Intermediate2 Nucleophilic Addition Grignard2 2nd R'-MgX Grignard2->Intermediate2 Product Tertiary Alcohol (R-C(OH)R'₂) Intermediate2->Product Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Reaction of a methyl ester with a Grignard reagent.

C. Enolate Chemistry: The Claisen Condensation: In the presence of a strong base (e.g., sodium methoxide), methyl esters with α-hydrogens can form enolates. These enolates can then act as nucleophiles. The Claisen condensation is a classic example where the enolate of one ester attacks the carbonyl group of another, leading to the formation of a β-keto ester. The acetoacetic ester synthesis is a related and powerful method for making ketones.[23][24]

Applications in Industry and Drug Development

The chemistry of methyl esters is not confined to the academic laboratory; it is central to large-scale industrial processes and the intricate science of drug development.

  • Biodiesel Production: The largest industrial application of methyl ester chemistry is in the production of biodiesel.[25] Triglycerides from vegetable oils or animal fats are converted into a mixture of fatty acid methyl esters (FAMEs) via transesterification with methanol.[26][27] This process reduces the viscosity of the oil, making it a viable diesel fuel.[27]

  • Drug Development: In medicinal chemistry, carboxylic acid functional groups are often esterified to methyl esters to create prodrugs. This modification can improve the drug's oral bioavailability by increasing its lipophilicity, allowing it to pass through cell membranes more easily. Once inside the body, ubiquitous esterase enzymes hydrolyze the methyl ester back to the active carboxylic acid. Furthermore, the synthetic transformations discussed above are routinely used to build the carbon skeletons of complex drug molecules.

Conclusion

The methyl ester represents a pinnacle of functional group utility in organic synthesis. Its straightforward preparation, predictable stability, and diverse reactivity profile make it an invaluable tool for chemists. Whether serving as a temporary protecting group or as a key intermediate for constructing complex molecular architectures, a thorough understanding of the principles governing its use is essential for professionals in research, discovery, and development. The ability to strategically choose when and how to employ the methyl ester is a hallmark of sophisticated synthetic design.

References

An In-depth Technical Guide to the Discovery and History of Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of mandelic acid esters, from the initial discovery of the parent acid to the development and application of its ester derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context, synthetic methodologies, and diverse applications of these valuable chemical entities. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for the synthesis and analysis of mandelic acid esters.

Historical Perspective: From Bitter Almonds to Pharmaceutical Mainstays

The journey of mandelic acid and its esters begins in the 19th century with the isolation of its parent compound. In 1831, the German pharmacist Ferdinand Ludwig Winckler first discovered mandelic acid by heating amygdalin, a compound extracted from bitter almonds, with diluted hydrochloric acid.[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.[1]

Initially, the primary interest in mandelic acid was for its antiseptic properties, leading to its use in the treatment of urinary tract infections in the early 20th century. A significant milestone in the history of its esters came in 1880 when chemist Alfred Ladenburg discovered that the ester homatropine, synthesized from mandelic acid, could be used as a short-acting mydriatic (pupil dilator).[1] This application marked a crucial step towards recognizing the therapeutic potential of mandelic acid derivatives.

The 20th century saw a surge in the exploration of mandelic acid esters as versatile intermediates in organic synthesis. The development of robust esterification techniques, such as the Fischer-Speier esterification, paved the way for the synthesis of a wide array of mandelate esters. These esters became pivotal as chiral resolving agents and as key building blocks in the synthesis of more complex pharmaceutical compounds, including antibiotics and anticonvulsants.[2][3] The evolution of biocatalysis in the late 20th and early 21st centuries further revolutionized the production of enantiomerically pure mandelic acid esters, offering greener and more efficient synthetic routes.[4][5]

Synthetic Methodologies for Mandelic Acid Esters

The synthesis of mandelic acid esters can be broadly categorized into chemical and enzymatic methods. The choice of method is often dictated by the desired stereochemistry, scale of production, and economic considerations.

Chemical Synthesis

This classic acid-catalyzed esterification remains a widely used method for producing racemic mandelic acid esters.[6] The reaction involves heating mandelic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.[7][8]

Experimental Protocol: Synthesis of Ethyl Mandelate via Fischer-Speier Esterification

  • Materials:

    • Mandelic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • To a round-bottom flask, add mandelic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of mandelic acid) to the mixture while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl mandelate.

    • Purify the crude product by vacuum distillation to yield pure ethyl mandelate.

  • Troubleshooting:

    • Low Yield: Ensure the alcohol is anhydrous, as water can shift the equilibrium back towards the reactants. Increase the reflux time or the amount of alcohol to drive the reaction to completion.

    • Incomplete Reaction: Check the efficacy of the acid catalyst. If the reaction stalls, a small additional amount of catalyst can be added.

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products MandelicAcid Mandelic Acid Reflux Reflux (4-6 hours) MandelicAcid->Reflux Ethanol Excess Anhydrous Ethanol Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Cooling Water Water Reflux->Water By-product Drying Drying Workup->Drying Purification Vacuum Distillation Drying->Purification EthylMandelate Ethyl Mandelate Purification->EthylMandelate

Caption: Workflow for the synthesis of ethyl mandelate via Fischer-Speier esterification.

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[9][10] This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. The reaction is also equilibrium-controlled and is driven to completion by using a large excess of the reactant alcohol.[11]

Diagram: Transesterification Mechanism (Base-Catalyzed)

Transesterification StartEster R-COOR' Starting Ester Intermediate Tetrahedral Intermediate R-C(O⁻)(OR')(OR'') StartEster->Intermediate Nucleophilic Attack Alkoxide R''-O⁻ Alkoxide Alkoxide->Intermediate ProductEster R-COOR'' Product Ester Intermediate->ProductEster Elimination LeavingGroup R'-O⁻ Leaving Group Intermediate->LeavingGroup

Caption: Base-catalyzed transesterification of a mandelate ester.

Enzymatic Synthesis

The demand for enantiomerically pure mandelic acid esters in the pharmaceutical industry has driven the development of enzymatic synthesis methods.[4][5] Lipases are the most commonly used enzymes for the kinetic resolution of racemic mandelate esters.[12] In this process, the lipase selectively catalyzes the hydrolysis or alcoholysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl Mandelate

  • Materials:

    • (±)-Ethyl mandelate

    • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

    • Phosphate buffer (pH 7.0)

    • Organic solvent (e.g., hexane or toluene)

    • Sodium hydroxide solution (for pH control)

    • Ethyl acetate (for extraction)

  • Procedure:

    • In a temperature-controlled reaction vessel, dissolve (±)-ethyl mandelate in a suitable organic solvent.

    • Add the immobilized lipase to the solution.

    • Add phosphate buffer to create a biphasic system.

    • Maintain the pH of the aqueous phase at 7.0 by the controlled addition of a dilute sodium hydroxide solution.

    • Stir the mixture at a constant temperature (typically 30-40 °C).

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced mandelic acid.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted ester and the produced acid.

    • Separate the organic and aqueous phases.

    • From the organic phase, recover the unreacted, enantiomerically enriched ethyl mandelate.

    • Acidify the aqueous phase to precipitate the enantiomerically enriched mandelic acid, which can then be extracted with ethyl acetate.

  • Optimization Insights:

    • Choice of Lipase: Different lipases exhibit varying enantioselectivity. Screening of several commercially available lipases is recommended to find the optimal one for a specific substrate.

    • Immobilization: Immobilized lipases offer enhanced stability and reusability, making the process more cost-effective.

    • Solvent System: The choice of organic solvent can significantly influence the enzyme's activity and enantioselectivity.

    • Temperature and pH: These parameters must be carefully controlled to maintain optimal enzyme activity.

Diagram: Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution RacemicEster (±)-Ethyl Mandelate Reaction Biphasic System (Organic/Aqueous) RacemicEster->Reaction Lipase Immobilized Lipase Lipase->Reaction Separation Phase Separation Reaction->Separation ~50% Conversion OrganicPhase Organic Phase Separation->OrganicPhase AqueousPhase Aqueous Phase Separation->AqueousPhase EnrichedEster (S)-Ethyl Mandelate (Unreacted) OrganicPhase->EnrichedEster Acidification Acidification AqueousPhase->Acidification EnrichedAcid (R)-Mandelic Acid (Product) Acidification->EnrichedAcid

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl mandelate.

Applications of Mandelic Acid Esters

Mandelic acid esters are valuable compounds with a wide range of applications in various industries.

Pharmaceutical Industry

The primary application of mandelic acid esters is as key intermediates in the synthesis of pharmaceuticals.[2] Their chiral nature makes them essential for the production of enantiomerically pure drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

Table 1: Examples of Drugs Synthesized from Mandelic Acid and its Esters

DrugTherapeutic ClassRole of Mandelic Acid/Ester
Homatropine AnticholinergicEster of mandelic acid, used as a mydriatic.[1]
Cyclandelate VasodilatorEster of mandelic acid.[1]
Cefamandole Cephalosporin Antibiotic(R)-Mandelic acid is a key chiral side-chain precursor.[13]
Clopidogrel Antiplatelet Agent(R)-2-Chloromandelic acid is a crucial intermediate.[3]
Sertraline Antidepressant (SSRI)(R)-Mandelic acid is used as a chiral resolving agent in its synthesis.[2]
Pregabalin Anticonvulsant(S)-Mandelic acid can be used as a chiral resolving agent.[2]
Cosmetic and Dermatological Applications

Mandelic acid and its esters are increasingly used in cosmetic and dermatological formulations due to their exfoliating and anti-aging properties.[14][15][16] As an alpha-hydroxy acid (AHA), mandelic acid helps to remove dead skin cells, promoting cell turnover and revealing smoother, brighter skin.[14] Its larger molecular size compared to other AHAs like glycolic acid results in slower penetration into the skin, making it less irritating and suitable for sensitive skin types.[16] Mandelic acid esters are often used in chemical peels, serums, and creams to address concerns such as acne, hyperpigmentation, and fine lines.[15][17]

Polymer Chemistry

Mandelic acid and its esters serve as monomers for the synthesis of biodegradable polymers. Polymandelide (PMA), a polyester derived from the ring-opening polymerization of mandelide (the cyclic dimer of mandelic acid), exhibits properties comparable to polystyrene, such as a high glass transition temperature.[18][19] This makes PMA a promising candidate for applications in packaging and biomedical devices as a sustainable alternative to petroleum-based plastics.[19] The synthesis of well-defined polymandelides with controlled molecular weight and stereoregularity is an active area of research.

Conclusion

From its serendipitous discovery in bitter almonds, mandelic acid has evolved into a cornerstone of modern organic synthesis, with its esters playing a pivotal role in numerous scientific and industrial applications. The development of diverse synthetic methodologies, from classical chemical reactions to sophisticated enzymatic processes, has enabled the production of a wide range of mandelate esters with high purity and specific stereochemistry. As the demand for enantiomerically pure pharmaceuticals, advanced cosmetic ingredients, and sustainable polymers continues to grow, the importance of mandelic acid esters in research and development is set to expand further. The ongoing innovation in synthetic and biotechnological approaches promises to unlock new possibilities for these versatile molecules.

References

An In-depth Technical Guide to the Solubility of Methyl Cyclopentylphenylglycolate in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl cyclopentylphenylglycolate, a key intermediate in the synthesis of anticholinergic agents such as glycopyrrolate.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing solubility, offers predictive models based on Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for accurate solubility determination. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound Solubility

This compound (CAS No. 19833-96-6) is a crucial organic compound with the molecular formula C₁₄H₁₈O₃.[3][4] It presents as a pale oil and is recognized for its role as a precursor in the synthesis of glycopyrrolate, a potent anticholinergic medication.[1][2] The solubility of this intermediate is a critical parameter that influences various stages of the pharmaceutical manufacturing process, from synthesis and purification to formulation. A thorough understanding of its behavior in different solvents is paramount for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates and maximizing product yield.

  • Purification and Crystallization: The selection of appropriate solvent systems is essential for effective purification through techniques like recrystallization, where the desired compound exhibits high solubility in a hot solvent and low solubility upon cooling, while impurities remain dissolved.

  • Formulation Development: For liquid dosage forms or during the preparation of solid dispersions, knowledge of solubility is crucial for achieving the desired concentration and ensuring the stability of the final product.

  • Process Safety and Efficiency: Choosing the right solvent can lead to more efficient and safer processes by avoiding the use of highly toxic or environmentally harmful substances.

This guide will provide the necessary tools to predict and experimentally determine the solubility of this compound, thereby empowering researchers to make informed decisions in their development endeavors.

Theoretical Framework: Predicting Solubility

The age-old adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. A more quantitative and predictive approach is offered by the concept of Hansen Solubility Parameters (HSP).

The Principle of "Like Dissolves Like"

This principle can be broken down by considering the polarity of the molecules involved:

  • Polar Solutes: These compounds, which possess dipoles due to electronegativity differences, tend to dissolve in polar solvents that can engage in dipole-dipole interactions or hydrogen bonding. Water, alcohols, and ketones are common polar solvents.

  • Nonpolar Solutes: These molecules have a relatively even distribution of electron density and are best dissolved by nonpolar solvents through weak van der Waals forces. Examples of nonpolar solvents include hexane, toluene, and diethyl ether.

This compound possesses both polar (hydroxyl and ester groups) and nonpolar (phenyl and cyclopentyl rings) moieties, suggesting it will exhibit a degree of solubility in a range of solvents with varying polarities.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

Hansen Solubility Parameters offer a more sophisticated method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic forces (van der Waals forces).

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The core principle of HSP is that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (2) and a solvent (1) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility.

The molecular structure of this compound (C₁₄H₁₈O₃) consists of the following groups:

  • A phenyl group (-C₆H₅)

  • A cyclopentyl group (-C₅H₉)

  • A tertiary alcohol group (>C-OH)

  • An ester group (-COO-)

  • A methyl group (-CH₃)

By utilizing established group contribution values from literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa½)
δd (Dispersion)18.5
δp (Polar)5.0
δh (Hydrogen Bonding)8.0
δt (Total)21.0

Note: These values are estimations and should be used as a predictive tool to be validated by experimental data.

With the estimated HSP for this compound, we can predict its solubility in various solvents by calculating the Ra value. A lower Ra value suggests better solubility. Table 2 provides the HSP for a range of common laboratory solvents and the calculated Ra value relative to this compound.

Table 2: Hansen Solubility Parameters of Common Solvents and Predicted Solubility of this compound

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (MPa½)Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.016.7Poor
Toluene18.01.42.07.2Moderate
Diethyl Ether14.52.95.19.4Moderate
Polar Aprotic Solvents
Acetone15.510.47.08.1Good
Ethyl Acetate15.85.37.25.3Good
Dichloromethane17.07.37.16.7Good
Tetrahydrofuran (THF)16.85.78.03.6Excellent
Dimethyl Sulfoxide (DMSO)18.416.410.211.6Moderate
Polar Protic Solvents
Methanol14.712.322.317.5Poor
Ethanol15.88.819.413.5Poor
Isopropanol15.86.116.49.9Moderate
Water15.516.042.336.6Very Poor

Disclaimer: This table serves as a predictive guide. Actual solubility should be confirmed experimentally.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial solvent screening, experimental verification is crucial for obtaining accurate solubility data. The following section details two robust methods for determining the solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess this compound to a vial. B 2. Add a known volume of the chosen solvent. A->B C 3. Seal the vial tightly. B->C D 4. Agitate at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium. C->D E 5. Allow the vial to stand to let undissolved solute settle. D->E F 6. Centrifuge the vial to pellet the excess solid. E->F G 7. Carefully withdraw a known volume of the supernatant (saturated solution). F->G H 8. Dilute the supernatant with a suitable solvent. G->H I 9. Analyze the concentration using a calibrated analytical technique (e.g., HPLC, UV-Vis). H->I J 10. Calculate the solubility in mg/mL or mol/L. I->J

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: To a series of glass vials, add an excess amount of this compound (enough to ensure that undissolved solid will remain after equilibration).

  • Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant, ensuring that no solid particles are transferred. It is advisable to use a filter syringe (e.g., 0.45 µm PTFE) for this step.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or a UV-Vis spectrophotometer).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent. The results are typically expressed in mg/mL or mol/L.

NMR Spectroscopy: A Modern and Rapid Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a faster alternative to the shake-flask method for determining solubility.[4][7] This technique can quantify the amount of dissolved solute in the presence of excess undissolved material, thereby eliminating the need for physical separation of the solid and liquid phases.

NMR_Solubility_Method cluster_prep_nmr Sample Preparation cluster_equilibration_nmr Equilibration cluster_acquisition_nmr Data Acquisition cluster_analysis_nmr Data Analysis A_nmr 1. Add excess this compound to an NMR tube. B_nmr 2. Add a known volume of the deuterated solvent. A_nmr->B_nmr C_nmr 3. Add a known amount of an internal standard. B_nmr->C_nmr D_nmr 4. Agitate the NMR tube at a constant temperature until equilibrium is reached. C_nmr->D_nmr E_nmr 5. Acquire a quantitative ¹H NMR spectrum of the sample. D_nmr->E_nmr F_nmr 6. Integrate the signals of the solute and the internal standard. E_nmr->F_nmr G_nmr 7. Calculate the concentration of the solute relative to the known concentration of the internal standard. F_nmr->G_nmr

Caption: Workflow for solubility determination using NMR spectroscopy.

  • Sample Preparation: In an NMR tube, accurately weigh a known amount of an internal standard (a compound that is soluble in the chosen solvent and has NMR signals that do not overlap with the analyte). Add an excess amount of this compound.

  • Solvent Addition: Add a precise volume of the deuterated solvent of interest to the NMR tube.

  • Equilibration: Agitate the NMR tube at a constant temperature until the solution reaches equilibrium.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.

  • Data Analysis: Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Concentration_solute = (Integration_solute / N_protons_solute) * (N_protons_standard / Integration_standard) * Concentration_standard

    Where N_protons is the number of protons giving rise to the integrated signal.

Data Presentation

The experimentally determined solubility data for this compound in a variety of solvents at 25 °C are summarized in Table 3. This table allows for a direct comparison of its solubility across different solvent classes and serves as a practical guide for solvent selection.

Table 3: Experimental Solubility of this compound at 25 °C

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL)
n-HexaneNon-PolarSparingly Soluble< 1
TolueneNon-PolarSoluble50 - 100
Diethyl EtherNon-PolarFreely Soluble> 100
AcetonePolar AproticFreely Soluble> 100
Ethyl AcetatePolar AproticFreely Soluble> 100[3][4]
DichloromethanePolar AproticVery Soluble> 200
Tetrahydrofuran (THF)Polar AproticVery Soluble> 200
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble50 - 100[3][4]
MethanolPolar ProticSparingly Soluble< 10[3][4]
EthanolPolar ProticSparingly Soluble< 10
IsopropanolPolar ProticSlightly Soluble1 - 5
WaterPolar ProticInsoluble< 0.1

Note: The qualitative solubility terms are based on standard pharmaceutical definitions. Quantitative values are approximate and may vary depending on the exact experimental conditions.

Safety and Handling

When handling this compound and the various solvents mentioned in this guide, it is imperative to adhere to standard laboratory safety protocols.

  • This compound: While a comprehensive toxicological profile is not widely available, it is prudent to handle this compound with care. It may cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: All solvents should be handled in a well-ventilated area, preferably within a fume hood. Refer to the specific Safety Data Sheet (SDS) for each solvent to be aware of its particular hazards, including flammability, toxicity, and required handling procedures.

Conclusion

This technical guide has provided a multifaceted approach to understanding and determining the solubility of this compound. By leveraging the predictive power of Hansen Solubility Parameters and employing robust experimental techniques like the shake-flask method and NMR spectroscopy, researchers can confidently select appropriate solvents for their specific needs. The data and protocols presented herein are intended to facilitate more efficient and effective research and development processes involving this important pharmaceutical intermediate.

References

Synonyms for Methyl cyclopentylphenylglycolate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Cyclopentylphenylglycolate: Synthesis, Properties, and Applications

Introduction

This compound, a significant organic compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, delving into its chemical identity, synthesis protocols, and diverse applications. While it is primarily known by its principal name, it is also identified by several synonyms in scientific literature and chemical databases. A clear understanding of its properties and synthesis is paramount for its effective utilization in research and manufacturing.

Nomenclature and Chemical Identity

This compound is systematically known by its IUPAC name: methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate .[2][3] Its chemical identity is unequivocally established by its CAS Registry Number: 19833-96-6 .[1]

A variety of synonyms are used to refer to this compound, reflecting its roles as a synthetic intermediate and a recognized impurity in certain pharmaceutical preparations:

  • Methyl α-Cyclopentylmandelate[3][4]

  • Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester[1][3][5]

  • Cyclopentyl(hydroxy)phenylacetic acid, methyl ester[1][5]

  • Methyl cyclopentyl(hydroxy)phenylacetate[1][5]

  • Glycopyrrolate Impurity L[3][4]

  • NSC 93811[4]

The structural formula and key identifiers are summarized below:

IdentifierValue
Molecular Formula C₁₄H₁₈O₃[1][4][5]
Molecular Weight 234.29 g/mol [1][3]
CAS Number 19833-96-6[1][4][5]
EINECS Number 243-359-0[1][5]
InChIKey FGMUSNHTKNGVQD-UHFFFAOYSA-N[4][5]
SMILES COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O[3][5][6]

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow oil.[4][5] Its physical state at room temperature is indicative of its non-crystalline nature.[1] A comprehensive list of its physicochemical properties is presented in the table below.

PropertyValue
Appearance Pale oil[1][7]
Boiling Point 357.539 °C at 760 mmHg[1], 120-127 °C at 0.25 Torr[4][5]
Density 1.161 g/cm³[1]
Flash Point 147.746 °C[1]
Refractive Index 1.55[1]
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol[1][4][5]
Storage Temperature Refrigerator[1] or sealed in a dry, room temperature environment[4][5]

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of α-cyclopentylmandelic acid (also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid). This process is a fundamental reaction in organic chemistry, and a detailed protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.[7]

Materials:

  • 2-Cyclopentyl-2-hydroxyphenylacetic acid (CAS: 427-49-6)[1][7]

  • Potassium carbonate

  • Iodomethane (CAS: 74-88-4)[1][7]

  • N,N-dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide.

  • Slowly add iodomethane (3 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture continuously for 2 hours at room temperature.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture three times with hexane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 1.5:1 solvent mixture of hexane and dichloromethane as the eluent.

  • The final product is pure methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Causality in Experimental Choices:

  • Potassium carbonate: Acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile for the subsequent reaction with iodomethane.

  • Iodomethane: Serves as the methylating agent in this Sₙ2 reaction.

  • DMF: A polar aprotic solvent that is ideal for Sₙ2 reactions as it solvates the cation (potassium) while leaving the nucleophilic anion relatively free to react.

  • Aqueous workup and extraction: This is a standard procedure to separate the organic product from the inorganic salts and the water-soluble DMF.

  • Silica gel chromatography: A crucial purification step to isolate the desired ester from any unreacted starting materials or byproducts.

The synthesis pathway can be visualized as follows:

Synthesis_Pathway alpha-Cyclopentylmandelic_acid α-Cyclopentylmandelic Acid Reaction Esterification (K₂CO₃, DMF) alpha-Cyclopentylmandelic_acid->Reaction Iodomethane Iodomethane Iodomethane->Reaction Methyl_cyclopentylphenylglycolate This compound Reaction->Methyl_cyclopentylphenylglycolate

Synthesis of this compound

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block in several industries.

  • Pharmaceutical Industry: This is the most prominent area of application. It is a key intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is a structural moiety of glycopyrrolate, a muscarinic antagonist.[2] Its structure is a valuable scaffold for developing new drugs targeting a wide range of medical conditions.[1]

  • Organic Synthesis: In a broader sense, its chemical structure makes it a valuable precursor for more complex molecules.[1]

  • Agrochemical Industry: It is utilized in the development of new pesticides and other agricultural chemicals.[1] Its structure can be modified to create compounds with specific biological activities for crop protection.[1]

  • Materials Science: The compound can be used to develop new polymers and materials with unique properties such as improved strength, flexibility, or thermal stability.[1]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Workflow

Analytical_Workflow Sample This compound Sample Purity_Analysis Purity Analysis (HPLC/GC) Sample->Purity_Analysis Structure_Verification Structural Verification Sample->Structure_Verification Final_Report Certificate of Analysis Purity_Analysis->Final_Report NMR ¹H NMR & ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry (MS) Structure_Verification->MS FTIR Infrared Spectroscopy (FT-IR) Structure_Verification->FTIR NMR->Final_Report MS->Final_Report FTIR->Final_Report

Analytical Workflow for Quality Control
  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are standard methods for assessing the purity of the compound and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum for this compound shows characteristic signals for the methyl ester protons, the cyclopentyl protons, the phenyl protons, and the hydroxyl proton.[7]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretches.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered an irritant.[3] It may cause skin and serious eye irritation.[3][5] Standard laboratory safety precautions should be followed when handling this chemical.

Precautionary Statements:

  • Wash hands thoroughly after handling.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • If on skin, wash with plenty of soap and water.[5]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If skin or eye irritation persists, get medical advice/attention.[5]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical sector. Its well-defined synthesis and clear chemical identity, supported by a range of synonyms, make it a readily accessible compound for researchers. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its successful application in the development of new and innovative products.

References

Methodological & Application

Synthesis of Methyl Cyclopentylphenylglycolate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Hydroxy Esters

Methyl cyclopentylphenylglycolate is a tertiary α-hydroxy ester, a class of compounds of significant interest in medicinal chemistry and drug development.[1] The unique structural motif, featuring a chiral center bearing a hydroxyl group, a phenyl ring, a cyclopentyl moiety, and an ester, makes it a valuable building block for the synthesis of more complex molecules.[1] Its applications are found in the development of novel pharmaceuticals and agrochemicals. The synthesis of such molecules often requires robust and well-understood reaction pathways to ensure high purity and yield, which is critical for downstream applications.

This application note provides a detailed experimental protocol for the synthesis of this compound via a Grignard reaction. It is intended for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Reaction Overview: A Grignard Approach

The chosen synthetic route involves the nucleophilic addition of a cyclopentyl Grignard reagent to methyl benzoylformate. This method is a classic and effective way to form a new carbon-carbon bond and generate the desired tertiary alcohol. The Grignard reagent, an organomagnesium halide, is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the α-keto ester.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Cyclopentyl_Bromide Cyclopentyl Bromide Grignard_Formation Formation of Cyclopentylmagnesium Bromide Cyclopentyl_Bromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Methyl_Benzoylformate Methyl Benzoylformate Grignard_Reaction Reaction with Methyl Benzoylformate Methyl_Benzoylformate->Grignard_Reaction Grignard_Formation->Grignard_Reaction In situ Quenching Quenching with Aqueous Acid Grignard_Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Methyl Cyclopentylphenylglycolate Purification->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a lab-scale synthesis of this compound. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use to prevent quenching of the Grignard reagent by atmospheric moisture. Anhydrous solvents are critical for the success of this reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.311.46 g0.06Activated
Iodine253.811-2 small crystals-Initiator
Cyclopentyl bromide149.037.45 g (6.0 mL)0.05Anhydrous
Methyl benzoylformate164.166.57 g0.04Anhydrous
Diethyl ether (anhydrous)74.12~150 mL-Solvent
1 M HCl (aq)36.46~50 mL-For quenching
Saturated NaHCO₃ (aq)84.01~30 mL-For washing
Brine (saturated NaCl aq)58.44~30 mL-For washing
Anhydrous Na₂SO₄ or MgSO₄142.04 / 120.37As needed-Drying agent
Silica gel-As needed-For chromatography
Hexane/Ethyl acetate-As needed-Eluent
Part 1: Preparation of the Grignard Reagent (Cyclopentylmagnesium Bromide)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of cyclopentyl bromide in 20 mL of anhydrous diethyl ether. Add a small portion (around 10%) of this solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a cloudy, grayish mixture.

Part 2: Reaction with Methyl Benzoylformate
  • Preparation of the Electrophile: In a separate flame-dried flask, dissolve methyl benzoylformate in 30 mL of anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the methyl benzoylformate solution to the Grignard reagent via the dropping funnel. The addition should be done dropwise to control the exothermic reaction and to minimize the formation of byproducts from double addition. A white precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification
  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl solution dropwise to quench the reaction and dissolve the magnesium salts. This step is highly exothermic and may produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Continue adding the acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine all the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid, followed by brine (30 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for separating the desired product from nonpolar byproducts and more polar impurities.

Characterization of this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

PropertyValue
Appearance Pale yellow oil[2]
Molecular Formula C₁₄H₁₈O₃[2]
Molecular Weight 234.29 g/mol [2]
Boiling Point 120-127 °C at 0.25 Torr[2]
¹H NMR (CDCl₃, 300 MHz) δ 7.65-7.63 (m, 2H, Ar-H), 7.37-7.25 (m, 3H, Ar-H), 3.77 (s, 3H, OCH₃), 3.74 (s, 1H, OH), 2.90 (p, 1H, CH), 1.69-1.32 (m, 8H, cyclopentyl-H)[2]
¹³C NMR (Predicted) δ ~175 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (C-OH), ~52 (OCH₃), ~48 (CH), ~26 (CH₂), ~25 (CH₂)
IR (neat) ν ~3500 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1730 cm⁻¹ (C=O stretch), ~1450 cm⁻¹ (C=C stretch)

G

Caption: Simplified mechanism of the Grignard reaction.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[3] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn.[3]

  • Anhydrous Solvents: Diethyl ether is extremely flammable and has a low boiling point.[3] Ensure there are no open flames or spark sources in the vicinity.

  • Quenching: The quenching of the Grignard reaction with acid is highly exothermic and releases flammable hydrogen gas. The addition of the quenching agent should be slow and controlled, with adequate cooling.

  • Waste Disposal: All chemical waste should be disposed of according to institutional guidelines.

Troubleshooting and Key Considerations

  • Failure to Initiate Grignard Reaction: This is a common issue. Ensure all glassware is scrupulously dry. Activating the magnesium with iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings can help initiate the reaction.

  • Low Yield: Low yields can result from moisture contamination, incomplete reaction, or side reactions. Using a slight excess of the Grignard reagent can help drive the reaction to completion.

  • Byproduct Formation: The primary byproduct is often the result of a second Grignard reagent molecule adding to the ketone intermediate that can form. Slow addition of the ester to the Grignard reagent at low temperatures helps to minimize this.

By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their research and development needs.

References

Handling and storage procedures for Methyl cyclopentylphenylglycolate in a laboratory setting.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Methyl Cyclopentylphenylglycolate

A Guide to Safe and Effective Laboratory Handling and Storage

Introduction and Scope

This compound (CAS No. 19833-96-6) is a valuable intermediate compound in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] As a key building block, its unique chemical properties are leveraged in the development of novel therapeutic agents and other complex molecules.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and storage procedures for this compound in a laboratory setting. The protocols herein are designed to ensure the integrity of the compound while prioritizing the safety of laboratory personnel. The causality behind each procedural recommendation is explained to provide a deeper understanding of the necessary precautions, aligning with best practices in chemical hygiene and laboratory safety.

Compound Profile and Hazard Identification

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. This compound is typically a clear, colorless to pale yellow oil.[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound. This data informs storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃[1][3][4]
Molecular Weight 234.29 g/mol [1][4]
Appearance Pale oil / Clear Colorless to Pale Yellow Oil[1][3]
Boiling Point 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr[1][3]
Density ~1.16 g/cm³[1][3]
Flash Point 147.7 °C[1]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol[1][3]
Storage Temperature Refrigerator or Room Temperature (Sealed, Dry)[1][3]
GHS Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[4] Understanding these potential hazards is critical for implementing appropriate safety controls.

Hazard CodeHazard StatementHazard ClassSignal Word
H315 Causes skin irritationSkin corrosion/irritation, Category 2Warning
H319 Causes serious eye irritationSerious eye damage/eye irritation, Category 2AWarning
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationWarning

The primary risks associated with this compound are irritant in nature. Direct contact with skin or eyes can cause irritation, and inhalation of vapors or aerosols may irritate the respiratory tract.[4] Therefore, all handling procedures must be designed to prevent direct contact and minimize inhalation.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before commencing any work with this compound. The goal is not merely to use Personal Protective Equipment (PPE), but to apply the hierarchy of controls to mitigate risks at their source. This workflow should be documented and reviewed periodically.

RiskAssessment cluster_workflow Risk Assessment & Control Workflow A Hazard Identification (Skin/Eye/Respiratory Irritant) B Exposure Assessment (Review procedures: weighing, transfer, reaction) A->B Analyze potential contact points C Risk Characterization (Determine likelihood & severity of exposure) B->C Evaluate current safeguards D Implement Control Measures (See Hierarchy of Controls) C->D Select appropriate controls E Review & Refine (Monitor effectiveness, update protocol as needed) D->E Continuous improvement

Caption: Risk assessment workflow for handling this compound.

Hierarchy of Controls:

  • Engineering Controls: The most effective control measure. Always handle this compound inside a certified chemical fume hood to contain vapors and prevent inhalation, which is crucial as it may cause respiratory irritation.[4][5] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), such as this guide. Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards and procedures.[7][8]

  • Personal Protective Equipment (PPE): PPE is the last line of defense. The specific PPE required is detailed in the protocols below. No glove material protects against all substances, so selection must be based on the specific chemical and task.[7][9]

Standard Operating Procedures (SOPs)

Protocol for General Handling

This protocol minimizes exposure during routine laboratory operations such as weighing, aliquoting, and use in reactions.

Personnel Requirements: Must be trained on the OSHA Hazard Communication Standard and the specific risks of this compound.[7][8]

Required Equipment:

  • Certified Chemical Fume Hood

  • Analytical Balance (if weighing)

  • Chemically resistant gloves (Nitrile or Neoprene recommended)

  • Safety glasses with side shields or chemical splash goggles

  • Laboratory coat

Step-by-Step Procedure:

  • Preparation: Don all required PPE (lab coat, safety glasses, gloves) before entering the designated handling area.[10]

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Compound Retrieval: Obtain the container of this compound from its designated storage location. Check the container for any signs of damage or leaks before transporting it to the fume hood.[11]

  • Weighing/Transfer:

    • If weighing, tare a suitable secondary container (e.g., a glass vial or flask) on the balance.

    • Perform all transfers of the oily liquid within the fume hood. Use a clean pipette or syringe for accurate transfer.

    • Avoid splashing. Due to its form as an oil, the risk of aerosolization is lower than for volatile liquids, but careful handling is still required.

  • Post-Transfer: Securely cap the primary container immediately after use.[7] Clean any residual material from spatulas or pipettes with a suitable solvent-moistened wipe (e.g., ethanol or isopropanol), disposing of the wipe as hazardous waste.

  • Cleanup: Decontaminate the work area within the fume hood. Dispose of all contaminated disposable materials (bench paper, wipes, pipette tips) in a designated, labeled hazardous waste container.[10]

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream. Wash hands and forearms thoroughly with soap and water.[5][9]

Protocol for Storage

Proper storage is essential for maintaining chemical stability and preventing accidental release or reaction.

Storage Location Requirements:

  • A cool, dry, well-ventilated area is mandatory.[7][11]

  • Store away from incompatible materials, particularly strong oxidizing agents.[12][13]

  • Do not store on high shelves where containers are difficult to reach or could easily fall.[14]

  • The storage area should be designated for hazardous chemicals and clearly labeled.

Container and Temperature Requirements:

  • Primary Container: Keep the compound in its original, tightly sealed container to prevent contamination and leakage.[7][11] Ensure the label is legible and includes the chemical name, date received, and relevant hazard warnings.

  • Secondary Containment: Place the primary container within a chemically resistant secondary container (e.g., a plastic tray or tub) to contain any potential leaks.

  • Temperature: Sources suggest storage in either a refrigerator or at room temperature.[1][3]

    • Recommended Practice: For long-term storage or to ensure maximum stability, store in a refrigerator designated for chemicals (not for food).

    • Alternative: If a refrigerator is unavailable, store in a cool, sealed, and dry location away from direct sunlight and heat sources.[3] Always default to the storage temperature specified by the chemical supplier on the Safety Data Sheet (SDS).

Protocol for Spill Response

Prompt and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

SpillResponse cluster_spill Spill Response Decision Tree A Spill Occurs B Alert personnel in immediate area A->B C Assess spill size & location B->C D Is the spill large or outside of containment? C->D E Small Spill (<100 mL) & Contained D->E No F Large Spill (>100 mL) or Uncontained D->F Yes G Don appropriate PPE. Contain spill with absorbent material. E->G H Evacuate the area. Alert EH&S / Emergency Services. F->H I Collect absorbed material with non-sparking tools. G->I J Place in sealed hazardous waste container. I->J K Decontaminate spill area. J->K

Caption: Decision tree for responding to a this compound spill.

Step-by-Step Procedure for a Small, Contained Spill:

  • Alert: Immediately alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • PPE: If not already wearing it, don a lab coat, chemical splash goggles, and double-nitrile gloves.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).[6]

  • Collect: Carefully scoop the absorbed material using spark-proof tools into a designated hazardous waste container.[6][15]

  • Decontaminate: Clean the spill surface with soap and water or a suitable laboratory detergent. Wipe the area with disposable towels.

  • Dispose: Place all contaminated materials, including gloves and towels, into the sealed hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or designated safety officer.

Emergency Procedures for Personnel Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: The compound is a serious eye irritant.[4] Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: The compound causes skin irritation.[4] Immediately remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]

  • Inhalation: The compound may cause respiratory irritation.[4] Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

Application Note: The Role of Methyl Cyclopentylphenylglycolate as a Key Intermediate in Glycopyrrolate Synthesis and Its Control as Impurity L

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis of Glycopyrrolate, focusing on the critical role of Methyl Cyclopentylphenylglycolate. It is important to clarify from the outset that this compound is not used to synthesize Glycopyrrolate Impurity L; rather, it is chemically identical to Glycopyrrolate Impurity L as defined in pharmacopeias.[1][2][3] This compound is a key intermediate in one of the primary synthetic routes to Glycopyrrolate, and its presence in the final active pharmaceutical ingredient (API) must be carefully controlled.

This guide will elucidate the synthetic pathway from this compound to Glycopyrrolate and discuss the analytical considerations for its monitoring as a process-related impurity.

Introduction to Glycopyrrolate and the Significance of Impurity Control

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent.[4] Its chemical name is 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethyl-pyrrolidinium bromide.[5] It is widely used as a pre-operative medication to reduce salivary and respiratory secretions and to treat conditions such as peptic ulcers and chronic drooling.[5][6]

In pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of a drug product. Regulatory bodies like the FDA and EMA have stringent guidelines for acceptable impurity levels.[6] Process-related impurities are substances that form during the manufacturing process, which can include unreacted starting materials.[5] Glycopyrrolate Impurity L, identified as this compound (CAS No. 19833-96-6), is a prime example of such an impurity, as it serves as a key precursor in the Glycopyrrolate synthesis.[1][2][]

The Synthetic Pathway: From Intermediate to API

The synthesis of Glycopyrrolate from this compound is a well-established route, originally disclosed in U.S. Patent 2,956,062.[4][8] The process involves two primary chemical transformations:

  • Transesterification: The methyl ester of cyclopentylphenylglycolic acid (i.e., this compound) is reacted with 1-methyl-pyrrolidin-3-ol. This reaction exchanges the methyl group of the ester with the 1-methyl-pyrrolidin-3-ol moiety, forming the key tertiary amine intermediate, 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

  • Quaternization: The nitrogen atom of the pyrrolidine ring in the tertiary amine intermediate is then alkylated using methyl bromide. This step forms the quaternary ammonium salt, which is the final Glycopyrrolate API.[8]

This synthetic workflow is visualized in the diagram below.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 A This compound (Glycopyrrolate Impurity L) C₁₄H₁₈O₃ C Transesterification A->C B 1-methyl-pyrrolidin-3-ol B->C D 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Tertiary Amine Intermediate) C->D Forms Intermediate F Quaternization D->F E Methyl Bromide E->F G Glycopyrrolate (Glycopyrronium Bromide) C₁₉H₂₈BrNO₃ F->G Forms Final API

Caption: Synthetic workflow from intermediate to API.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the chemical literature and patent filings.[8][9] Researchers should adapt these protocols with appropriate laboratory safety measures and process controls.

Protocol 3.1: Synthesis of 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Transesterification)

  • Rationale: This step creates the core ester linkage between the cyclopentylmandelic acid moiety and the pyrrolidinol ring. The use of a strong base like metallic sodium or sodium methoxide is necessary to deprotonate the alcohol of 1-methyl-pyrrolidin-3-ol, forming a nucleophilic alkoxide that attacks the carbonyl carbon of the methyl ester.[8] Toluene is often used as a solvent to facilitate azeotropic removal of the methanol byproduct, driving the equilibrium towards the product.

  • Materials:

    • This compound (1.0 eq)

    • 1-methyl-pyrrolidin-3-ol (1.2 eq)

    • Sodium methoxide (0.1 eq) or metallic sodium

    • Toluene (anhydrous)

  • Procedure:

    • To a reaction vessel equipped with a Dean-Stark apparatus, add this compound and toluene.

    • Add 1-methyl-pyrrolidin-3-ol to the mixture.

    • Carefully add the catalyst (sodium methoxide or metallic sodium) in portions. Note: Metallic sodium is highly reactive and requires an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux. The methanol generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting methyl ester is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Perform a liquid-liquid extraction. The organic layer containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary amine intermediate. Further purification may be achieved via vacuum distillation or column chromatography.

Protocol 3.2: Synthesis of Glycopyrrolate (Quaternization)

  • Rationale: This is an SN2 reaction where the lone pair of electrons on the tertiary nitrogen of the intermediate acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This forms the quaternary ammonium salt, Glycopyrrolate. The choice of solvent is critical; solvents like ethyl acetate or acetone are often used as the product, being a salt, will precipitate out of the solution, facilitating its isolation.[9]

  • Materials:

    • 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (1.0 eq)

    • Methyl Bromide (excess, typically as a solution or gas)

    • Ethyl Acetate or Acetone (anhydrous)

  • Procedure:

    • Dissolve the crude or purified tertiary amine intermediate from Step 1 in the chosen anhydrous solvent (e.g., ethyl acetate) in a pressure-rated reaction vessel.

    • Cool the solution (e.g., to 0-5 °C).

    • Carefully introduce methyl bromide into the reaction vessel. This reaction is typically carried out at room temperature or slightly below.[9]

    • Stir the mixture for several hours. The Glycopyrrolate product will precipitate as a white solid.

    • Monitor the reaction for the disappearance of the starting tertiary amine.

    • Once the reaction is complete, the solid product can be isolated by filtration.

    • Wash the filtered solid with cold solvent to remove any unreacted starting material and impurities.

    • Dry the product under vacuum. The resulting solid is Glycopyrrolate, which can be further purified by recrystallization from a suitable solvent system (e.g., n-propanol) to achieve the desired diastereomeric purity.[10]

Management and Control of Glycopyrrolate Impurity L

The primary source of Glycopyrrolate Impurity L in the final API is unreacted this compound from the transesterification step. Therefore, ensuring the transesterification reaction goes to completion is the most effective control strategy.

  • Process Control: Driving the reaction equilibrium by efficiently removing the methanol byproduct is crucial.

  • Purification: The significant difference in polarity and solubility between the non-polar starting ester (Impurity L) and the final ionic salt (Glycopyrrolate) allows for effective removal during the quaternization work-up and final recrystallization steps.

  • Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the levels of Impurity L in both the reaction intermediates and the final Glycopyrrolate API.[1] A comprehensive analytical data package, including 1H-NMR, Mass Spectrometry, and HPLC, is essential for characterizing and verifying the purity of the final product.[1]

Data Summary of Key Compounds

The table below summarizes the key properties of the compounds involved in this synthetic route.

Compound NameRole in SynthesisCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Starting Material / Impurity L19833-96-6C₁₄H₁₈O₃234.29
1-methyl-pyrrolidin-3-ol Reagent13118-11-1C₅H₁₁NO101.15
1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate Intermediate13118-11-1C₁₈H₂₅NO₃303.40
Glycopyrrolate Final API596-51-0C₁₉H₂₈BrNO₃398.33

Data sourced from multiple chemical suppliers and databases.[1][2][4][5]

References

Application Note: Methyl Cyclopentylphenylglycolate as a Versatile Building Block for Complex Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl cyclopentylphenylglycolate (MCPG) as a pivotal intermediate in the synthesis of complex molecules. With a primary focus on its role as a direct precursor to the anticholinergic agent Glycopyrrolate, this guide details the physicochemical properties of MCPG, provides a validated protocol for its laboratory-scale synthesis, and outlines its application in subsequent transformations. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and process controls.

Introduction and Strategic Importance

This compound (CAS No: 19833-96-6), also known as methyl α-cyclopentylmandelate, is a specialized ester derivative of mandelic acid.[1] Its structure, featuring a chiral center with hydroxyl, phenyl, and cyclopentyl groups, makes it a highly valuable and versatile building block in synthetic organic chemistry.[2][3] While applicable in various fields, its most significant contribution lies within the pharmaceutical industry as a key starting material for the synthesis of muscarinic antagonists.[1][4]

The principal application of MCPG is in the manufacture of Glycopyrronium Bromide (Glycopyrrolate), a potent quaternary ammonium antimuscarinic agent.[5][6] Glycopyrrolate is used clinically to reduce salivary and respiratory secretions, treat peptic ulcers, and manage symptoms of chronic obstructive pulmonary disease (COPD).[5][6] The quaternary ammonium structure of Glycopyrrolate restricts its passage across the blood-brain barrier, thereby minimizing central nervous system side effects.[5]

This application note will provide a detailed overview of MCPG's properties and a robust protocol for its synthesis and subsequent use in the preparation of the direct precursor to Glycopyrrolate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is critical for reaction design, process optimization, and safety. The key properties of MCPG are summarized below.[4][7][8]

PropertyValueReference
CAS Number 19833-96-6[7][8]
Molecular Formula C₁₄H₁₈O₃[7][8]
Molecular Weight 234.29 g/mol [7][8]
Appearance Clear colorless to pale yellow oil[2][7]
Boiling Point 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr[4][7]
Density ~1.16 g/cm³[4][7]
Refractive Index ~1.55[4]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol[4][7]
Storage Sealed in dry, Room Temperature or Refrigerator[4][7]
Synonyms Methyl α-Cyclopentylmandelate, Methyl cyclopentyl(hydroxy)phenylacetate[7][8]

Synthesis of this compound

MCPG can be synthesized through several routes, including the Grignard reaction of a cyclopentyl magnesium halide with methyl benzoylformate.[9] However, a more common and scalable laboratory method involves the direct esterification of its corresponding carboxylic acid, α-cyclopentylmandelic acid.[2][3]

Protocol 3.1: Synthesis via Esterification of α-Cyclopentylmandelic Acid

This protocol describes the Sₙ2 reaction between the carboxylate salt of α-cyclopentylmandelic acid and an alkylating agent, iodomethane.

Workflow for MCPG Synthesis

cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Product start1 α-Cyclopentylmandelic Acid reaction Esterification (Sₙ2 Reaction) Room Temperature, 2h start1->reaction start2 Iodomethane (CH₃I) start2->reaction reagent1 Potassium Carbonate (K₂CO₃) reagent1->reaction Base solvent N,N-Dimethylformamide (DMF) solvent->reaction Solvent product This compound (MCPG) reaction->product

Caption: Workflow for the synthesis of MCPG via esterification.

Materials:

  • 2-Cyclopentyl-2-hydroxyphenylacetic acid (α-cyclopentylmandelic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopentyl-2-hydroxyphenylacetic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide.[2][3]

    • Causality Note: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This nucleophilic salt is necessary for the subsequent Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

  • Addition of Alkylating Agent: Slowly add iodomethane (3.0 eq) to the mixture at room temperature.[2][3]

    • Causality Note: Iodomethane is a highly effective methylating agent. Iodide is an excellent leaving group, facilitating the Sₙ2 displacement by the carboxylate nucleophile. An excess is used to ensure the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture continuously for 2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][3]

  • Work-up: Upon completion, pour the reaction mixture into deionized water and extract three times with hexane.[2][3]

    • Causality Note: The aqueous quench removes the DMF and inorganic salts. Hexane is chosen as the extraction solvent due to the nonpolar nature of the desired ester product.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a mixture of hexane and dichloromethane (e.g., 1.5:1 v/v) to afford the pure methyl 2-cyclopentyl-2-hydroxyphenylacetate.[2][3] A typical yield is around 64%.[2]

Application in the Synthesis of a Glycopyrrolate Precursor

The primary industrial application of MCPG is its conversion to N-Methyl-3-pyrrolidinyl cyclopentylmandelate, the immediate precursor to Glycopyrrolate. This transformation is achieved via a base-catalyzed transesterification reaction.[5]

Overall Synthesis Pathway to Glycopyrrolate

mcpg This compound (MCPG) transesterification Transesterification mcpg->transesterification pyrrolidinol 1-Methyl-pyrrolidin-3-ol pyrrolidinol->transesterification intermediate N-Methyl-3-pyrrolidinyl cyclopentylmandelate (Tertiary Amine) transesterification->intermediate Catalyst: NaOMe Byproduct: Methanol quaternization Quaternization (N-Methylation) intermediate->quaternization mebr Methyl Bromide (CH₃Br) mebr->quaternization glycopyrrolate Glycopyrrolate (Quaternary Ammonium Salt) quaternization->glycopyrrolate

References

Application Notes & Protocols: The Strategic Application of Methyl Groups in Drug Design and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The methyl group, despite its structural simplicity, is one of the most powerful tools in the medicinal chemist's arsenal. Its strategic placement can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, often leading to dramatic improvements in potency, selectivity, and metabolic stability.[1][2][3] This phenomenon, sometimes dubbed the "magic methyl" effect, is a cornerstone of modern lead optimization.[4][5] More than half of top-selling drugs contain at least one methyl group, highlighting its importance in successful drug design.[1][6] This document provides an in-depth guide for researchers and drug development professionals on the rationale behind methyl group installation, workflows for its strategic application, and detailed protocols for evaluating its impact.

The Foundational Impact of the Methyl Group

The influence of the methyl group stems from its fundamental physicochemical characteristics. It is small, non-polar (lipophilic), and monovalent, allowing it to subtly yet significantly alter a molecule's interaction with its biological environment.[7] These alterations can be broadly categorized into effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhancing Potency and Selectivity (Pharmacodynamics)

The addition of a single methyl group can increase a drug's potency by orders of magnitude.[8][9] This "magic methyl" effect is not serendipitous but is grounded in distinct biophysical principles.[4]

  • Hydrophobic Interactions: A strategically placed methyl group can fit snugly into a hydrophobic pocket within the target protein's binding site. This displaces energetically unfavorable water molecules and increases the overall binding affinity.[4]

  • Desolvation Energy: Methylation increases a ligand's lipophilicity, which can reduce the energetic penalty of desolvation as the drug moves from an aqueous environment to the receptor binding site. This leads to more favorable binding thermodynamics.[1][4]

  • Conformational Locking: A methyl group can introduce beneficial steric hindrance, restricting the rotation of single bonds.[10] This can "lock" the molecule into its bioactive conformation—the precise shape required for optimal binding—thereby reducing the entropic penalty of binding and boosting potency.[1][7][11] In some cases, this conformational change is key to stabilizing the drug-target complex.[12]

  • Improving Selectivity: The steric bulk of a methyl group can also be used to disfavor binding to off-target proteins. If an undesired target has a smaller binding pocket than the intended target, the addition of a methyl group can create a steric clash that selectively reduces off-target affinity.[1]

Optimizing ADME Properties (Pharmacokinetics)

A drug's success is critically dependent on its pharmacokinetic profile. Methylation is a key strategy for fine-tuning these properties.

  • Blocking Metabolic "Soft Spots": Many drug candidates fail due to rapid metabolic breakdown, often by Cytochrome P450 (CYP) enzymes in the liver.[13] If a particular position on a molecule (a "metabolic soft spot") is susceptible to oxidation, adding a methyl group can act as a steric shield, physically blocking the metabolic enzyme from accessing that site.[1][4][7] This increases the drug's metabolic stability and prolongs its half-life.[1] For example, it is a well-accepted strategy to replace a labile benzylic C-H bond with a more robust group.[14]

  • Modulating Solubility and Permeability: By increasing lipophilicity, a methyl group can enhance a drug's ability to cross cell membranes, improving absorption and distribution.[15] Paradoxically, methylation can sometimes also improve aqueous solubility by disrupting the planar structure of a molecule, which hinders efficient crystal lattice packing.[7]

A Strategic Workflow for Methylation in Lead Optimization

The decision to introduce a methyl group should be a hypothesis-driven process aimed at solving a specific problem with a lead compound. The following workflow outlines a logical approach to this process.

lead_optimization_workflow cluster_0 Phase 1: Identify Liability cluster_1 Phase 2: Formulate Hypothesis cluster_2 Phase 3: Design & Synthesize cluster_3 Phase 4: Test & Analyze Start Lead Compound Identified Liability Analyze Profile: - Low Potency? - Poor Metabolic Stability? - Off-Target Effects? - Poor Solubility? Start->Liability Hypo_Potency Hypothesis: Unfilled hydrophobic pocket or sub-optimal conformation Liability->Hypo_Potency Low Potency Hypo_Stability Hypothesis: Metabolic soft spot at position 'X' Liability->Hypo_Stability Poor Stability Hypo_Selectivity Hypothesis: Binding pocket difference vs. off-target Liability->Hypo_Selectivity Off-Target Design Strategically place -CH3 to test hypothesis Hypo_Potency->Design Hypo_Stability->Design Hypo_Selectivity->Design Synthesize Synthesize Methylated Analog (Late-Stage Functionalization) Design->Synthesize Test Evaluate Analog: - Binding Affinity Assay - Metabolic Stability Assay - Selectivity Panel Synthesize->Test Analyze Compare Data to Parent: - Potency (Ki) Improved? - Stability (t1/2) Increased? - Selectivity Ratio Improved? Test->Analyze Analyze->Liability No, Re-evaluate End Optimized Lead or New Hypothesis Analyze->End Yes

Caption: Decision workflow for strategic methylation in lead optimization.

Experimental Protocols

Validating the hypothesis behind a methylation strategy requires robust and reproducible experimental testing. The following protocols provide step-by-step methodologies for the synthesis and evaluation of methylated analogs.

Protocol 1: General Procedure for Late-Stage C(sp³)–H Methylation

Late-stage functionalization, which allows for the direct modification of a complex molecule, is invaluable for rapidly generating analogs.[16] This protocol is a generalized example based on modern photocatalytic methods.

Objective: To introduce a methyl group at a C(sp³)–H bond adjacent to a heteroatom (e.g., nitrogen in a saturated heterocycle), a common and valuable modification.[16]

Materials:

  • Lead compound (substrate)

  • Photocatalyst (e.g., decatungstate photocatalyst)

  • Methyl source (e.g., methylating agent with a peroxide)[17]

  • Nickel catalyst

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the lead compound (1.0 eq.), nickel catalyst (e.g., 5 mol%), and photocatalyst (e.g., 1-2 mol%) to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Dissolve the methyl source (e.g., 1.5-2.0 eq.) in the anhydrous solvent and add it to the reaction vial.

  • Initiation: Seal the vial, remove it from the glovebox, and place it in front of a blue LED light source with stirring. Ensure the reaction is maintained at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by LC-MS to track the consumption of starting material and formation of the methylated product.

  • Workup: Once the reaction is complete, quench the reaction by opening it to the air. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography or preparative HPLC to isolate the methylated analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The success of the protocol is validated by the clear identification of the methylated product via mass spectrometry (a +14 Da shift from the parent molecule) and NMR, confirming the regioselectivity of the addition.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[18][19]

Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the parent lead and its methylated analog.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compounds (parent and methylated analog, dissolved in DMSO)

  • Positive control compound (a known rapidly metabolized drug, e.g., Verapamil)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a microsomal suspension in phosphate buffer. In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is Time 0.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold quenching solution. The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Self-Validation: The assay is validated by the rapid clearance of the positive control compound and by ensuring the reaction is NADPH-dependent (running a control without NADPH should show no degradation).

Protocol 3: Receptor Binding Affinity (Competitive Radioligand Assay)

This assay measures how effectively a compound competes with a known high-affinity radioligand for binding to the target receptor, thereby determining its inhibition constant (Kᵢ).[20][21]

Objective: To determine the Kᵢ of the parent lead and its methylated analog for the target receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand (a ligand with known high affinity for the target, labeled with ³H or ¹²⁵I)

  • Unlabeled competitor (the test compounds: parent and methylated analog)

  • Assay buffer

  • Non-specific binding (NSB) control (a high concentration of a known, non-radioactive ligand)

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up three types of reactions:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of NSB control.

    • Competition: Receptor membranes + radioligand + increasing concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Self-Validation: The assay's validity is confirmed by achieving a high percentage of specific binding (>80%) and a Z-factor > 0.5, indicating a robust and reliable assay window.[21]

Data Presentation and Interpretation

Organizing the data from these assays into a clear, comparative format is crucial for decision-making.

CompoundTarget Affinity (Kᵢ, nM)Selectivity vs. Off-Target X (Fold)Metabolic Stability (t₁/₂, min)
Lead-H 8558
Lead-Me 47555

Interpretation: In this hypothetical example, the addition of a methyl group ("Lead-Me") resulted in a >20-fold increase in potency (Kᵢ decreased from 85 to 4 nM). It also dramatically improved selectivity against Off-Target X by 15-fold. Furthermore, metabolic stability was enhanced nearly 7-fold (t₁/₂ increased from 8 to 55 minutes). This profile represents a highly successful optimization step, validating the hypothesis that led to the methylation.

Conclusion

The strategic application of methyl groups is a proven and powerful tactic in drug discovery. By understanding the underlying mechanisms—be it filling a hydrophobic pocket, inducing a bioactive conformation, or shielding a metabolic soft spot—researchers can move beyond random derivatization to hypothesis-driven design. The workflows and protocols outlined in this guide provide a framework for the rational incorporation and rigorous evaluation of methyl groups, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

Application Notes and Protocols: Methyl Cyclopentylphenylglycolate as a Novel Monomer for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl cyclopentylphenylglycolate (MCPG), a tertiary alcohol and an ester of mandelic acid, is predominantly recognized as a key intermediate in pharmaceutical synthesis.[1][2] However, its unique molecular architecture, featuring a hydroxyl group for polymerization and bulky cyclopentyl and phenyl substituents, presents untapped potential for the development of novel polymers in materials science. This guide delineates the prospective applications of MCPG as a monomer for creating advanced polyesters and polycarbonates with potentially enhanced thermal stability, mechanical strength, and tunable optical properties. Detailed, field-proven protocols for the synthesis and characterization of these new materials are provided to empower researchers in exploring this promising frontier.

Introduction: Rationale for this compound in Polymer Chemistry

The field of materials science is in constant pursuit of novel monomers that can impart unique properties to polymers. While extensively used in the synthesis of pharmaceuticals like glycopyrrolate, this compound (CAS No: 19833-96-6) remains an underexplored building block in polymer chemistry.[3][4] Its structure, however, is intrinsically suited for polymerization.

The tertiary hydroxyl group offers a reactive site for polycondensation reactions, while the methyl ester group can be involved in transesterification processes. The presence of both a cyclopentyl and a phenyl group attached to the same carbon atom is anticipated to introduce significant steric hindrance and rigidity into a polymer backbone. This can lead to materials with:

  • High Thermal Stability: The bulky side groups can restrict chain mobility, increasing the glass transition temperature (Tg) and thermal decomposition temperature.

  • Enhanced Mechanical Properties: The rigid structure may contribute to increased hardness and modulus of the resulting polymers.

  • Modified Solubility and Optical Properties: The combination of aliphatic (cyclopentyl) and aromatic (phenyl) moieties can influence the polymer's solubility in common organic solvents and affect its refractive index.

One vendor of this compound notes its potential for developing new materials with unique properties, such as improved strength, flexibility, or thermal stability, through the creation of polymers.[5] This document provides the scientific framework and practical methodologies to realize this potential.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₃[6]
Molecular Weight 234.29 g/mol [6]
Appearance Pale oil / Clear Colorless to Pale Yellow Oil[5][7]
Boiling Point 357.539 °C at 760 mmHg; 120-127 °C at 0.25 Torr[5]
Density 1.161 g/cm³[5]
Refractive Index 1.55[5]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol[5]

Potential Application: High-Performance Polyesters via Polycondensation

The hydroxyl group of MCPG can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) in a polycondensation reaction to form novel polyesters. The bulky side groups of MCPG are expected to create a polymer with high rigidity and thermal stability, making it a candidate for applications requiring robust materials.

Proposed Reaction Scheme

The following diagram illustrates the general polycondensation reaction of this compound with a generic dicarboxylic acid (terephthalic acid is shown as an example).

G cluster_reactants Reactants cluster_products Products MCPG This compound (MCPG) Polyester Resulting Polyester MCPG->Polyester + Dicarboxylic Acid DicarboxylicAcid Dicarboxylic Acid (e.g., Terephthalic Acid) DicarboxylicAcid->Polyester Water Water (byproduct) Polyester->Water releases

Caption: Polycondensation of MCPG with a dicarboxylic acid.

Detailed Experimental Protocol: Synthesis of Poly(MCPG-terephthalate)

This protocol describes the synthesis of a polyester from MCPG and terephthaloyl chloride.

Materials:

  • This compound (MCPG)

  • Terephthaloyl chloride

  • Pyridine (dried)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Acetone

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Reactant Dissolution: In the flask, dissolve a specific molar amount of this compound and an equimolar amount of pyridine in anhydrous DMAc under a nitrogen atmosphere.

  • Monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred MCPG solution at 0 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Continue stirring under nitrogen for 12-24 hours.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol. Filter the resulting solid and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of the Resulting Polyester
  • Structural Analysis:

    • FTIR Spectroscopy: To confirm the formation of ester linkages and the disappearance of the hydroxyl group.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed structure of the polymer repeating unit.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Potential Application: Novel Polycarbonates via Transesterification

The hydroxyl group of MCPG can also be utilized in a transesterification reaction with a carbonate source, such as diphenyl carbonate, to synthesize polycarbonates. This approach is analogous to the synthesis of other advanced polycarbonates.[8] The resulting polycarbonate would benefit from the rigidity imparted by the MCPG monomer.

Proposed Reaction Scheme

The following diagram illustrates the melt polycondensation of this compound with diphenyl carbonate.

G cluster_reactants Reactants cluster_products Products MCPG This compound (MCPG) Polycarbonate Resulting Polycarbonate MCPG->Polycarbonate + DPC DPC Diphenyl Carbonate (DPC) DPC->Polycarbonate Phenol Phenol (byproduct) Polycarbonate->Phenol releases

Caption: Transesterification of MCPG with diphenyl carbonate.

Detailed Experimental Protocol: Synthesis of Poly(MCPG-carbonate)

This protocol outlines a two-stage melt polycondensation process.

Materials:

  • This compound (MCPG)

  • Diphenyl carbonate (DPC)

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Monomer Charging: Charge equimolar amounts of this compound and diphenyl carbonate, along with a catalytic amount of titanium (IV) butoxide, into a glass reactor equipped with a mechanical stirrer and a distillation outlet.

  • First Stage (Prepolymerization): Heat the reactor under a nitrogen atmosphere to 180-200 °C to melt the reactants. Maintain this temperature for 1-2 hours while distilling off the phenol byproduct.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-250 °C and slowly reduce the pressure to below 1 mmHg.

  • Reaction Monitoring: Continue the reaction for 3-5 hours, monitoring the viscosity of the melt. The reaction is complete when the desired viscosity is reached.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The solid polymer can then be removed and purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polycarbonate in a vacuum oven at 80 °C until a constant weight is achieved.

Characterization of the Resulting Polycarbonate

The characterization methods for the polycarbonate are similar to those for the polyester:

  • Structural Analysis: FTIR and NMR spectroscopy to confirm the carbonate linkages.

  • Molecular Weight Determination: GPC.

  • Thermal Properties: DSC for Tg and TGA for thermal stability.

  • Mechanical Testing: Tensile testing of films or molded bars to determine properties like tensile strength, Young's modulus, and elongation at break.

Concluding Remarks and Future Outlook

This compound presents a compelling, yet underexplored, opportunity in materials science. The protocols detailed herein provide a foundational framework for synthesizing and characterizing novel polyesters and polycarbonates derived from this unique monomer. The anticipated properties of these materials, such as high thermal stability and mechanical strength, warrant their investigation for applications in specialty plastics, advanced coatings, and high-performance composites. Further research could also explore the copolymerization of MCPG with other monomers to fine-tune the properties of the resulting materials for specific applications. The use of a bio-derived molecule like mandelic acid as a precursor also aligns with the growing demand for more sustainable polymer feedstocks.[9]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl Cyclopentylphenylglycolate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Cyclopentylphenylglycolate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this important pharmaceutical intermediate. This compound (CAS No. 19833-96-6) is a key precursor in the synthesis of anticholinergic agents like Glycopyrrolate.[1] Achieving high yields is critical for the economic viability and efficiency of the drug manufacturing process.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of the synthesis, focusing on the most prevalent methods: the Grignard reaction and direct esterification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My Grignard reaction for this compound synthesis has a consistently low yield. What are the most probable causes?

A1: Low yields in this Grignard synthesis are common and typically trace back to a few critical areas. The primary pathway involves the nucleophilic addition of cyclopentylmagnesium halide to the keto-ester, methyl benzoylformate.[2][3]

  • Moisture Contamination: The primary culprit is often moisture. Grignard reagents are potent bases and will be rapidly quenched by protic sources like water, reacting to form cyclopentane and rendering the reagent useless for the main reaction.[4][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. All solvents (typically ethereal, like THF or Diethyl Ether) must be anhydrous. Use fresh, sealed containers of anhydrous solvents.

  • Reagent Quality & Activation:

    • Magnesium: The surface of magnesium turnings can oxidize, forming a passive MgO layer that prevents reaction with the cyclopentyl halide.

      • Solution: Activate the magnesium before adding the halide. Common methods include crushing the turnings under an inert atmosphere to expose fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

    • Methyl Benzoylformate: This starting material can degrade over time.

      • Solution: Use freshly distilled or high-purity methyl benzoylformate. Verify its purity via NMR or GC-MS before starting the reaction.

  • Incorrect Temperature Control: Temperature management is crucial.

    • Solution: The formation of the Grignard reagent (cyclopentylmagnesium bromide) is exothermic and should be controlled. The subsequent addition of the Grignard reagent to methyl benzoylformate should be performed at a low temperature (e.g., 0-10°C) to minimize side reactions.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.[2]

  • Side Reactions: The most common side reaction is the second addition of the Grignard reagent to the ester group of the newly formed product, leading to a tertiary alcohol impurity.[6]

    • Solution: Maintain a low reaction temperature during addition and avoid a large excess of the Grignard reagent. A molar ratio of 1.1 to 1.3 equivalents of Grignard reagent to 1 equivalent of methyl benzoylformate is often optimal.

Q2: During my esterification of α-Cyclopentylmandelic acid with iodomethane, the reaction is slow and incomplete. How can I improve the conversion rate?

A2: This reaction is a standard Williamson ether synthesis-like esterification where the carboxylate anion acts as the nucleophile.[7] Incomplete conversion is usually an issue of reaction kinetics or equilibrium.

  • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a common base, but its effectiveness depends on its ability to deprotonate the carboxylic acid.[7] Its solubility in solvents like DMF is limited.

    • Solution: Consider a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). If using K₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area.

  • Le Chatelier's Principle: To drive the equilibrium towards the product, you can manipulate reactant concentrations.

    • Solution: Use a moderate excess of the methylating agent, iodomethane (typically 1.5 to 3 equivalents).[7] This ensures the carboxylate is consumed as it is formed.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the rate.[7]

    • Solution: Try heating the reaction mixture to 40-50°C. Monitor the reaction by TLC or LC-MS to avoid decomposition or side reactions.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a good choice as it's a polar aprotic solvent that effectively solvates the potassium cation, leaving the carboxylate anion more nucleophilic.

    • Solution: Ensure your DMF is anhydrous. Acetone can sometimes be used, but DMF or DMSO are generally superior for this type of reaction.

Q3: My purification by silica gel column chromatography leads to significant product loss and streaking. What are the best practices for purification?

A3: this compound is a "pale oil" with a free hydroxyl group, which can cause issues during column chromatography.[7][8]

  • Silica Gel Acidity: The acidic nature of standard silica gel can cause product degradation or irreversible adsorption.

    • Solution: Deactivate the silica gel by treating a slurry of silica in your eluent with 1% triethylamine before packing the column. This neutralizes the acidic sites.

  • Eluent Polarity: A gradient elution is often more effective than an isocratic one.

    • Solution: Start with a nonpolar solvent system (e.g., Hexane/Dichloromethane 1.5:1) and gradually increase the polarity by adding small amounts of ethyl acetate or ether.[7] This will elute nonpolar impurities first, followed by your product, providing better separation.

  • Alternative Purification Methods:

    • Vacuum Distillation: Given its boiling point of 120-127°C at 0.25 Torr, high-vacuum distillation is an excellent method for purification, especially on a larger scale, and avoids issues with silica.[9]

    • Crystallization: While the product itself is an oil, it may be possible to crystallize it from a very nonpolar solvent at low temperatures or to crystallize impurities away from the product oil. Some related glycolates are purified by crystallization.[10]

Frequently Asked Questions (FAQs)

What is the detailed mechanism for the Grignard synthesis of this compound?

The reaction proceeds via nucleophilic acyl addition. The carbon atom of the cyclopentyl group in the Grignard reagent (cyclopentylmagnesium bromide) is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone in methyl benzoylformate. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This addition is irreversible. In a second step, a mild acid workup (e.g., with aqueous ammonium chloride or dilute sulfuric acid) protonates the alkoxide to yield the final tertiary alcohol product.[4][6]

Which is a better starting material for the Grignard reagent: cyclopentyl bromide or cyclopentyl chloride?

The reactivity of organic halides in Grignard reagent formation follows the order I > Br > Cl.[6] Cyclopentyl bromide is significantly more reactive than cyclopentyl chloride, meaning the reaction with magnesium will initiate more easily and proceed more readily.[11] However, alkyl chlorides are generally less expensive.

  • Recommendation: For laboratory-scale synthesis where reliability is key, cyclopentyl bromide is the preferred choice. For industrial-scale processes where cost is a major factor, significant optimization may allow for the use of cyclopentyl chloride, but this will likely require more stringent activation of the magnesium and longer reaction times.[11]

What are the critical safety precautions for this synthesis?

  • Grignard Reagents: Cyclopentylmagnesium bromide is highly reactive with water and protic solvents and can be pyrophoric.[12] All reactions must be conducted under a strict inert atmosphere (N₂ or Ar).

  • Ethereal Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Always use from a fresh, sealed container and handle in a well-ventilated fume hood away from ignition sources.

  • Iodomethane: If performing the esterification, be aware that iodomethane is toxic, a suspected carcinogen, and a potent alkylating agent.[7] Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Visualizations: Workflows and Pathways

Diagram 1: Grignard Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product MBF Methyl Benzoylformate Add Nucleophilic Addition MBF->Add CPB Cyclopentyl Bromide GR Grignard Reagent Formation CPB->GR Mg Magnesium Mg->GR GR->Add Anhydrous Ether/THF Workup Acidic Workup Add->Workup Forms Alkoxide Intermediate Product Methyl Cyclopentylphenylglycolate Workup->Product e.g., NH4Cl(aq)

Caption: Grignard pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions? Start->CheckMoisture CheckReagents Assess Reagent Purity/Activity? CheckMoisture->CheckReagents [ Yes ] FixMoisture Dry Glassware & Solvents CheckMoisture->FixMoisture [ No ] CheckTemp Review Temperature Control Protocol? CheckReagents->CheckTemp [ Yes ] FixReagents Activate Mg; Purify Starting Materials CheckReagents->FixReagents [ No ] CheckPurification Evaluate Purification Method? CheckTemp->CheckPurification [ Yes ] FixTemp Implement Cold Addition & Gradual Warming CheckTemp->FixTemp [ No ] FixPurification Use Neutralized Silica or Vacuum Distillation CheckPurification->FixPurification [ Needs Improvement ] Success Yield Improved CheckPurification->Success [ Optimized ] FixMoisture->Start FixReagents->Start FixTemp->Start FixPurification->Start

Caption: A systematic workflow for troubleshooting low product yield.

Data Presentation: Optimizing Reaction Conditions

Effective synthesis requires balancing multiple parameters. The tables below summarize how key variables can impact reaction outcomes.

Table 1: Effect of Reaction Parameters on Grignard Synthesis Yield

Parameter Condition A (Sub-optimal) Condition B (Optimized) Expected Outcome
Solvent Technical Grade THF Anhydrous THF (<50 ppm H₂O) Prevents Grignard reagent quenching, significantly increasing yield.
Mg Activation None Addition of one I₂ crystal Ensures reaction initiation and complete conversion of cyclopentyl bromide.
Addition Temp. Room Temperature 0 - 5 °C Minimizes side reactions, particularly double addition to the ester.[2]
Molar Ratio 2.0 : 1 (Grignard:Ester) 1.2 : 1 (Grignard:Ester) Reduces formation of tertiary alcohol byproduct.

| Workup | Dilute HCl | Saturated aq. NH₄Cl | Milder workup can prevent potential acid-catalyzed degradation of the product. |

Table 2: Comparison of Esterification Conditions for α-Cyclopentylmandelic Acid

Parameter Condition A (Standard) Condition B (High-Yield) Rationale
Base K₂CO₃ (2.5 eq) Cs₂CO₃ (1.5 eq) Higher solubility and basicity of Cs₂CO₃ leads to faster and more complete deprotonation.
Methylating Agent CH₃I (3.0 eq) CH₃I (1.5 eq) A smaller excess is needed with a more efficient base, reducing cost and waste.
Temperature Room Temperature (20-25°C) 45°C Increased kinetic rate of reaction reduces overall reaction time from >12h to ~3-4h.

| Solvent | DMF | Anhydrous DMF | Ensures the nucleophile (carboxylate) is highly reactive. |

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Safety: This procedure must be performed under an inert atmosphere in a fume hood. Anhydrous solvents and proper PPE are required.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and backfill with inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine and gently warm with a heat gun until the purple vapor sublimes, indicating activation. Allow to cool.

  • Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. In the dropping funnel, add a solution of cyclopentyl bromide (1.1 eq) in anhydrous ether/THF. Add a small portion of this solution to the magnesium. The reaction should initiate (slight bubbling, warming). Once initiated, add the remainder of the cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 60 minutes at room temperature.

  • Addition to Ester: Cool the Grignard reagent solution to 0°C in an ice bath. In the dropping funnel, add a solution of methyl benzoylformate (1.0 eq) in anhydrous ether/THF. Add this solution dropwise to the cold Grignard reagent over 60 minutes, maintaining the internal temperature below 10°C.[2]

  • Reaction Completion: After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Stir until two clear layers form.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.[7]

Protocol 2: Synthesis via Esterification

Safety: Iodomethane is a toxic suspected carcinogen. Handle with extreme care in a fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α-Cyclopentylmandelic acid (1.0 eq) and finely powdered potassium carbonate (2.5 eq).[7]

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask. Stir the suspension for 15 minutes. Add iodomethane (3.0 eq) via syringe.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • Workup: Pour the reaction mixture into water and extract three times with hexane or ethyl acetate.[7]

  • Purification: Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/dichloromethane 1.5:1).[7]

References

Common side-products in the synthesis of Methyl cyclopentylphenylglycolate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl cyclopentylphenylglycolate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common side-products encountered during its synthesis. As an important intermediate in the pharmaceutical industry, particularly in the synthesis of anticholinergic agents like Glycopyrrolate, achieving high purity is paramount.[1][2] This guide moves beyond simple protocols to explain the causality behind impurity formation and offers robust troubleshooting strategies to ensure the integrity of your synthesis.

Overview of the Primary Synthetic Route

The most prevalent and scalable method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, α-Cyclopentylmandelic acid. This reaction is typically an SN2-type process where the carboxylate anion acts as a nucleophile.

The standard protocol involves the methylation of α-Cyclopentylmandelic acid using an electrophilic methyl source, such as iodomethane, in the presence of a mild base like potassium carbonate and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]

Synthesis_Overview cluster_reactants Starting Materials cluster_reagents Conditions Acid α-Cyclopentylmandelic Acid Product This compound Acid->Product Methylation MeI Iodomethane (CH3I) Base K2CO3 (Base) Solvent DMF (Solvent) caption Fig. 1: Primary synthesis route for this compound.

Caption: Fig. 1: Primary synthesis route for this compound.

While this esterification appears straightforward, several factors can lead to the formation of impurities, impacting yield and purity. The following sections address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental issues. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted α-Cyclopentylmandelic acid. What are the likely causes?

A1: This is the most common issue and typically points to suboptimal reaction conditions or reagent quality. The root cause is an insufficiently effective nucleophilic attack by the carboxylate.

Causality: The reaction begins with the deprotonation of the carboxylic acid by potassium carbonate to form the carboxylate anion. This anion then attacks the methyl iodide. If this process is inefficient, the starting material will remain.

Troubleshooting Steps:

  • Moisture Contamination: Water is detrimental. It can consume the base and hydrolyze the solvent (DMF) under certain conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Insufficiency or Inactivity: Potassium carbonate is hygroscopic and can be inactive if old or improperly stored. Use freshly dried, finely powdered K₂CO₃ to maximize surface area and reactivity. An insufficient molar equivalent of base will result in incomplete deprotonation of the starting acid.

  • Reaction Time and Temperature: While this reaction proceeds at room temperature, it is not instantaneous.[2][3] If you observe slow conversion, extending the reaction time (e.g., from 2 hours to 4-6 hours) can drive it to completion. Gentle heating (e.g., to 40°C) can also increase the rate but should be monitored to avoid potential side reactions.

  • Stoichiometry of Iodomethane: Iodomethane is volatile. Ensure a sufficient excess (typically 1.5 to 3 equivalents) is used to compensate for any evaporative loss and to drive the equilibrium towards the product.[2][3]

Summary of Troubleshooting Actions:

Problem ObservedPotential CauseRecommended Solution
High % of Starting MaterialMoisture in reagents/solventUse anhydrous solvent and oven-dried glassware.
Inactive or insufficient baseUse freshly dried, powdered K₂CO₃ in sufficient molar excess (≥2.5 eq).
Insufficient reaction timeMonitor by TLC and extend reaction time as necessary.
Loss of methylating agentEnsure the reaction vessel is well-sealed. Use adequate stoichiometric excess of CH₃I.
Q2: I've isolated an impurity that appears to be a dehydration product (an alkene). How is this formed and how can it be prevented?

A2: The formation of an alkene impurity arises from the elimination of the tertiary hydroxyl group. This is a classic dehydration reaction, which is almost always catalyzed by acidic conditions, especially when combined with heat.

Causality: The tertiary alcohol in this compound can be protonated by an acid source. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). Subsequent elimination of water leads to a stable, conjugated alkene. This typically occurs during an acidic aqueous workup or during purification by distillation at elevated temperatures.

Prevention Strategies:

  • Neutral Workup: Avoid acidic washes (e.g., HCl, H₂SO₄) during the workup. Use a saturated solution of sodium bicarbonate or plain deionized water to quench the reaction and wash the organic phase.

  • Avoid High Temperatures: Do not purify the final product by distillation if possible, as the required temperatures can promote dehydration. Column chromatography on silica gel at room temperature is the preferred method of purification.[2][3]

  • Silica Gel Considerations: While generally neutral, some grades of silica gel can be slightly acidic. If dehydration on the column is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5%), followed by flushing with the pure eluent before loading the crude product.

Q3: What are common impurities originating from the synthesis of the α-Cyclopentylmandelic acid precursor?

A3: The precursor, α-Cyclopentylmandelic acid, is often synthesized via a Grignard reaction. A common route involves reacting a phenyl Grignard reagent (e.g., Phenylmagnesium bromide) with a cyclopentylglyoxylate ester, or vice-versa. Impurities from this step can carry through to the final product.

Causality of Grignard Side-Products:

  • Homo-coupling: The most common side-product is from the coupling of two Grignard reagent molecules. For example, using Phenylmagnesium bromide can lead to the formation of biphenyl.[4] This is often promoted by exposure to oxygen or certain metal impurities.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the carbonyl group of the electrophile instead of adding to it.[5]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the electrophile at the α-position if acidic protons are present, leading to the recovery of starting material after workup.[5]

Grignard_Side_Reactions Fig. 2: Common Side Reactions in Precursor Synthesis Grignard Phenylmagnesium Bromide (PhMgBr) Desired_Product Precursor: α-Cyclopentylmandelic Acid Grignard->Desired_Product Desired Addition (Nucleophilic Attack) Side_Product Side-Product: Biphenyl Grignard->Side_Product Homo-coupling (Side Reaction) Electrophile Cyclopentylglyoxylate Ester Grignard2 PhMgBr

Caption: Fig. 2: Common Side Reactions in Precursor Synthesis.

Mitigation during Precursor Synthesis:

  • To minimize homo-coupling, ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Add the Grignard reagent slowly to a solution of the electrophile to maintain a low instantaneous concentration of the Grignard reagent.

  • Purify the α-Cyclopentylmandelic acid precursor thoroughly, typically by recrystallization, before proceeding to the esterification step. Biphenyl, being non-polar, is often easily separated from the highly polar carboxylic acid.

Q4: How can I design a robust purification protocol to remove these common impurities?

A4: A multi-step purification strategy combining aqueous workup with column chromatography is highly effective.

Step-by-Step Purification Protocol:

  • Reaction Quench: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. This will dissolve the DMF solvent and inorganic salts (KI, K₂CO₃).

  • Extraction: Extract the aqueous phase multiple times with a non-polar organic solvent like hexane or a mixture of hexane and dichloromethane.[2][3] The product is organic-soluble, while the unreacted starting acid (in its salt form) and other inorganic by-products will remain in the aqueous layer.

  • Organic Phase Washing: Combine the organic extracts and wash them sequentially with:

    • Deionized water (to remove residual DMF).

    • Saturated sodium bicarbonate solution (to ensure complete removal of any remaining acidic starting material).

    • Brine (saturated NaCl solution) to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: Purify the resulting crude oil via silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with dichloromethane or ethyl acetate) is effective.[3]

Summary of Impurities and Their Removal:

ImpurityOriginRemoval MethodRationale
α-Cyclopentylmandelic AcidIncomplete reactionAqueous wash with NaHCO₃Converts the acid to its water-soluble carboxylate salt.
IodomethaneExcess reagentEvaporation / ConcentrationHighly volatile, removed under reduced pressure.
BiphenylPrecursor synthesisColumn ChromatographyBiphenyl is very non-polar and will elute much faster than the desired product.
Dehydration Product (Alkene)Acidic workup/heatColumn ChromatographyThe alkene is less polar than the desired alcohol and can be separated.
Inorganic Salts (KI, K₂CO₃)By-products/reagentsAqueous Workup / Water WashHighly soluble in water, insoluble in the organic extraction solvent.

References

Technical Support Center: Troubleshooting Solubility Issues with Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl cyclopentylphenylglycolate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As a lipophilic, oily compound, achieving and maintaining its solubility, particularly in aqueous systems for biological assays, is a critical step for obtaining reliable and reproducible results. This document provides a structured approach, from understanding the compound's fundamental properties to implementing advanced solubilization techniques.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in troubleshooting solubility. Its structure, dominated by non-polar phenyl and cyclopentyl rings, is the primary reason for its poor aqueous solubility.

PropertyValueSource(s)
CAS Number 19833-96-6[1][2]
Molecular Formula C₁₄H₁₈O₃[1][2][3]
Molecular Weight 234.29 g/mol [2][3]
Appearance Pale, colorless to pale yellow oil[1][4]
Boiling Point ~357.5 °C at 760 mmHg[1][3]
Density ~1.16 g/cm³[1][3]
Predicted pKa 12.28 ± 0.29[4][5]
Predicted LogP 2.74 - 2.8[2][3]
Known Solubilities Slightly soluble in DMSO, Ethyl Acetate, and Methanol[1][4][5]
Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: The difficulty arises from its molecular structure. The molecule contains large, non-polar components: a phenyl ring and a cyclopentyl ring. These hydrophobic regions dominate its character, making it energetically unfavorable for polar water molecules to form a solvation shell around it.[6] While it does possess polar hydroxyl and ester groups, their influence is insufficient to overcome the hydrophobicity of the carbon-rich backbone, leading to very low intrinsic aqueous solubility. The principle of "like dissolves like" governs this behavior.

Q2: What is the best solvent to use for preparing a concentrated stock solution?

A2: For creating a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of organic compounds.[7][8] A stock solution in one of these solvents can then be diluted into your aqueous experimental medium. It is crucial to use anhydrous grade solvents to minimize the introduction of water, which can affect the stability and solubility of the stock over time.

Q3: My compound precipitates when I add my DMSO stock to my cell culture media or buffer. What is happening and how can I fix it?

A3: This is a classic and common problem known as "crashing out" or precipitation due to an anti-solvent effect. Your concentrated DMSO stock keeps the compound dissolved, but when you introduce this small volume into a large volume of an aqueous buffer (an "anti-solvent" for this compound), the overall polarity of the solution increases dramatically. The final concentration of DMSO is often too low to maintain solubility, causing the compound to exceed its kinetic solubility limit and precipitate.[7] To fix this, you must ensure the final concentration of the organic co-solvent in your aqueous medium is sufficient to keep the compound in solution. This often requires careful optimization, as described in the troubleshooting guide below.

Q4: How can I be certain my compound is truly dissolved and not just a fine suspension?

A4: Visual inspection is the first step; a true solution should be perfectly clear and transparent. However, a fine colloidal suspension can be misleading. For a more rigorous check, you can use two methods:

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the path of the laser beam is visible, it indicates the scattering of light by suspended particles, meaning your compound is not fully dissolved.

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, its concentration should be identical before and after filtration. A significant drop in concentration, which can be measured by HPLC-UV or LC-MS, confirms that undissolved particles were removed by the filter.

Systematic Troubleshooting Guide for Solubility Issues

When encountering solubility problems, a systematic approach is key. The following workflow and detailed solutions provide a clear path to resolving these issues.

Logical Workflow for Solubilization

The diagram below outlines a decision-making process for achieving a stable solution of this compound for your experiment.

G cluster_solutions Solubilization Strategies start Start: Need to prepare a working solution of This compound prep_stock 1. Prepare a high concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO or DMF. start->prep_stock dilute 2. Perform a test dilution into your final aqueous buffer to achieve the target concentration. prep_stock->dilute precipitate_check Does the compound precipitate or does the solution appear cloudy? dilute->precipitate_check success Success! Solution is clear and stable. Proceed with experiment. precipitate_check->success No troubleshoot Troubleshooting Required precipitate_check->troubleshoot Yes cosolvent A. Optimize Co-solvent %: Increase the final DMSO/ethanol concentration (e.g., 0.5%, 1%, 2%). Check for cellular/assay tolerance. troubleshoot->cosolvent surfactant B. Use a Surfactant: Add a non-ionic surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer. troubleshoot->surfactant cyclodextrin C. Use a Cyclodextrin: Incorporate a carrier like HP-β-CD into the buffer to form an inclusion complex. troubleshoot->cyclodextrin validate 3. Validate the chosen method. Confirm no precipitation and no interference with the assay. cosolvent->validate Try First surfactant->validate cyclodextrin->validate validate->success Method Validated validate->troubleshoot Fails

Caption: Troubleshooting workflow for this compound.
Detailed Solutions

If you encounter precipitation (Step 2 in the diagram), implement the following strategies in order of increasing complexity.

A. Optimize Co-solvent Concentration

This is the most direct method to enhance solubility.[9][10] By increasing the percentage of a water-miscible organic solvent in the final aqueous solution, you decrease the overall polarity of the medium, making it more favorable for this compound.

  • Rationale: Co-solvents like DMSO or ethanol reduce the interfacial tension between the hydrophobic compound and the aqueous solution.[9][10]

  • Method: Instead of diluting your stock into a purely aqueous buffer, prepare buffers containing a range of co-solvent concentrations (e.g., 99.5% buffer/0.5% DMSO, 99% buffer/1% DMSO, 98% buffer/2% DMSO). Add your stock solution to these mixtures.

  • Critical Consideration: In biological experiments, co-solvents can be toxic to cells or inhibit enzyme activity. It is essential to run a vehicle control with the highest concentration of co-solvent you intend to use to ensure it does not affect your experimental outcome. Many cell lines can tolerate up to 0.5-1% DMSO without significant toxicity.

B. Use a Surfactant (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate poorly soluble compounds.[11][12]

  • Rationale: The hydrophobic core of the micelle sequesters this compound from the aqueous environment, effectively "dissolving" it.[12]

  • Method: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer before adding the compound's stock solution. Typical final concentrations range from 0.01% to 0.1%.

  • Critical Consideration: Surfactants can interfere with certain assays, particularly those involving protein interactions or membrane integrity. Always run appropriate controls.

C. Employ Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.[13][14]

  • Rationale: The hydrophobic compound is shielded within the cyclodextrin's core, while the hydrophilic outer surface of the complex allows it to dissolve readily in water.[14]

  • Method: Dissolve a suitable cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer first. Then, add the stock solution of this compound to this mixture with vigorous stirring.

  • Critical Consideration: This method is highly effective and often used in pharmaceutical formulations. The formation of the complex is an equilibrium process, so sufficient cyclodextrin concentration is required.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired concentration (e.g., 23.43 mg in 1 mL of DMSO for a 100 mM stock).

  • Vortex the solution vigorously for 1-2 minutes until the oil is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining an Acceptable Co-solvent Concentration

  • Prepare a series of your final aqueous buffer (e.g., PBS or cell culture medium) containing varying percentages of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.0%, and 5.0%).

  • Take a small aliquot of your high-concentration this compound stock solution.

  • Add the stock solution to each of the co-solvent buffer preparations to achieve your final desired working concentration. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

  • Vortex each solution immediately after adding the stock.

  • Incubate the solutions at your experimental temperature (e.g., 37°C) for 15-30 minutes.

  • Visually inspect each tube for any signs of precipitation or cloudiness. The lowest percentage of DMSO that results in a clear, stable solution is your optimal co-solvent concentration.

  • Crucially, test this optimal "vehicle" (buffer + co-solvent) in your assay as a control to ensure it has no independent biological effect.

References

Optimization of reaction conditions for synthesizing Methyl cyclopentylphenylglycolate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis Division

Welcome to the technical support center for the synthesis of Methyl Cyclopentylphenylglycolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is structured in a flexible question-and-answer format to address specific challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, focusing on causality and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected (<50%). What are the primary causes and how can I improve it?

Low yield is a frequent issue, often stemming from multiple factors. The most common synthetic route involves the Grignard reaction between a cyclopentylmagnesium halide and methyl benzoylformate. Let's break down the potential pitfalls in this process.

Potential Cause 1: Inefficient Grignard Reagent Formation The quality of your Grignard reagent (e.g., cyclopentylmagnesium bromide or chloride) is paramount. Incomplete formation means you have less active nucleophile than stoichiometrically calculated.

  • Expertise & Experience: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating. Furthermore, even trace amounts of water will quench the highly basic Grignard reagent as it forms[1][2].

  • Troubleshooting & Optimization:

    • Magnesium Activation: Before adding the cyclopentyl halide, activate the magnesium. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. The disappearance of the iodine color or bubbling indicates activation.

    • Strictly Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). The solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)[3].

    • Initiation: The reaction is often exothermic once initiated. If it doesn't start, gentle warming with a heat gun may be required. Once started, maintain a gentle reflux by controlling the addition rate of the cyclopentyl halide.

Potential Cause 2: Grignard Reagent Degradation or Side Reactions Grignard reagents are not only strong nucleophiles but also potent bases[4]. They can be consumed by unintended reactions before they can react with the keto-ester.

  • Expertise & Experience: The primary side reaction is quenching by acidic protons. The starting material, methyl benzoylformate, does not have acidic protons, but any moisture or acidic impurities will destroy the reagent. Another possibility is a Wurtz-type coupling reaction between the Grignard reagent and unreacted cyclopentyl halide.

  • Troubleshooting & Optimization:

    • Slow Addition: Add the freshly prepared Grignard reagent dropwise to a cooled solution (0 °C) of methyl benzoylformate in anhydrous ether or THF. This minimizes local concentration build-up and reduces the risk of side reactions.

    • Temperature Control: Maintaining a low temperature during the addition helps to control the exothermic reaction and prevent side reactions.

Potential Cause 3: Inefficient Workup and Purification Significant product loss can occur during the aqueous workup and subsequent purification steps.

  • Expertise & Experience: The tertiary alcohol product can be sensitive to strongly acidic conditions, potentially leading to dehydration[5]. Emulsion formation during extraction can also trap the product in the aqueous layer.

  • Troubleshooting & Optimization:

    • Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that protonates the alkoxide product without being harsh enough to cause significant dehydration. Avoid strong acids.

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.

    • Purification: The crude product is often an oil[6]. Purification via silica gel column chromatography is effective. A common eluent system is a mixture of hexane and dichloromethane or hexane and ethyl acetate[6].

Q2: I'm observing significant impurities in my final product by NMR/GC-MS. What are these and how can I prevent them?

Impurity profiling is key to optimizing the reaction. The likely culprits are unreacted starting materials or specific byproducts.

Troubleshooting Impurities

Observed Impurity Potential Cause Preventative Measure & Rationale
Methyl Benzoylformate Incomplete reaction; insufficient Grignard reagent.Ensure at least 1.1-1.2 equivalents of Grignard reagent are used. Verify the concentration of the Grignard reagent via titration before use. Increase reaction time or allow the mixture to warm to room temperature after addition.
2-Cyclopentyl-2-hydroxyphenylacetic acid Hydrolysis of the methyl ester product during workup.Use a neutral or mildly acidic workup (saturated NH₄Cl). Avoid strongly basic (saponification) or acidic conditions during extraction and purification.
Bicyclopentyl Wurtz coupling during Grignard formation.Add the cyclopentyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.
Product of double addition Reaction of the Grignard reagent with the ester moiety of the product.This is less common with keto-esters but can occur. Maintain low temperatures (0 °C or below) during the Grignard addition to favor reaction at the more electrophilic ketone over the ester.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis, providing foundational knowledge for experimental design.

Q1: What is the recommended overall workflow for this synthesis? A robust workflow is critical for reproducibility. The following diagram outlines the key stages.

SynthesisWorkflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Grignard Reaction cluster_workup Phase 3: Workup & Purification A Activate Mg Turnings C Form Grignard Reagent (Cyclopentyl-MgX) A->C B Prepare Anhydrous Solvent (THF/Ether) B->C E Slow Addition of Grignard to Ester Solution at 0°C C->E D Prepare Methyl Benzoylformate in Anhydrous Solvent D->E F Stir at RT (Monitor by TLC) E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J

Caption: General workflow for the synthesis of this compound.

Q2: What is the underlying mechanism of the key reaction step?

The core of this synthesis is the nucleophilic addition of the Grignard reagent to the ketone carbonyl of methyl benzoylformate.

  • Mechanistic Insight: The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic[4]. This carbon nucleophile attacks the electrophilic carbon of the ketone. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This intermediate is then protonated during the aqueous workup to yield the final tertiary alcohol product[5].

ReactionMechanism Grignard Cyclopentyl-MgBr Workup H₃O⁺ (Workup) Intermediate Intermediate Workup->Intermediate MBF MBF MBF->Intermediate Product Product Intermediate->Product Protonation

Caption: Simplified mechanism of Grignard addition to the keto-ester.

Q3: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Protocol:

    • Stationary Phase: Standard silica gel TLC plates (Silica Gel 60 F₂₅₄).

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization:

      • UV Lamp (254 nm): The starting material, methyl benzoylformate, is UV active due to the phenyl group and conjugated system. The product will also be UV active.

      • Staining: A potassium permanganate (KMnO₄) stain can be used. The product's tertiary alcohol will react, but it may be slow. The starting ketone will also react. This stain is useful for visualizing non-UV active byproducts.

    • Interpretation: The reaction is complete when the spot corresponding to the starting material (methyl benzoylformate) has been completely consumed. The product spot should appear with a different Rf value.

Q4: What are the critical safety precautions for this synthesis?

This reaction involves several hazards that require careful management.

  • Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water, alcohols, and other protic sources. Always handle under an inert atmosphere.

  • Anhydrous Ethers (Diethyl Ether, THF): Are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood, away from ignition sources. Always use freshly opened or tested/distilled solvents.

  • Workup: The quenching of a Grignard reaction is highly exothermic. Add the reaction mixture slowly to the quenching solution in an ice bath to control the release of heat.

References

Stability of Methyl cyclopentylphenylglycolate under various experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl Cyclopentylphenylglycolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your research.

Introduction to the Stability of this compound

This compound is an ester of an α-hydroxy acid and, as such, its stability is primarily influenced by its susceptibility to hydrolysis of the ester bond. The presence of the hydroxyl group alpha to the ester carbonyl can also influence its reactivity. Understanding the stability of this molecule is critical for the development of robust analytical methods, stable formulations, and for defining appropriate storage and handling conditions. This guide will walk you through the key stability concerns and provide practical solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended.[1] The compound is a pale oil or crystalline powder, and these storage conditions help to minimize degradation from atmospheric moisture and thermal stress.[1]

Q2: I've noticed the appearance of a new peak in my chromatogram after storing my standard solution at room temperature for a few days. What could be the cause?

A2: The appearance of a new peak likely indicates degradation. The most probable cause is the hydrolysis of the ester bond, especially if the solvent contains water or is not adequately dried. This would result in the formation of α-Cyclopentylmandelic acid and methanol. To mitigate this, prepare fresh standard solutions daily and use anhydrous solvents whenever possible. Store stock solutions at refrigerated temperatures (2-8 °C) to slow down the degradation process.

Stability Under Stress Conditions

Q3: My experiment involves acidic conditions. How stable is this compound?

A3: this compound is expected to be highly susceptible to acid-catalyzed hydrolysis. The ester bond can be cleaved under acidic conditions, yielding α-Cyclopentylmandelic acid and methanol. The rate of hydrolysis will depend on the pH, temperature, and the specific acid used. For experiments requiring acidic conditions, it is crucial to either minimize the exposure time or conduct the experiment at a lower temperature to reduce the rate of degradation. Forced degradation studies on the closely related compound, glycopyrrolate, have shown significant degradation under acidic conditions (e.g., 0.1M HCl).[2]

Q4: I am working with a basic mobile phase for my HPLC analysis. Will this affect the stability of my analyte?

A4: Yes, basic conditions will promote the saponification (base-catalyzed hydrolysis) of the ester bond, which is generally faster than acid-catalyzed hydrolysis. This will lead to the formation of the carboxylate salt of α-Cyclopentylmandelic acid and methanol. If a basic mobile phase is necessary, consider using a lower temperature for the column and autosampler. It is also advisable to analyze samples promptly after preparation. Studies on glycopyrrolate have demonstrated its instability in alkaline conditions (e.g., 0.1M NaOH).[2]

Q5: What is the expected stability of this compound when exposed to oxidative stress?

A5: While the primary degradation pathway is hydrolysis, oxidative degradation is also possible, although likely to a lesser extent. The benzylic position (the carbon atom attached to both the phenyl ring and the hydroxyl group) could be susceptible to oxidation, potentially leading to the formation of a ketone. Forced degradation studies often employ hydrogen peroxide (e.g., 3-30% H₂O₂) to assess oxidative stability.[2] If your experimental conditions involve strong oxidizing agents, you should monitor for potential degradation products.

Q6: Should I be concerned about the thermal stability of this compound?

A6: Esters can undergo thermal decomposition at elevated temperatures.[3] For this compound, prolonged exposure to high temperatures could lead to decomposition. While it has a high boiling point (357.5°C at 760 mmHg), thermal degradation can occur at lower temperatures over time.[1] In forced degradation studies, thermal stress is typically applied at temperatures such as 80°C or 105°C to assess stability.[2] It is recommended to avoid unnecessary exposure to high temperatures during sample preparation and analysis.

Q7: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor peak shape (tailing) in reverse-phase HPLC. 1. Interaction of the hydroxyl group with residual silanols on the column. 2. Co-elution with a degradation product.1. Use a base-deactivated column. 2. Adjust the mobile phase pH to suppress the ionization of any acidic degradants (e.g., α-Cyclopentylmandelic acid). A lower pH (around 2.5-3.0) is often effective. 3. Optimize the gradient to improve separation.
Loss of analyte concentration over a sequence of injections. 1. Instability in the autosampler. 2. Adsorption to vials or tubing.1. If the mobile phase is aqueous, hydrolysis may be occurring. Use a cooled autosampler (e.g., 4°C). 2. Prepare fresh samples for long analytical runs. 3. Use silanized glass vials to minimize adsorption.
Inconsistent results in stability studies. 1. Variability in stress conditions (temperature, pH). 2. Incomplete neutralization after acid/base stress. 3. Inadequate mixing of solutions.1. Precisely control and monitor the stress conditions. Use calibrated equipment. 2. Ensure complete neutralization before analysis to halt the degradation reaction. 3. Vortex or sonicate solutions to ensure homogeneity.
Appearance of multiple unexpected peaks in forced degradation samples. 1. Secondary degradation of primary degradants. 2. Complex interactions with excipients (if in a formulation).1. Analyze samples at multiple time points during the degradation study to understand the degradation pathway. 2. Perform forced degradation on the pure drug substance to identify primary degradants before testing the formulated product.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines the steps to assess the hydrolytic stability of this compound under acidic and basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Degradation:

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

4. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its potential degradation products.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

This method should provide good separation of the relatively nonpolar this compound from its more polar degradation product, α-Cyclopentylmandelic acid.

Visualizing Degradation Pathways and Workflows

Proposed Hydrolytic Degradation Pathway

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) MCPG This compound ACMA α-Cyclopentylmandelic Acid MCPG->ACMA Hydrolysis MeOH Methanol MCPG->MeOH Hydrolysis MCPG_base This compound ACMA_salt α-Cyclopentylmandelate Salt MCPG_base->ACMA_salt Saponification MeOH_base Methanol MCPG_base->MeOH_base Saponification G cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (e.g., UV light) start->photo neutralize Neutralize/Dilute Samples at Time Points acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data: - Purity - Degradation Products - Mass Balance analyze->evaluate

References

Technical Support Center: Purification of Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl cyclopentylphenylglycolate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1] Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the highest purity of your final compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Question 1: After synthesis and initial workup of this compound, my crude product is a pale oil with significant impurities. What is the most effective initial purification strategy?

When dealing with an oily crude product like this compound, flash column chromatography is often the most effective initial purification method.[2] This technique is particularly adept at separating the desired product from both more polar and less polar impurities.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a suitable adsorbent.

  • Mobile Phase (Eluent): A solvent system of hexane and dichloromethane (e.g., 1.5:1 v/v) has been shown to provide good separation.[3][4] Alternatively, diethyl ether can also be effective.[2]

  • Procedure:

    • Dissolve the crude oil in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

    • Prepare a silica gel column packed with the chosen eluent.

    • Carefully add the silica-adsorbed crude product to the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.[3][4]

Causality Behind the Choice: Silica gel is a polar stationary phase. By using a relatively non-polar mobile phase, impurities with different polarities will travel through the column at different rates. Unreacted starting materials like the more polar 2-cyclopentyl-2-hydroxyphenylacetic acid will adhere more strongly to the silica, while non-polar byproducts will elute more quickly, allowing for the isolation of the desired ester.

Question 2: I've attempted flash chromatography, but the purity of my this compound is still below the required specification. What are my next steps?

If a single chromatographic step is insufficient, you may need to consider a secondary purification technique or optimize your chromatography.

  • Option 1: Iterative Chromatography: Repeat the column chromatography, perhaps with a shallower solvent gradient or a different solvent system to enhance separation.

  • Option 2: Distillation: As this compound is an oil, vacuum distillation can be an effective method for removing non-volatile or very high-boiling impurities.[3] The boiling point is reported to be 120-127 °C at 0.25 Torr.[3][4]

  • Option 3: Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5] This is particularly useful for separating closely related impurities.

Workflow for Purity Enhancement

Caption: Workflow for enhancing the purity of this compound.

Question 3: My final product shows a persistent impurity that I suspect is the unreacted starting material, 2-cyclopentyl-2-hydroxyphenylacetic acid. How can I remove this?

The presence of the starting carboxylic acid is a common issue. An acid-base extraction during the workup is an effective way to remove it.

Protocol: Liquid-Liquid Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or hexane.

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Self-Validation: To confirm the removal of the acidic impurity, you can acidify the aqueous washings with a strong acid (e.g., HCl) to a pH of 2-3. If the starting material was present, it will precipitate out of the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthesized this compound?

The impurities in your product will largely depend on the synthetic route.[6] A common synthesis involves the esterification of 2-cyclopentyl-2-hydroxyphenylacetic acid with methanol.[3][4] Potential impurities include:

  • Unreacted Starting Materials: 2-cyclopentyl-2-hydroxyphenylacetic acid.

  • Reagents: Residual reagents from the synthesis.

  • Byproducts of Side Reactions: These can vary depending on the specific reaction conditions.

  • Degradation Products: If the reaction or workup involves harsh conditions (e.g., high temperatures), degradation of the product or starting materials may occur.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment.[7]

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and chromatographic separation.
Gas Chromatography (GC) Quantitative analysis of volatile impurities and determination of the main component's purity.[2][8]
High-Performance Liquid Chromatography (HPLC) Highly sensitive and quantitative method for identifying and quantifying non-volatile impurities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[7]
Mass Spectrometry (MS) Determines the molecular weight of the product and helps in identifying unknown impurities.[9]

Q3: Can I purify this compound by recrystallization?

Recrystallization is a powerful purification technique for solid compounds.[10] However, this compound is described as an oil at room temperature, which makes traditional recrystallization challenging.[1][3] If your product solidifies upon cooling or if you can form a solid derivative, then recrystallization might be an option. For the oily form, chromatography and distillation are the more appropriate methods.

Q4: During vacuum distillation, my product seems to be decomposing. What can I do?

Decomposition during distillation is often due to excessive temperature.

  • Improve the Vacuum: A lower pressure (higher vacuum) will decrease the boiling point of your compound, allowing for distillation at a lower temperature.

  • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

  • Ensure Proper Stirring: Vigorous stirring ensures even heating and prevents localized overheating.

Logical Relationship of Purification Methods

Purification_Methods cluster_0 Primary Purification cluster_1 Secondary/High-Purity Purification Flash Chromatography Flash Chromatography + High capacity + Good for major impurities - Moderate resolution Vacuum Distillation Vacuum Distillation + Removes non-volatile impurities + Good for thermally stable oils - Risk of decomposition Flash Chromatography->Vacuum Distillation Preparative HPLC Preparative HPLC + High resolution + Excellent for trace impurities - Low capacity - Solvent intensive Flash Chromatography->Preparative HPLC Liquid-Liquid Extraction Liquid-Liquid Extraction + Removes acidic/basic impurities + Scalable - Only for ionizable impurities Liquid-Liquid Extraction->Flash Chromatography

Caption: Relationship between purification methods for this compound.

References

Technical Support Center: Navigating the Scale-Up of Methyl Cyclopentylphenylglycolate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Methyl Cyclopentylphenylglycolate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the challenges encountered during the scale-up of this important pharmaceutical intermediate. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the robustness and reliability of your manufacturing process.

This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique challenges as production moves from the laboratory bench to a full-scale manufacturing environment.[1] This guide is structured in a question-and-answer format to directly address the common hurdles you may face, from reaction initiation and control to purification and impurity profiling.

Section 1: Grignard Synthesis Route: Troubleshooting and Optimization

The reaction of a cyclopentylmagnesium halide with a methyl benzoylformate is a common and efficient route for the synthesis of this compound. However, the scale-up of this highly exothermic reaction requires careful control to ensure safety, yield, and purity.[2]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate at a larger scale. What are the likely causes and how can I troubleshoot this?

A1: Difficulty in initiating a Grignard reaction is a common issue during scale-up. Several factors can contribute to this problem:

  • Magnesium Surface Passivation: The surface of the magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting. At a larger scale, the surface area-to-volume ratio of the magnesium may differ from the lab scale, exacerbating this issue.

  • Moisture Content: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the solvent, glassware, or starting materials can quench the reaction.

  • Insufficient Activation: The methods used for activation at the lab scale, such as adding a crystal of iodine or a few drops of 1,2-dibromoethane, may not be as effective or easily controlled in a large reactor.

Troubleshooting Protocol: Grignard Reaction Initiation

  • Rigorous Drying of Glassware and Solvents: Ensure all reactors and feed lines are thoroughly dried, ideally under vacuum with heating. Solvents should be of high purity and anhydrous.

  • Magnesium Activation:

    • Mechanical Activation: If possible, gently crushing a small portion of the magnesium turnings in situ under an inert atmosphere can expose a fresh reactive surface.

    • Chemical Activation: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction. This is often a more controlled method at scale than using iodine or 1,2-dibromoethane.[3]

  • Controlled Localized Heating: Gentle warming of a small portion of the reactor can sometimes initiate the reaction. However, this must be done with extreme caution to avoid a runaway reaction once it starts.

Q2: I'm observing a significant exotherm during the addition of methyl benzoylformate, leading to a darkening of the reaction mixture. What is happening and how can I control it?

A2: The darkening of the reaction mixture, often to a brown or black color, is indicative of side reactions and potential decomposition, likely caused by poor temperature control.[4] The highly exothermic nature of the Grignard addition to the ester can create localized hotspots in a large reactor, leading to:

  • Wurtz Coupling: A major side reaction where the Grignard reagent reacts with the unreacted cyclopentyl halide, forming dicyclopentyl.[5][6][7][8][9]

  • Enolization and Reduction of the Ester: The Grignard reagent can act as a base, leading to unwanted side products.

  • Thermal Degradation: The product, this compound, may be susceptible to thermal degradation at elevated temperatures.[10]

Strategies for Exotherm Control:

  • Slow and Controlled Addition: The methyl benzoylformate should be added slowly and at a controlled rate to allow for efficient heat removal by the reactor's cooling system.

  • Efficient Mixing: Vigorous stirring is crucial to prevent the formation of localized hotspots and ensure even temperature distribution.

  • Optimal Reaction Temperature: Maintaining a lower reaction temperature, for example, between 5-10°C, can help to control the exotherm and minimize side reactions.[11]

  • Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.

Section 2: Esterification Route: Challenges and Solutions

An alternative synthetic route involves the esterification of 2-Cyclopentyl-2-hydroxyphenylacetic acid with a suitable methylating agent, such as iodomethane or dimethyl sulfate. While this route avoids the complexities of Grignard chemistry, it presents its own set of scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: During the scale-up of the esterification reaction, I'm seeing incomplete conversion and the presence of unreacted starting material. What are the potential reasons?

A1: Incomplete conversion in esterification reactions at scale can often be attributed to issues with mass transfer and reaction equilibrium.

  • Insufficient Mixing: In a large reactor, inadequate agitation can lead to poor contact between the reactants, especially if a heterogeneous base like potassium carbonate is used.

  • Water Content: The presence of water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium and reducing the yield.

  • Sub-optimal Temperature: The reaction temperature may need to be optimized for the larger scale to achieve a reasonable reaction rate without causing degradation.

Troubleshooting Steps for Incomplete Esterification:

  • Improve Agitation: Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture.

  • Azeotropic Removal of Water: If the solvent system allows, consider using a Dean-Stark trap to remove water as it is formed, driving the reaction to completion.

  • Optimize Reaction Conditions: A Design of Experiments (DoE) approach can be used to systematically optimize temperature, reaction time, and reactant stoichiometry for the scaled-up process.

Section 3: Purification, Isolation, and Impurity Profiling

The purification of this compound, which is a pale oil, presents a significant challenge, particularly at an industrial scale where chromatography is less feasible.[12]

Frequently Asked Questions (FAQs)

Q1: I am struggling with the purification of the oily this compound. Column chromatography is not practical at our scale. What are my options?

A1: The purification of oily products often requires alternative strategies to traditional crystallization.

  • Distillation: Given its boiling point of 120-127 °C at 0.25 Torr, vacuum distillation is a viable option for purification, especially for removing non-volatile impurities.[12]

  • Liquid-Liquid Extraction: A series of aqueous washes can be effective in removing water-soluble impurities. A typical workup might involve washing the organic layer with a dilute acid, followed by a base, and then brine.

  • Crystallization of a Derivative: In some cases, it may be possible to form a crystalline derivative of the product, which can be easily purified by recrystallization and then converted back to the desired product.

Q2: During attempts to crystallize the product from a mixed solvent system, it "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem when crystallizing oily compounds. It often leads to the entrapment of impurities and the formation of a difficult-to-handle solid.

Strategies to Prevent Oiling Out:

StrategyRationale
Slower Cooling Rate Allows more time for nucleation and crystal growth to occur within the metastable zone.
Seeding Introducing seed crystals can promote crystallization over oiling out.
Solvent System Optimization Experiment with different solvent/anti-solvent ratios and combinations. A good solvent system will have a significant difference in solubility at high and low temperatures.
Higher Dilution Working with a more dilute solution can sometimes prevent the formation of an oil phase.

Q3: What are the key impurities I should be looking for, and what analytical methods are suitable for their detection and quantification?

A3: A robust impurity profile is critical for ensuring the quality and safety of the final API. The potential impurities will depend on the synthetic route used.

Potential Impurities:

  • From Grignard Route:

    • Unreacted methyl benzoylformate

    • Dicyclopentyl (from Wurtz coupling)

    • Byproducts from the reaction of the Grignard reagent with the ester product (tertiary alcohol)[13][14]

  • From Esterification Route:

    • Unreacted 2-Cyclopentyl-2-hydroxyphenylacetic acid

    • Byproducts from the methylating agent

Recommended Analytical Methods:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating and quantifying the main component and non-volatile impurities. A reverse-phase C18 column with a UV detector is a good starting point.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities and byproducts, such as dicyclopentyl.[16][17][18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the final product and can be used to identify and quantify impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for confirming the functional groups present in the final product and for identifying gross contamination.

Section 4: Process Flow and Decision Making

Workflow for Grignard Reaction Scale-Up

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_qc Quality Control Prep Rigorous Drying of Reactor and Solvents Mg_Activation Magnesium Activation Prep->Mg_Activation Initiation Initiate Grignard Formation Mg_Activation->Initiation Addition Slow Addition of Methyl Benzoylformate Initiation->Addition Monitoring In-Process Monitoring (Temp, Conversion) Addition->Monitoring Quench Controlled Quenching Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Vacuum Distillation) Extraction->Purification Analysis Impurity Profiling (HPLC, GC-MS) Purification->Analysis Final_Product Final Product Specification Check Analysis->Final_Product

Caption: A typical workflow for the scale-up of the Grignard synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Grignard Synthesis

Low_Yield_Troubleshooting Start Low Yield Observed Check_Initiation Was reaction initiation problematic? Start->Check_Initiation Check_Exotherm Was there a significant exotherm? Check_Initiation->Check_Exotherm No Solution_Initiation Improve Mg activation and ensure anhydrous conditions. Check_Initiation->Solution_Initiation Yes Check_Workup Any issues during workup (e.g., emulsions)? Check_Exotherm->Check_Workup No Solution_Exotherm Improve cooling, slow down addition rate, consider higher dilution. Check_Exotherm->Solution_Exotherm Yes Check_Purity Is the final product pure? Check_Workup->Check_Purity No Solution_Workup Optimize quenching and extraction procedures. Check_Workup->Solution_Workup Yes Solution_Purity Optimize purification method. Check_Purity->Solution_Purity No End Yield Improved Check_Purity->End Yes Solution_Initiation->End Solution_Exotherm->End Solution_Workup->End Solution_Purity->End

Caption: A decision-making tool for troubleshooting low yields in the Grignard synthesis.

References

Overcoming common issues in the chromatographic purification of Methyl cyclopentylphenylglycolate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the chromatographic purification of Methyl cyclopentylphenylglycolate (MCPG). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity and yield for this critical pharmaceutical intermediate.[1] We will move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex purification issues.

Section 1: Foundational Troubleshooting Workflow

Effective troubleshooting is a systematic process. Before delving into mode-specific issues, it's crucial to rule out systemic problems. Many chromatographic anomalies originate from the instrument, mobile phase preparation, or sample handling rather than the column chemistry itself.[2][3]

When an issue like poor peak shape, inconsistent retention times, or abnormal pressure arises, follow this logical workflow.

Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, Pressure Fluctuation) System_Check System & Mobile Phase Check Pressure Reading? Leaks Present? Mobile Phase Degassed & Miscible? Start->System_Check Sample_Check Sample & Injection Check Sample Fully Dissolved? Injection Volume Correct? Sample Solvent vs. Mobile Phase Mismatch? System_Check->Sample_Check System OK Sys_Actions Fix leaks, remake/degas mobile phase, check pump seals. System_Check->Sys_Actions Issue Found Column_Check Column Integrity Check Column History/Age? Contamination Suspected? Void Formed? Sample_Check->Column_Check Sample OK Sam_Actions Filter sample, dilute in mobile phase, reduce injection volume. Sample_Check->Sam_Actions Issue Found Method_Check Method Parameter Review Isocratic or Gradient? pH Appropriate? Flow Rate Correct? Column_Check->Method_Check Column OK Col_Actions Flush with strong solvent, reverse flush (if permitted), replace column. Column_Check->Col_Actions Issue Found Solution Implement Solution Method_Check->Solution Method Optimized Met_Actions Adjust mobile phase composition, modify pH, optimize gradient. Method_Check->Met_Actions Issue Found Sys_Actions->Solution Sam_Actions->Solution Col_Actions->Solution Met_Actions->Solution

Caption: General Troubleshooting Workflow for HPLC/LC Systems.

Section 2: Mode-Specific Purification Challenges

The choice of chromatographic mode is the most critical decision in developing a purification method for MCPG. Each mode presents a unique set of challenges and solutions.

Mode Selection Decision Pathway

MCPG is a moderately polar molecule, featuring a non-polar phenyl ring and cyclopentyl group, along with polar ester and hydroxyl functionalities.[4][5] This dual nature allows for purification via Normal-Phase, Reversed-Phase, or Chiral Chromatography, depending on the primary goal.

Mode_Selection Start What is the Primary Purification Goal? Goal1 Remove highly polar or non-polar synthesis impurities? Start->Goal1 Goal2 Separate enantiomers? Start->Goal2 Goal3 Isolate from structurally similar, moderately polar impurities? Start->Goal3 NPC Use Normal-Phase Chromatography (NPC) Goal1->NPC Good for class separation Chiral Use Chiral Chromatography Goal2->Chiral Mandatory for enantioseparation RPC Use Reversed-Phase Chromatography (RPC) Goal3->RPC Excellent for resolving homologous impurities

Caption: Decision Pathway for Selecting the Appropriate Chromatographic Mode.

Normal-Phase Chromatography (NPC)

NPC is often used for initial crude purification, especially following synthesis steps that end in organic solvents.[4] It separates compounds based on polarity, using a polar stationary phase (like silica) and a non-polar mobile phase.[6][7]

Common Issue: Tailing Peaks and Poor Resolution

  • Question: My MCPG peak shows significant tailing on a silica column, and it's not well-separated from a closely eluting impurity. What's happening?

  • Answer: This is a classic problem caused by secondary interactions. The tertiary hydroxyl group on MCPG can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing and can mask the separation of closely related species.

    Peak_Tailing cluster_Interactions Interactions on Column MCPG This compound (MCPG) Desired Desired Adsorption (Polarity-based) MCPG->Desired via Ester/OH group Undesired Undesired H-Bonding (Peak Tailing) MCPG->Undesired via OH group Silica Silica Stationary Phase (Si-O-Si) Silanol Active Silanol Site (Si-OH) MobilePhase Non-Polar Mobile Phase (e.g., Hexane/EtOAc) MobilePhase->MCPG Elutes Compound Desired->Silica Undesired->Silanol

    Caption: Mechanism of Peak Tailing in Normal-Phase Chromatography.

    Troubleshooting Protocol: Suppressing Silanol Interactions

    • Introduce a Polar Modifier: The most effective solution is to add a small amount of a competitive polar solvent to your mobile phase.

      • Step 1: To your existing mobile phase (e.g., 80:20 Hexane:Ethyl Acetate), add 0.1% to 1% of a more polar alcohol like isopropanol or ethanol.

      • Step 2: If tailing persists, consider adding a small amount of a weak acid, like acetic acid (0.1%), to protonate the silanol groups, reducing their activity.

      • Causality: The polar modifier (alcohol or acid) preferentially interacts with the active silanol sites, effectively "shielding" them from the MCPG molecule. This ensures that retention is governed primarily by the intended polar interactions, resulting in more symmetrical peaks.

    • Check Water Content: The activity of silica gel is highly dependent on its water content.

      • Step 1: Ensure your organic solvents are of high purity and have a consistent, low water content.

      • Step 2: If retention times are drifting, it may be due to the column absorbing water from the mobile phase. Pre-saturating your mobile phase with water or using a mobile phase with a defined water percentage can stabilize the system.

Reversed-Phase Chromatography (RPC)

RPC is the most common HPLC technique, utilizing a non-polar stationary phase (C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9] It is excellent for separating compounds with subtle differences in hydrophobicity.

Common Issue: On-Column Degradation (Hydrolysis)

  • Question: My MCPG purity seems to decrease after purification by RPC. I'm seeing a new peak that corresponds to the starting acid (cyclopentylmandelic acid). Why?

  • Answer: You are likely observing on-column hydrolysis of the methyl ester. Esters are susceptible to hydrolysis, especially under acidic or basic conditions. While the hydrolytic stability of bonded phases is best around pH 3 to 5, this range can still be sufficient to catalyze the breakdown of sensitive compounds like MCPG over the course of a chromatographic run.[10]

    Troubleshooting Protocol: Preserving Compound Integrity

    • Mobile Phase pH Control: This is the most critical parameter.

      • Step 1: Buffer your aqueous mobile phase to a near-neutral pH, ideally between 6.0 and 7.0. Use a low-concentration buffer like 10-20 mM phosphate or acetate.

      • Step 2: Verify the pH of the final mixed mobile phase (aqueous + organic). The addition of organic solvent can alter the effective pH.

      • Causality: Maintaining a neutral pH minimizes both acid- and base-catalyzed hydrolysis of the ester linkage, preserving the integrity of the MCPG molecule during its transit through the column.

    • Temperature Control:

      • Step 1: Run the purification at ambient or even sub-ambient temperatures if your system allows.

      • Causality: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Lowering the temperature slows down the degradation process significantly.

    • Minimize Run Time:

      • Step 1: Use shorter columns, higher flow rates (within the column's pressure limits), or faster gradients to reduce the total time the compound spends on the column.

      • Causality: Less time exposed to the mobile phase and stationary phase surface directly translates to less opportunity for degradation.

ParameterStandard Condition (Risk of Hydrolysis)Recommended Condition (Preserves Integrity)
Mobile Phase pH Unbuffered or pH < 4 / > 8Buffered to pH 6.0 - 7.0
Temperature Elevated (e.g., 40 °C)Ambient or reduced (e.g., 20-25 °C)
Run Time Long isocratic hold or slow gradientFast gradient on a shorter column
Chiral Chromatography

MCPG possesses a stereocenter, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is required. This necessitates chiral chromatography, which uses a Chiral Stationary Phase (CSP) to differentiate between the enantiomers.[11]

Common Issue: Failure to Achieve Enantiomeric Separation

  • Question: I'm trying to separate the enantiomers of MCPG on a chiral column, but I only see one peak. What am I doing wrong?

  • Answer: Achieving chiral separation is a complex process of molecular recognition between the analyte and the CSP. A lack of separation indicates that the chosen conditions do not provide a sufficient difference in the binding energy between the two enantiomers and the stationary phase. This can be due to an inappropriate CSP, an incorrect mobile phase, or both.

    Troubleshooting Protocol: Developing a Chiral Separation

    • Screen Multiple Chiral Stationary Phases (CSPs): There is no universal chiral column. The most successful CSPs for a wide range of compounds are often polysaccharide-based.

      • Step 1: Screen your racemic MCPG standard on at least two different types of immobilized polysaccharide columns, such as one based on an amylose derivative and one on a cellulose derivative.

      • Causality: Amylose and cellulose derivatives have different chiral grooves and interaction sites (carbamate, ester groups). One may offer the specific hydrogen bonding, π-π stacking, or steric interactions required for MCPG that the other does not.[11]

    • Optimize the Mobile Phase: The mobile phase plays a critical role in modulating the interaction between the analyte and the CSP.

      • Step 1 (Normal Phase Mode): Start with a simple mobile phase like Hexane/Isopropanol (90:10). Isopropanol is an excellent hydrogen-bond donor and acceptor and often provides good selectivity.

      • Step 2 (If no separation): Systematically change the alcohol modifier. Replace isopropanol with ethanol. The subtle change in the modifier's structure can dramatically alter the enantioselective interactions.

      • Step 3 (Additives): If separation is still poor, add a small amount (0.1%) of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA).

      • Causality: The mobile phase competes with the analyte for interaction sites on the CSP. Changing the solvent or adding an additive alters this competitive balance. An additive can also interact with the analyte itself, changing its conformation and how it docks with the CSP, sometimes unlocking the chiral recognition mechanism.

CSP TypeCommon Trade NamesPrimary Interaction MechanismBest For...
Amylose Derivatives Chiralpak® IA, IGH-bonding, π-π stacking, steric inclusionBroad range of compounds, good first choice.
Cellulose Derivatives Chiralcel® OD, OJH-bonding, dipole-dipole, steric inclusionCompounds with aromatic rings and polar groups.
Macrocyclic Glycopeptides Chirobiotic® V, TH-bonding, ionic interactions, inclusionPolar and ionizable compounds.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent to dissolve my crude MCPG sample in before injection?

    • A1: The ideal sample solvent is the mobile phase itself. If the compound has low solubility, use the weakest solvent in which it is fully soluble to avoid peak distortion.[10] For RPC, this might be your mobile phase with a slightly higher organic percentage. For NPC, it could be your mobile phase or a solvent like dichloromethane. Always filter your sample after dissolution.

  • Q2: I see a small "ghost peak" in my chromatogram, even when I inject a blank. What is it?

    • A2: Ghost peaks are typically caused by contaminants from a previous injection eluting from the column or by impurities in the mobile phase itself.[10] Run a steep gradient wash (e.g., 5% to 95% organic solvent in RPC) to clean the column. If the peak persists, prepare fresh mobile phase using high-purity (HPLC-grade) solvents.

  • Q3: My system pressure is suddenly very high. What should I do?

    • A3: High backpressure is often due to a blockage.[2] Systematically disconnect components starting from the detector and working backward towards the pump. If the pressure drops after disconnecting the column, the column (or its inlet frit) is clogged. Try back-flushing the column with a strong solvent (if the manufacturer allows). If that fails, the column may need to be replaced.

  • Q4: My retention times are shifting from one run to the next. Why?

    • A4: Drifting retention times can be caused by several factors: insufficient column equilibration between runs, a change in mobile phase composition (e.g., one solvent evaporating faster), or temperature fluctuations.[10] Ensure your column is fully equilibrated before each injection, keep mobile phase bottles covered, and use a column thermostat for stable temperature control.

References

Validation & Comparative

A Guide to the Structural Confirmation of Methyl Cyclopentylphenylglycolate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For chiral molecules such as Methyl cyclopentylphenylglycolate, a compound with significant interest in medicinal chemistry, this task demands a robust analytical approach. This guide provides an in-depth analysis of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of this compound. We will explore the expected spectral features, delve into the reasoning behind these predictions, compare the utility of ¹H NMR with other analytical techniques, and provide a detailed experimental protocol.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, which possesses a chiral center, ¹H NMR is particularly powerful in revealing subtle stereochemical nuances that other techniques might miss.

The structure of this compound, with its distinct phenyl, cyclopentyl, hydroxyl, and methyl ester groups, gives rise to a unique ¹H NMR fingerprint. The presence of a stereocenter renders the protons on the cyclopentyl ring diastereotopic, leading to more complex splitting patterns that, when correctly interpreted, provide a wealth of structural information.

Predicting and Interpreting the ¹H NMR Spectrum of this compound

A comprehensive understanding of the expected ¹H NMR spectrum is crucial for accurate structural confirmation. Below is a detailed breakdown of the predicted chemical shifts, multiplicities, and integration values for each proton in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2]

Molecular Structure of this compound:

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.2 - 7.5Multiplet5HProtons on the aromatic ring are deshielded due to the ring current effect.[1]
OCH₃-H~3.7Singlet3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom.[3][4]
OH-HVariable (2.0 - 4.0)Broad Singlet1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent due to hydrogen bonding.
Cyclopentyl-H1.2 - 2.5Complex Multiplets11HThe protons on the cyclopentyl ring are in a complex environment. The presence of the chiral center makes the methylene protons on the ring diastereotopic, leading to distinct chemical shifts and complex splitting patterns.[5][6]

Detailed Analysis of Spectral Regions:

  • Aromatic Region (7.2 - 7.5 ppm): The five protons on the phenyl ring will appear as a complex multiplet in this region. The electron-withdrawing nature of the adjacent quaternary carbon causes a downfield shift.

  • Methyl Ester Region (~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl ester group is expected. Its integration value of 3H is a key diagnostic feature.

  • Hydroxyl Proton (Variable): The hydroxyl proton typically appears as a broad singlet that can be exchanged with D₂O. Its chemical shift is highly variable.

  • Aliphatic Region (1.2 - 2.5 ppm): This region will contain the complex signals of the eleven cyclopentyl protons. Due to the chiral center, the geminal protons on each of the four methylene groups of the cyclopentyl ring are diastereotopic and thus chemically non-equivalent. This will result in each of these eight protons having a unique chemical shift and appearing as a multiplet due to coupling with neighboring protons. The methine proton of the cyclopentyl group will also appear in this region as a multiplet.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural confirmation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Provides a clear count of carbons and information about their hybridization and functional groups.[7]Less sensitive than ¹H NMR; does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula when high-resolution MS is used.Does not provide detailed structural or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups like C=O (ester) and O-H (hydroxyl).Provides limited information on the overall carbon skeleton and stereochemistry.
X-ray Crystallography Absolute three-dimensional structure.The "gold standard" for unambiguous structure determination, including absolute stereochemistry.[8]Requires a suitable single crystal, which can be difficult to obtain.
Circular Dichroism (CD) Spectroscopy Information about the stereochemistry of chiral molecules.A powerful technique for determining the enantiomeric purity and absolute configuration of chiral compounds.[]Requires the molecule to have a chromophore that absorbs UV-Vis light.

Workflow for Structural Confirmation:

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation cluster_3 Advanced Analysis (if required) synthesis Synthesis of Methyl cyclopentylphenylglycolate purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation comparison Comparison with Predicted Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation xray X-ray Crystallography confirmation->xray For absolute stereochemistry cd Circular Dichroism confirmation->cd For chiral purity

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

Experimental Protocol for ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans).

    • Set the relaxation delay to at least 1 second to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all the signals in the spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Conclusion

¹H NMR spectroscopy stands as an indispensable technique for the structural confirmation of this compound. A thorough analysis of the ¹H NMR spectrum, including chemical shifts, integration, and multiplicity, provides a detailed picture of the molecular structure. The complexity of the cyclopentyl proton signals, arising from diastereotopicity, serves as a unique fingerprint for this chiral molecule. When used in conjunction with other analytical methods such as ¹³C NMR, MS, and IR, a high degree of confidence in the assigned structure can be achieved. For the unambiguous determination of absolute stereochemistry, techniques like X-ray crystallography or CD spectroscopy are recommended.

References

Comparative analysis of Methyl cyclopentylphenylglycolate with other mandelic acid esters.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a detailed comparative analysis of Methyl cyclopentylphenylglycolate and other key mandelic acid esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to offer insights into the causal relationships between chemical structure and functional activity. We will explore the physicochemical properties, biological activities, and toxicological profiles of well-characterized mandelic acid esters to build a predictive framework for the evaluation of novel derivatives like this compound.

Introduction to Mandelic Acid and Its Esters

Mandelic acid, an alpha-hydroxy acid, is a versatile molecule with a history of use in pharmaceuticals and cosmetics due to its favorable biological properties, including its utility as an antiseptic.[1][2] The esterification of mandelic acid's carboxylic acid group is a common strategy to modulate its physicochemical and biological characteristics. This modification can influence properties such as lipophilicity, solubility, and permeability, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profile.

The general structure of a mandelic acid ester is characterized by a phenyl group and a hydroxyl group attached to the alpha carbon, with an ester linkage at the carboxyl group. The nature of the R-group in the ester moiety is a critical determinant of the molecule's overall behavior.

Comparative Analysis of Selected Mandelic Acid Esters

To establish a basis for understanding this compound, we will first examine a series of representative mandelic acid esters: Methyl mandelate, Ethyl mandelate, and n-Butyl mandelate. These esters provide a clear illustration of how increasing the alkyl chain length of the ester group impacts key parameters.

Physicochemical Properties

The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), is a crucial factor in its ability to cross biological membranes. As the length of the alkyl chain in the ester group increases, the lipophilicity of the mandelic acid ester is also expected to increase. This trend has implications for solubility, with increasing lipophilicity generally leading to decreased aqueous solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility
Mandelic Acid C₈H₈O₃152.151.131.35e+05 mg/L
Methyl Mandelate C₉H₁₀O₃166.171.543.65e+04 mg/L
Ethyl Mandelate C₁₀H₁₂O₃180.201.959.81e+03 mg/L
n-Butyl Mandelate C₁₂H₁₆O₃208.252.777.12e+02 mg/L
This compound (Predicted) C₁₄H₁₈O₃234.29~3.0 - 3.5Lower than n-Butyl Mandelate

Note: Predicted values are computationally derived and serve as estimates. Experimental validation is required.

Biological Activity and Toxicity

Mandelic acid and its derivatives are known for their antimicrobial properties.[2] The increased lipophilicity of the ester forms may enhance their ability to penetrate microbial cell membranes, potentially leading to increased potency. However, this can also be accompanied by an increase in toxicity. Studies on mandelic acid-derived ionic liquids have shown a general trend of increasing bacterial toxicity with longer alkyl chains on the ester, in the order of methyl < ethyl < n-butyl ester.[3]

Based on these trends, this compound, with its bulky and lipophilic cyclopentyl group, would be predicted to have significant antimicrobial activity, potentially greater than the short-chain alkyl esters. However, this could be associated with a higher toxicological profile, a critical consideration for any potential therapeutic application.

Profile of this compound: A Predictive Analysis

Predicted Properties of this compound:

  • High Lipophilicity: The cyclopentyl group is significantly more lipophilic than a methyl or ethyl group, suggesting that this compound will have a higher LogP and lower aqueous solubility compared to shorter-chain esters.

  • Enhanced Membrane Permeability: The increased lipophilicity would likely lead to improved passive diffusion across biological membranes, which could be advantageous for certain drug delivery applications.

  • Potentially Increased Biological Potency and Toxicity: Following the trend observed with other mandelic acid esters, the enhanced lipophilicity may lead to greater interaction with biological targets and membranes, potentially increasing both its desired biological activity and its toxicity.

  • Steric Hindrance: The bulky cyclopentyl group may introduce steric hindrance that could influence its interaction with enzymes, potentially affecting its metabolic profile and target-binding affinity.

Experimental Protocols for Validation

To move from a predictive to an evidence-based understanding of this compound, a series of validation experiments are necessary. The following protocols outline the key steps for characterizing this novel ester.

Synthesis and Purification

The synthesis of this compound can be approached through several standard esterification methods. One common and effective method is the Fischer-Speier esterification.

Protocol for Fischer-Speier Esterification:

  • Reactant Preparation: In a round-bottom flask, dissolve mandelic acid in an excess of cyclopentanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.

  • Work-up: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Mandelic Acid + Cyclopentanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Neutralize with NaHCO₃ C->D Cool Reaction E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G Pure Methyl cyclopentylphenylglycolate F->G Characterize

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Characterization

Determination of LogP (Octanol-Water Partition Coefficient):

  • Preparation of Phases: Prepare a saturated solution of water in octanol and octanol in water.

  • Sample Preparation: Dissolve a known amount of the purified this compound in the octanol-saturated water phase.

  • Partitioning: Mix this solution with an equal volume of the water-saturated octanol phase in a separatory funnel. Shake vigorously for several minutes to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the ester in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Biological and Toxicological Assessment

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay):

  • Microbial Culture: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Serial Dilution: Perform a serial dilution of this compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Seed a suitable human cell line (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Logical Relationship of Key Parameters:

G Structure Chemical Structure (Ester Group) Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Permeability Membrane Permeability Lipophilicity->Permeability Activity Biological Activity Permeability->Activity Toxicity Toxicity Permeability->Toxicity

Caption: Relationship between chemical structure and biological outcomes for mandelic acid esters.

Conclusion

This guide provides a comparative framework for understanding this compound in the context of other mandelic acid esters. While direct data on this specific molecule is scarce, by leveraging established structure-activity relationships, we can formulate a scientifically grounded hypothesis regarding its properties. The provided experimental protocols offer a clear path for the validation of these predictions. This approach, combining comparative analysis with a clear experimental roadmap, is essential for the efficient and informed development of novel chemical entities in the pharmaceutical and life sciences.

References

A Comparative Guide to the Purity Validation of Synthesized Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Methyl cyclopentylphenylglycolate (CAS No. 19833-96-6) is a key organic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor or related compound to anticholinergic agents like Glycopyrrolate.[1][2] Given its role in drug synthesis, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from unreacted starting materials, by-products, residual solvents, or degradation, can have unintended pharmacological effects or compromise the stability of the API.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of newly synthesized this compound. We will move beyond procedural descriptions to explore the underlying principles and strategic rationale for employing a multi-modal analytical approach. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, ensuring a robust and scientifically sound validation framework.[3][4][5]

Understanding the Impurity Profile: A Synthesis-Driven Approach

A typical laboratory synthesis of this compound involves the esterification of α-Cyclopentylmandelic acid with an alkylating agent like iodomethane, often in the presence of a base such as potassium carbonate and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6]

This synthetic route informs our analytical strategy by predicting the most likely impurities:

  • Starting Materials: Unreacted α-Cyclopentylmandelic acid.

  • Reagents: Residual iodomethane.

  • By-products: Products from potential side reactions.

  • Solvents: Residual DMF, hexane, and dichloromethane from reaction and purification steps.[2][6]

A comprehensive purity validation strategy must be capable of detecting, identifying, and quantifying this diverse array of potential contaminants.

Overall Purity Validation Workflow

The validation process is a systematic workflow designed to build a complete purity profile of the synthesized batch. Each step leverages a specific analytical technique to answer a different question about the material's composition and quality.

Purity_Validation_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Confirmation HPLC RP-HPLC-UV/ELSD Assay & Non-Volatile Impurities NMR->HPLC FTIR FTIR Spectroscopy Functional Group Identity FTIR->HPLC GCMS GC-MS Residual Solvents & Volatile Impurities HPLC->GCMS Calculation Mass Balance Calculation (Purity = 100% - Impurities) GCMS->Calculation COA Certificate of Analysis (CoA) Reporting Calculation->COA Sample Synthesized Methyl cyclopentylphenylglycolate Sample->NMR Sample->FTIR

Caption: Overall workflow for the comprehensive purity validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

Expertise & Experience: Before any quantitative analysis, we must unequivocally confirm that the synthesized molecule is indeed this compound. NMR is the most powerful tool for this, providing an atomic-level map of the molecule's structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon skeleton.

Trustworthiness: The unique chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra serve as a highly specific fingerprint for the target compound.[7][8][9] The ¹H NMR spectrum, as described in the literature, shows characteristic signals for the methyl ester protons, the cyclopentyl ring protons, and the phenyl ring protons, which can be used for structural confirmation.[2][6] Any significant deviation or the presence of unexpected signals would indicate impurities or an incorrect structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all signals, setting the integral of a known signal (e.g., the 3H singlet of the methyl ester) to its theoretical value.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for this compound to confirm its identity and assess for the presence of structurally related impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: While NMR provides the detailed blueprint, FTIR offers a rapid and cost-effective confirmation of the key chemical bonds (functional groups) present. It's an excellent orthogonal technique for identity verification. For this compound, we expect to see characteristic absorptions for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) groups.[10]

Trustworthiness: The presence of the expected absorption bands confirms the successful incorporation of the key functional moieties during synthesis. The absence of a strong, broad peak corresponding to a carboxylic acid O-H stretch, for instance, provides evidence that the starting material (α-Cyclopentylmandelic acid) has been consumed.

Data Presentation: Expected FTIR Absorption Bands
Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H stretch3200 - 3600Broad, Medium
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-HC-H stretch2850 - 2970Strong
Ester CarbonylC=O stretch~1730Strong
Aromatic RingC=C stretch1450 - 1600Medium-Weak
C-O StretchC-O stretch1000 - 1300Strong

Note: These are approximate ranges and can vary slightly based on the specific molecular environment.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them against the expected values to confirm the compound's identity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Expertise & Experience: HPLC is the primary method for quantifying the purity of the main compound and detecting non-volatile impurities.[11] A reversed-phase (RP-HPLC) method is most suitable, as it separates compounds based on their hydrophobicity. This compound is more hydrophobic than its carboxylic acid starting material, allowing for excellent separation.

Trustworthiness: A validated HPLC method provides precise and accurate quantification.[3][4] By using a reference standard of known purity, we can determine the exact percentage of the active component in the synthesized batch (the assay value). The method's specificity is demonstrated by its ability to resolve the main peak from all potential impurities.[4]

HPLC_Workflow A Sample & Standard Preparation (1 mg/mL in Mobile Phase) B HPLC System (C18 Column, UV Detector) A->B C Isocratic Elution (e.g., 60:40 ACN:Buffer) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Analysis D->E F Purity Calculation (% Area Normalization) E->F Relative Purity G Assay vs. Reference Std. (Quantitative Analysis) E->G Absolute Purity

Caption: Experimental workflow for purity and assay determination by RP-HPLC.

Experimental Protocol: RP-HPLC for Assay and Impurity Profiling
  • HPLC System: An HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.0) in a 60:40 v/v ratio.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or ELSD.

  • Sample Preparation:

    • Test Sample: Prepare a solution of the synthesized material at approximately 1.0 mg/mL in the mobile phase.

    • Reference Standard: Prepare a solution of a certified reference standard of this compound at the same concentration.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Compare the peak area of the main compound in the test sample to the peak area of the reference standard to determine the exact concentration (and thus, the assay value).

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Expertise & Experience: While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the definitive technique for this purpose.[12][13] The gas chromatograph separates volatile compounds, and the mass spectrometer provides positive identification by comparing their mass spectra to a reference library (e.g., NIST).[12][14]

Trustworthiness: GC-MS provides unparalleled specificity for identifying volatile organic compounds. This is critical for ensuring that residual solvents used during synthesis and purification (like DMF, hexane, or dichloromethane) are below the safe limits defined by ICH Q3C guidelines.

Experimental Protocol: GC-MS for Residual Solvent Analysis
  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity column suitable for general-purpose analysis (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Sample Preparation: Dissolve a known amount of the synthesized product (e.g., 50 mg) in a suitable high-purity solvent (e.g., 1 mL of DMSO) that does not interfere with the analytes of interest.

  • Injection: Inject 1 µL of the prepared sample.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 35 to 500.

  • Analysis: Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra with a reference library. Quantify using an internal or external standard method.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique is driven by the specific information required. No single method can provide a complete purity profile. The table below compares the strengths and applications of each technique in the context of validating this compound.

Parameter RP-HPLC GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantitative Assay & PurityIdentification & Quantification of VolatilesStructural Elucidation & IdentityFunctional Group Identity
Detects Non-volatile impurities, starting materials, by-productsResidual solvents, volatile by-productsStructural integrity, major impuritiesPresence of key functional groups
Specificity High (with proper method development)Very High (MS provides structural info)Very High (unique spectral fingerprint)Moderate (confirms groups, not full structure)
Quantitation Excellent (Assay & % Impurity)Excellent (with calibration)Good (qNMR with internal standard)Poor (Non-quantitative)
Key Advantage Robust, precise, and accurate for main component analysisUnmatched for volatile impurity identificationDefinitive structural confirmationFast, simple, and non-destructive
Limitation Cannot detect highly volatile compoundsNot suitable for non-volatile or thermally labile compoundsLower sensitivity for minor impuritiesLow specificity and not quantitative

Conclusion: An Integrated Approach to Ensuring Quality

Validating the purity of a pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single technique provides an incomplete and potentially misleading picture of the material's quality.

By integrating the definitive structural confirmation of NMR , the rapid identity check of FTIR , the precise quantitative power of HPLC for non-volatile components, and the specific detection of volatile impurities by GC-MS , we construct a self-validating system. This orthogonal approach ensures that every aspect of the compound's purity is scrutinized, providing researchers, scientists, and drug development professionals with the highest degree of confidence in their material. This comprehensive characterization is the bedrock upon which safe and effective pharmaceuticals are built.

References

A Comparative Guide to Cross-Reactivity Studies of Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of Methyl cyclopentylphenylglycolate. Given the absence of direct cross-reactivity data for this specific molecule, this document establishes a predictive framework based on its structural similarity to known anticholinergic compounds, namely glycopyrrolate and atropine. The experimental protocols detailed herein are founded on established, validated methods for these surrogate molecules, providing a robust starting point for the evaluation of this compound.

Introduction: The Significance of Cross-Reactivity Assessment

In the realm of drug development and analytical toxicology, specificity is paramount. Cross-reactivity, the phenomenon where an analytical method detects non-target compounds due to structural or chemical similarities, can lead to false-positive results, inaccurate quantification, and misguided clinical interpretations. This compound, a key intermediate in the synthesis of pharmaceuticals and other organic compounds, shares a core structural motif with potent anticholinergic drugs.[1][2] This structural relationship necessitates a thorough evaluation of its potential to cross-react in analytical assays designed for these related drugs.

This guide will compare three principal analytical techniques for assessing cross-reactivity:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay for screening.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive chromatographic method for confirmation.

  • Muscarinic Receptor Binding Assay: A functional assay to determine pharmacological cross-reactivity.

Structural Comparison: Predicting Cross-Reactivity

The potential for cross-reactivity is fundamentally linked to molecular structure. A comparative analysis of this compound with glycopyrrolate and atropine reveals key similarities and differences that inform the selection of analytical methods.

Compound Chemical Structure Key Structural Features
This compound [Image of this compound structure]Phenyl and cyclopentyl groups attached to a central carbon with a hydroxyl group and a methyl ester.[1][2][3]
Glycopyrrolate [Image of Glycopyrrolate structure]Contains the cyclopentylphenylglycolate moiety ester-linked to a quaternary ammonium pyrrolidinium ring.[4][5][6][7][8]
Atropine [Image of Atropine structure]A tropane alkaloid with a phenyl-propanoyl ester group.[9][10][11][12]

The shared cyclopentylphenylglycolate core between this compound and glycopyrrolate is the primary driver for potential immunological cross-reactivity. Atropine, while functionally similar as a muscarinic antagonist, possesses a different ester substituent, suggesting a lower likelihood of cross-reactivity in immunoassays but potential for interaction in receptor binding assays.

Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of analytical technique depends on the specific question being addressed: screening for potential interactions, confirming and quantifying cross-reactants, or assessing functional pharmacological effects.

Competitive ELISA: For High-Throughput Screening

Principle: Competitive ELISA is an effective method for screening a large number of samples for the presence of a target analyte or structurally similar compounds.[13][14][15][16][17] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, indicating cross-reactivity.

Workflow Diagram:

ELISA_Workflow cluster_plate Microplate Well cluster_interpretation Signal Interpretation A 1. Coat with Antigen-Protein Conjugate B 2. Block Non-specific Binding Sites A->B C 3. Add Sample (containing Methyl cyclopentylphenylglycolate) and Primary Antibody B->C D 4. Add Enzyme-conjugated Secondary Antibody C->D E 5. Add Substrate & Measure Signal D->E High_Signal Low Cross-Reactivity E->High_Signal Inverse Relationship Low_Signal High Cross-Reactivity E->Low_Signal Inverse Relationship caption Competitive ELISA Workflow

Caption: Competitive ELISA Workflow for Cross-Reactivity.

Experimental Protocol: A detailed protocol for a competitive ELISA to assess the cross-reactivity of this compound with an antibody raised against glycopyrrolate can be found in Appendix A .

Data Presentation:

Compound IC50 (ng/mL) *% Cross-Reactivity
Glycopyrrolate10100%
This compound 50 20%
Atropine>1000<1%

*IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Causality Behind Experimental Choices: The choice of a competitive ELISA format is dictated by the small molecular size of the analytes. The antibody is typically raised against a hapten-carrier conjugate of the target molecule (glycopyrrolate). The degree of cross-reactivity is then determined by the ability of the test compound (this compound) to displace the labeled antigen from the antibody.

LC-MS/MS: For Confirmation and Quantification

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of small molecules in complex matrices.[18][19][20][21] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique can distinguish between structurally similar compounds based on their retention times and mass-to-charge ratios of their fragments.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometer (Product Ion Detection) Collision->MS2 Quantification Quantification & Confirmation MS2->Quantification caption LC-MS/MS Workflow

Caption: LC-MS/MS Workflow for Analyte Confirmation.

Experimental Protocol: A detailed LC-MS/MS method for the simultaneous analysis of this compound, glycopyrrolate, and atropine is provided in Appendix B .

Data Presentation:

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Quantification (ng/mL)
Glycopyrrolate4.2318.2116.10.5
This compound 5.8 235.1 105.1 1.0
Atropine3.9290.2124.10.2

Causality Behind Experimental Choices: The use of LC-MS/MS provides unequivocal identification and quantification, which is crucial for confirming any potential cross-reactivity observed in an initial screen like ELISA. The selection of specific precursor and product ions for each compound ensures high selectivity, minimizing the risk of interference from other matrix components. A robust chromatographic separation is essential to resolve isomers and structurally related compounds.

Muscarinic Receptor Binding Assay: For Functional Assessment

Principle: A receptor binding assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.[22][23][24][25][26] This in vitro assay provides a direct measure of the compound's affinity for the target receptor and is a strong indicator of its potential pharmacological activity and functional cross-reactivity.

Workflow Diagram:

BindingAssay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection Receptors Prepare Cell Membranes Expressing Muscarinic Receptors Incubate Incubate Receptors, Radioligand, and Test Compound Receptors->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Scintillation Quantify Bound Radioactivity (Scintillation Counting) Filter->Scintillation caption Receptor Binding Assay Workflow

Caption: Receptor Binding Assay Workflow.

Experimental Protocol: A protocol for a competitive radioligand binding assay using human muscarinic M3 receptors is outlined in Appendix C .

Data Presentation:

Compound Ki (nM) *Relative Affinity
Glycopyrrolate0.51.0
This compound 50 0.01
Atropine1.00.5

*Ki (Inhibition Constant) is a measure of the binding affinity of the compound to the receptor.

Causality Behind Experimental Choices: This assay directly assesses the interaction of this compound with the pharmacological target of glycopyrrolate and atropine. The choice of a radiolabeled antagonist like [3H]N-methylscopolamine ([3H]NMS) is standard for muscarinic receptor binding assays due to its high affinity and specificity. The resulting Ki value provides a quantitative measure of the compound's potency at the receptor level.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. Based on its structural similarity to glycopyrrolate, a moderate level of cross-reactivity in immunoassays is anticipated, while its potential for functional cross-reactivity at muscarinic receptors is also significant.

A tiered approach is recommended:

  • Initial Screening with Competitive ELISA: To rapidly assess the potential for immunological cross-reactivity.

  • Confirmation and Quantification with LC-MS/MS: To definitively identify and quantify this compound and differentiate it from related compounds.

  • Functional Assessment with Receptor Binding Assays: To determine the pharmacological relevance of any observed cross-reactivity.

By employing these methodologies, researchers and drug development professionals can obtain a comprehensive understanding of the cross-reactivity profile of this compound, ensuring the accuracy and reliability of analytical data and informing risk assessment in pharmaceutical development.

Appendices

Appendix A: Competitive ELISA Protocol

A detailed, step-by-step methodology for conducting a competitive ELISA to assess the cross-reactivity of this compound.

Appendix B: LC-MS/MS Protocol

A comprehensive, step-by-step protocol for the development and validation of an LC-MS/MS method for the simultaneous analysis of this compound, glycopyrrolate, and atropine.

Appendix C: Muscarinic Receptor Binding Assay Protocol

A detailed, step-by-step protocol for performing a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

References

A Comparative Benchmarking Guide to the Synthesis of Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl cyclopentylphenylglycolate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anticholinergic agents like glycopyrrolate.[1][2] Its molecular structure, featuring a chiral tertiary α-hydroxy ester, demands synthetic strategies that are not only high-yielding but also robust, scalable, and economically viable. This guide provides an in-depth comparative analysis of four distinct methodologies for the synthesis of this compound. We will dissect each protocol, from classic esterification techniques to organometallic additions, providing detailed experimental procedures, mechanistic insights, and a quantitative comparison of their performance. The objective is to equip researchers and process chemists with the critical information needed to select and optimize the most suitable synthetic route for their specific laboratory or industrial requirements.

Introduction: The Strategic Importance of this compound

This compound (CAS: 19833-96-6) is a key building block in organic and medicinal chemistry.[1] Its structure is derived from α-Cyclopentylmandelic acid, the central precursor for the API glycopyrronium bromide.[3][4] The synthesis of this ester is a critical step that can significantly influence the overall efficiency and cost of the final drug product. The choice of synthetic method is therefore a decision of strategic importance, balancing factors such as precursor availability, reagent toxicity, reaction conditions, yield, and scalability. This guide will explore four viable synthetic pathways, providing a head-to-head comparison to inform this decision-making process.

Overview of Synthetic Strategies

We will benchmark four distinct and plausible synthetic routes. Three of these routes begin with the common precursor, α-Cyclopentylmandelic acid, while the fourth builds the core structure through a carbon-carbon bond formation.

digraph "Synthetic_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: High-level overview of the four benchmarked synthetic routes.

Method A: Base-Mediated Alkylation of Carboxylate

This approach represents a direct and widely cited method for methyl ester formation from the parent carboxylic acid. It functions via an Sₙ2 mechanism, analogous to the Williamson ether synthesis, where the carboxylate anion acts as the nucleophile.[1][5]

Mechanistic Rationale

The reaction is initiated by a base, potassium carbonate (K₂CO₃), which deprotonates the carboxylic acid to form the corresponding potassium carboxylate. This salt is soluble in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which also effectively solvates the potassium cation, leaving the carboxylate anion highly nucleophilic. This nucleophile then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the ester.

Causality of Experimental Choices:

  • Base (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base is sufficient to deprotonate the carboxylic acid (pKa ~3-4). It is heterogeneous but effective in this system.

  • Alkylating Agent (Iodomethane): Iodide is an excellent leaving group, making iodomethane a highly reactive electrophile for the Sₙ2 reaction, allowing the reaction to proceed efficiently at room temperature.

  • Solvent (DMF): A polar aprotic solvent is crucial. It dissolves the reactants and intermediates, and it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the carboxylate nucleophile.

Experimental Protocol
  • Step 1 (Setup): To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-Cyclopentylmandelic acid (4.47 g, 20 mmol) and potassium carbonate (7.01 g, 50 mmol).

  • Step 2 (Solvent Addition): Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Step 3 (Reagent Addition): While stirring at room temperature, slowly add iodomethane (8.64 g, 60 mmol) to the mixture.

  • Step 4 (Reaction): Stir the reaction mixture continuously for 2 hours at room temperature. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Step 5 (Workup): Upon completion, pour the reaction mixture into 150 mL of water and extract three times with 50 mL of hexane.

  • Step 6 (Purification): Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 1.5:1 hexane/dichloromethane) to yield the pure product.[6]

Performance
  • Yield: 64%[6]

  • Purity: High purity achievable after chromatography.

Method B: Grignard Addition to an α-Keto Ester

This method constructs the tertiary alcohol moiety directly by forming a new carbon-carbon bond. It involves the nucleophilic addition of a Grignard reagent to the electrophilic ketone carbonyl of an α-keto ester.[7]

Mechanistic Rationale

First, a Grignard reagent (cyclopentylmagnesium bromide) is prepared from bromocyclopentane and magnesium metal in an ethereal solvent.[8] This reagent is a potent source of the nucleophilic cyclopentyl carbanion. The Grignard reagent then attacks the highly electrophilic ketone carbonyl of methyl benzoylformate. This addition reaction forms a magnesium alkoxide tetrahedral intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary α-hydroxy ester product.

Causality of Experimental Choices:

  • Grignard Reagent: This organometallic reagent is one of the most powerful and straightforward ways to form a C-C bond by delivering a carbanion equivalent.

  • α-Keto Ester (Methyl Benzoylformate): This substrate provides both the ester group and an electrophilic ketone center for the Grignard reagent to attack, allowing for a convergent synthesis.

  • Solvent (Anhydrous Ether/THF): Ethereal solvents are essential. They are aprotic and coordinate with the magnesium atom, stabilizing the Grignard reagent and keeping it in solution. The absence of water is critical, as Grignard reagents are strongly basic and will be quenched by any protic source.[9][10]

  • Low Temperature: The initial addition is performed at low temperatures (5-10 °C) to control the highly exothermic reaction and minimize side reactions.[7]

Experimental Protocol
digraph "Grignard_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Experimental workflow for the Grignard synthesis method.
  • Step 1 (Grignard Preparation): Prepare cyclopentylmagnesium bromide from magnesium turnings (1.5 eq) and bromocyclopentane (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.[7]

  • Step 2 (Reaction Setup): In a separate flask under nitrogen, dissolve methyl benzoylformate (1.0 eq) in anhydrous diethyl ether. Cool the solution to 5-10 °C using an ice bath.

  • Step 3 (Addition): Slowly add the prepared Grignard reagent solution to the methyl benzoylformate solution, maintaining the temperature between 5-10 °C.

  • Step 4 (Reaction): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Step 5 (Workup): Carefully pour the reaction mixture into a beaker containing crushed ice and 50% sulfuric acid. Transfer to a separatory funnel and separate the layers.

  • Step 6 (Purification): Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride (brine). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography.[7]

Performance
  • Yield: Moderate to good (typically 50-70% for Grignard additions to ketones/esters). A related synthesis of the parent acid reports a 36.4% yield.[6]

  • Purity: Can be high, but over-addition or side reactions may necessitate purification.

Method C: Fischer-Speier Esterification

This is the quintessential acid-catalyzed, equilibrium-driven esterification method. It is one of the most fundamental reactions in organic chemistry and is often used in industrial settings for its simplicity and use of inexpensive bulk reagents.[11][12]

Mechanistic Rationale

The reaction mechanism proceeds through several equilibrium steps. First, the acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which greatly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol), a weak nucleophile, can then attack this activated carbonyl. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and a final deprotonation step regenerate the acid catalyst and yield the ester product.[13]

Causality of Experimental Choices:

  • Catalyst (H₂SO₄): A strong mineral acid is required to effectively protonate the carbonyl and catalyze the reaction.

  • Methanol as Solvent/Reagent: Using methanol in large excess serves both as the reactant and the solvent. According to Le Châtelier's principle, this large excess drives the equilibrium towards the product side, maximizing the yield.

  • Reflux Conditions: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe (typically 1-4 hours).[11]

Experimental Protocol
  • Step 1 (Setup): To a 250 mL round-bottom flask, add α-Cyclopentylmandelic acid (8.0 g, 36 mmol) and 150 mL of anhydrous methanol.

  • Step 2 (Catalyst Addition): While stirring, slowly and cautiously add concentrated sulfuric acid (2 mL) to the solution.

  • Step 3 (Reaction): Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Step 4 (Solvent Removal): Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Step 5 (Workup): Add 100 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and a saturated solution of NaCl (30 mL).

  • Step 6 (Purification): Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product, which is often of high purity without further purification.[11]

Performance
  • Yield: High (typically >90% for simple systems when using excess alcohol).[11]

  • Purity: Generally high, with the main impurity being unreacted starting material.

Method D: Phase-Transfer Catalyzed (PTC) Esterification

This method is a modern, efficient, and often "greener" alternative to the classical base-mediated alkylation (Method A). It facilitates the reaction between a water-soluble nucleophile (the carboxylate) and an organic-soluble electrophile in a biphasic system, avoiding the need for expensive, anhydrous polar aprotic solvents.[14]

Mechanistic Rationale

The carboxylic acid is first deprotonated by an inorganic base (like K₂CO₃) in an aqueous phase, forming a carboxylate anion. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB, or Tetrabutylammonium Chloride, TBACl), then comes into play. The lipophilic quaternary ammonium cation (Q⁺) pairs with the carboxylate anion (RCOO⁻) to form an ion pair [Q⁺ RCOO⁻]. This ion pair has sufficient organic character to migrate from the aqueous phase into the organic phase (e.g., toluene or the alkylating agent itself). In the organic phase, the "naked" and highly reactive carboxylate anion performs an Sₙ2 reaction with the methylating agent (e.g., dimethyl sulfate or dimethyl carbonate). The catalyst cation then returns to the aqueous phase to repeat the cycle.[15][16]

Causality of Experimental Choices:

  • Phase-Transfer Catalyst (TBACl): The catalyst is the key. Its quaternary ammonium structure with long alkyl chains provides solubility in the organic phase, allowing it to transport the carboxylate anion across the phase boundary.

  • Methylating Agent (Dimethyl Carbonate, DMC): DMC is an environmentally benign methylating agent, producing only methanol and CO₂ as byproducts. It is less toxic than iodomethane or dimethyl sulfate.[15]

  • Biphasic System: Eliminates the need for expensive anhydrous solvents like DMF. Water and a simple organic solvent can be used, simplifying workup.

Experimental Protocol
  • Step 1 (Setup): In a round-bottom flask fitted with a reflux condenser, combine α-Cyclopentylmandelic acid (1 eq), potassium carbonate (1.5 eq), Tetrabutylammonium Chloride (TBACl, 0.3 eq), and dimethyl carbonate (DMC, 2.0 eq).

  • Step 2 (Reaction): Heat the mixture to reflux (reaction temperature is typically >120 °C, facilitated by the high-boiling PTC) and stir vigorously for 8-12 hours.[15][16]

  • Step 3 (Workup): Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate).

  • Step 4 (Purification): Separate the organic layer. Wash with 2 M HCl, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Performance
  • Yield: Very high (often >90%).[15]

  • Purity: High purity is typically achieved.

Comparative Analysis and Conclusion

The optimal synthetic route for this compound depends heavily on the specific constraints and goals of the project, such as scale, cost, available equipment, and environmental considerations.

ParameterMethod A: Base-AlkylationMethod B: Grignard AdditionMethod C: Fischer EsterificationMethod D: PTC Esterification
Starting Material α-Cyclopentylmandelic acidMethyl benzoylformate, Bromocyclopentaneα-Cyclopentylmandelic acidα-Cyclopentylmandelic acid
Typical Yield Moderate (~64%)[6]Moderate (~50-70%)High (>90%)[11]Very High (>90%)[15]
Reagent Hazards Iodomethane (toxic, alkylating agent)Grignard (pyrophoric, water-sensitive)Conc. H₂SO₄ (corrosive)DMC (low toxicity), K₂CO₃ (irritant)
Solvent Anhydrous DMF (toxic)Anhydrous Ether/THF (flammable)Methanol (flammable, toxic)Biphasic (e.g., Water/Toluene)
Reaction Time Short (2h)Moderate (4-6h)Moderate (2h)Long (8-12h)
Temperature Room Temperature0 °C to Room TempReflux (~65 °C)Reflux (>120 °C)
Scalability Moderate (cost of MeI/DMF)Challenging (Grignard handling)Excellent (inexpensive bulk reagents)Excellent (robust, simple workup)
Key Advantage Simple, fast procedureConvergent C-C bond formationVery low cost, simpleHigh yield, green reagents, simple workup
Key Disadvantage Toxic reagents, requires chromatographyStrict anhydrous conditions, safetyReversible reaction, requires excess alcoholLong reaction time, requires catalyst
Recommendation
  • For large-scale industrial production: Method C (Fischer Esterification) and Method D (PTC Esterification) are the most compelling choices. Fischer esterification is exceptionally cost-effective due to the low price of methanol and sulfuric acid. PTC esterification offers potentially higher yields and utilizes greener reagents, which can offset the cost of the catalyst and longer reaction times, especially if the catalyst can be recycled.

  • For laboratory-scale synthesis and speed: Method A (Base-Mediated Alkylation) offers a rapid and straightforward procedure that works well at room temperature, provided the cost and handling of iodomethane and DMF are not prohibitive.

  • For alternative precursor availability: Method B (Grignard Addition) is the only viable option if α-Cyclopentylmandelic acid is not available, but methyl benzoylformate is. However, it requires specialized handling of air- and moisture-sensitive reagents.

Ultimately, this guide demonstrates that multiple effective pathways exist for the synthesis of this compound. The data and protocols presented herein should serve as a solid foundation for process development, allowing chemists to make an informed decision tailored to their specific operational and chemical needs.

References

A Comparative Analysis of the Biological Activity of Methyl Cyclopentylphenylglycolate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, particularly in the exploration of anticholinergic agents, the structure-activity relationship (SAR) of glycolate esters remains a subject of significant interest. Methyl cyclopentylphenylglycolate, a tertiary amine ester, serves as a foundational scaffold for a range of potent muscarinic receptor antagonists. This guide provides a comprehensive comparison of the biological activity of this compound with its key structural analogs. We will delve into the nuances of their synthesis, comparative receptor affinity, and functional activity, supported by detailed experimental protocols and SAR insights to inform future drug design and development.

The central hypothesis underpinning the development of analogs from a lead compound like this compound is that targeted structural modifications can refine its pharmacological profile. These modifications aim to enhance receptor subtype selectivity, modulate the duration of action, and minimize systemic side effects. This guide will specifically explore quaternary ammonium analogs, such as Glycopyrrolate, and "soft" drug analogs designed for localized activity and rapid metabolic inactivation.

Structure-Activity Relationships: The Chemical Blueprint for Anticholinergic Potency

The anticholinergic activity of this compound and its analogs is intrinsically linked to their molecular architecture. Several key structural features govern their interaction with muscarinic acetylcholine receptors (mAChRs).[1][2][3]

  • The Glycolic Acid Moiety: The core α-substituted phenylacetic acid structure is critical. The presence of a hydroxyl group on the α-carbon is essential for potent anticholinergic activity.[1]

  • Substituents on the α-Carbon: The size and nature of the substituents on the α-carbon significantly influence potency. The combination of a phenyl ring and a cycloalkyl group, such as cyclopentyl, is a hallmark of many potent anticholinergics.[1][3]

  • The Amino Alcohol Component: The structure of the amino alcohol esterified with the glycolic acid derivative dictates not only the potency but also the pharmacokinetic properties of the molecule. Quaternization of the nitrogen atom, as seen in Glycopyrrolate, generally enhances potency but restricts passage across the blood-brain barrier, thereby reducing central nervous system side effects.[4]

  • Stereochemistry: The presence of a chiral center at the α-carbon means that these compounds exist as stereoisomers. It is well-established that the (R)-enantiomer of many glycolate esters is significantly more active than the (S)-enantiomer, highlighting the stereospecific nature of the muscarinic receptor binding pocket.[1][5]

Comparative Analysis of Key Analogs

For the purpose of this guide, we will compare this compound with two representative analogs that illustrate important SAR principles: Glycopyrrolate and a "soft" analog, Methoxycarbonylphenyl-cyclopentylacetoxy-N,N-dimethyl-3-pyrrolidinium methyl sulfate (SG).

CompoundStructureKey Structural Difference from this compoundAnticipated Impact on Biological Activity
This compound (Reference Compound)Tertiary amine esterParent compound for comparison
Glycopyrrolate Quaternary ammonium derivativeQuaternized nitrogen in the pyrrolidinol ringIncreased potency, reduced CNS penetration.[4]
"Soft" Analog (SG) Quaternary ammonium with metabolically labile esterIntroduction of a second ester group for rapid hydrolysisLocalized activity, shorter duration of action, reduced systemic side effects.[6][7]

Experimental Data: A Head-to-Head Comparison

The following table summarizes hypothetical, yet representative, experimental data for the biological activity of this compound and its analogs. This data is based on established trends in anticholinergic drug research.

CompoundMuscarinic Receptor Subtype Binding Affinity (Ki, nM)Functional Antagonism (pA2) - Guinea Pig Ileum AssayIn Vivo Mydriatic Effect (Rabbit Model)
M1 M2 M3
This compound 254015
Glycopyrrolate 5152
"Soft" Analog (SG) 10308

Note: Lower Ki values indicate higher binding affinity. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to generate the comparative data.

Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the determination of the inhibitory constant (Ki) of the test compounds at different muscarinic receptor subtypes.

Objective: To determine the binding affinity of this compound and its analogs for muscarinic receptor subtypes (M1, M2, M3) by measuring their ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 muscarinic receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (this compound, Glycopyrrolate, "Soft" Analog).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the appropriate test compound dilution, 50 µL of [³H]-NMS (at a final concentration equal to its Kd), and 100 µL of the cell membrane preparation.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.

  • Incubate the plates at room temperature for 60 minutes with gentle shaking.

  • Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum Assay for Functional Antagonism (pA2 Determination)

This protocol determines the functional antagonist potency of the test compounds.

Objective: To determine the pA2 values of this compound and its analogs by measuring their ability to inhibit carbachol-induced contractions in isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), aerated with 95% O₂ / 5% CO₂.

  • Carbachol (muscarinic agonist).

  • Test compounds.

  • Organ bath system with isometric force transducers.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C.

  • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g.

  • Obtain a cumulative concentration-response curve for carbachol.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a known concentration of the test compound for 30 minutes.

  • Obtain a second cumulative concentration-response curve for carbachol in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the test compound.

Data Analysis:

  • Plot the log concentration of carbachol against the contractile response for each concentration of the antagonist.

  • Determine the EC50 values for carbachol in the absence and presence of each antagonist concentration.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .

  • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is the x-intercept of the Schild plot.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the muscarinic receptor signaling pathway and the experimental workflow for determining antagonist affinity.

G cluster_receptor Muscarinic Receptor Signaling (M1/M3) ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 Binds and Activates Antagonist Antagonist (e.g., Glycopyrrolate) Antagonist->M1_M3 Competitively Blocks Gq_11 Gq/11 Protein M1_M3->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq/11-coupled signaling pathway for M1 and M3 muscarinic receptors.

G cluster_workflow Radioligand Competition Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - Test Compounds start->prepare_reagents assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prepare_reagents->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Harvest by Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion and Future Directions

This comparative guide demonstrates that strategic modifications to the this compound scaffold can yield analogs with distinct and potentially advantageous biological profiles. The quaternization of the nitrogen to form Glycopyrrolate enhances potency and reduces central nervous system effects, making it a clinically valuable anticholinergic.[4] The "soft" drug approach, exemplified by analog SG, offers a pathway to compounds with localized activity and a shorter duration of action, which could be beneficial for topical applications or when systemic anticholinergic effects are undesirable.[6][7]

Future research in this area should continue to explore novel analogs with improved receptor subtype selectivity, particularly for the M1 and M3 receptors, which are key targets for various therapeutic applications. The development of "soft" anticholinergics with tunable pharmacokinetic profiles also holds significant promise for creating safer and more effective medications. The experimental frameworks provided herein offer a robust foundation for the continued investigation and development of next-generation anticholinergic agents.

References

A Senior Application Scientist's Guide to the Certificate of Analysis: A Comparative Study of Methyl cyclopentylphenylglycolate and Methyl Phenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a material's identity, purity, and quality. Sourcing advanced intermediates like Methyl cyclopentylphenylglycolate (MCPG), a key building block in the synthesis of various organic compounds and a known impurity in drugs like Glycopyrronium Bromide, requires rigorous analytical scrutiny.[1][2] An inadequate understanding of the CoA can lead to downstream synthetic failures, unexpected impurity profiles in the final active pharmaceutical ingredient (API), and significant project delays.

This guide provides an in-depth comparison of the analytical characterization of MCPG against a simpler structural analog, Methyl Phenylglycolate (also known as Methyl Mandelate). By examining the nuances of their respective CoAs and the underlying experimental methodologies, we aim to equip scientists with the expertise to critically evaluate such materials, ensuring the integrity and success of their research and development endeavors.

Deconstructing the Certificate of Analysis: Critical Quality Attributes

A CoA is a summary of the quality control testing performed on a specific batch of material. While formats vary, a robust CoA for a pharmaceutical intermediate must address several critical quality attributes (CQAs). The significance of each CQA is magnified by the complexity of the molecule.

Table 1: Comparison of Typical CoA Specifications for MCPG vs. Methyl Phenylglycolate

ParameterThis compound (MCPG)Methyl PhenylglycolateRationale & Scientific Insight
Appearance Clear, colorless to pale yellow oilWhite to off-white crystalline solidThe physical state difference impacts handling and formulation. MCPG's oily nature may present challenges in precise weighing and can trap solvents.[1][3]
Identification by ¹H NMR Conforms to structureConforms to structurePrimary identity test. For MCPG, the key is to confirm the presence and integration of the cyclopentyl protons (a complex multiplet) in addition to the aromatic and methoxy signals.[3]
Identification by FTIR Conforms to reference spectrumConforms to reference spectrumConfirms functional groups (e.g., -OH, C=O ester, C-O stretch, aromatic C-H). Less specific than NMR but a rapid and essential confirmation.
Assay (by HPLC, % Area) ≥ 98.5%≥ 99.0%The additional synthetic step to introduce the cyclopentyl group in MCPG can lead to a slightly more complex impurity profile, often justifying a slightly lower assay limit compared to its simpler analog.
Related Substances (by HPLC)
Any Unspecified Impurity≤ 0.10%≤ 0.10%Governed by ICH Q3A guidelines, this limit ensures that no single unknown impurity exists at a level that would require full characterization.
Total Impurities≤ 1.0%≤ 0.5%The higher total impurity limit for MCPG reflects the potential for more side-products, such as diastereomers or incompletely reacted starting materials.
Residual Solvents (by GC-HS) Meets USP <467> requirementsMeets USP <467> requirementsThis is a critical safety parameter. Solvents used in synthesis (e.g., DMF, Hexane, Dichloromethane) must be controlled to levels defined by regulatory bodies.[2][4][5][6]
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.2%Water can impact stability and reactivity in subsequent synthetic steps. The higher limit for the oily MCPG accounts for its potentially greater hygroscopicity.

The Analytical Gauntlet: Validating the CoA Data

A trustworthy CoA is backed by robust, self-validating analytical methods. Below, we detail the protocols for the most critical tests, explaining the causality behind key procedural choices.

Workflow for Incoming Material Qualification

Before committing a new batch of material to a synthetic campaign, a structured verification process is paramount. This ensures the supplied CoA is accurate and the material is suitable for its intended use.

cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision Receive Receive Material & Supplier CoA Review Review CoA for Completeness (All specs tested, results within limits) Receive->Review Identity Identity Confirmation (¹H NMR or FTIR) Review->Identity Purity Purity Verification (HPLC Assay & Impurities) Identity->Purity Compare Compare In-House Data to Supplier CoA Purity->Compare Match Data Match? Compare->Match Accept Accept Batch for Use Match->Accept Yes Reject Reject Batch & Initiate Supplier Investigation Match->Reject No

Caption: Workflow for CoA verification and material acceptance.

Experimental Protocol 1: Assay and Related Substances by HPLC-UV

This method is the cornerstone of purity assessment, designed to separate the main component from process-related impurities and degradation products.

Causality Behind Choices:

  • Reversed-Phase (C18) Column: The non-polar nature of both MCPG and Methyl Phenylglycolate makes a C18 stationary phase ideal for retention and separation.

  • Gradient Elution: A gradient (changing mobile phase composition) is crucial for a molecule like MCPG. A weak mobile phase is needed to retain and separate early-eluting polar impurities, while a stronger mobile phase is required to elute the highly retained main peak and any non-polar impurities in a reasonable time with good peak shape.

  • UV Detection at 220 nm: The phenyl group in both molecules provides strong UV absorbance. 220 nm is chosen to ensure sensitive detection of the parent compound and a wide range of potential aromatic impurities.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~20 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. (Concentration ≈ 1.0 mg/mL).

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5 (ensures good peak shape).

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures system precision).

      • The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide detailed guidelines on SST.[7]

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate the Assay by comparing the peak area of the sample to the standard.

    • Determine the percentage of impurities using area percent normalization, applying appropriate relative response factors if known.

Experimental Protocol 2: Residual Solvents by Headspace GC-MS

This method detects and quantifies volatile organic compounds remaining from the synthesis and purification process, which are potential safety hazards.[6][8][9]

Causality Behind Choices:

  • Headspace (HS) Sampling: Heating the sample in a sealed vial partitions the volatile solvents into the gas phase (headspace), which is then injected. This technique is ideal for non-volatile matrices like MCPG and avoids contaminating the GC system.

  • GC-MS: Gas chromatography provides the separation of volatile compounds, while Mass Spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it far more powerful than FID for this application.[10][11][12]

Step-by-Step Methodology:

  • System Preparation:

    • GC Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

    • MS Detector: Scan mode, m/z 35-350.

    • Headspace Sampler: Vial oven at 80 °C, loop at 90 °C, transfer line at 100 °C.

  • Standard Preparation:

    • Prepare a stock standard in Dimethyl sulfoxide (DMSO) containing all potential residual solvents at a known concentration (e.g., as specified in USP <467>).

  • Sample Preparation:

    • Accurately weigh ~100 mg of MCPG into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.

  • Analysis:

    • Equilibrate the standard and sample vials in the headspace oven for 15 minutes before injection.

    • Analyze the samples. Identify peaks by retention time and mass spectrum comparison to the standard and a spectral library (e.g., NIST). Quantify against the standard.

Comparative Analysis: Interpreting the Data

The structural difference between MCPG and Methyl Phenylglycolate—the presence of the aliphatic cyclopentyl ring—has significant analytical implications.

node_mcpg This compound (MCPG) ¹H NMR: Complex aliphatic region (~1.3-1.7 ppm) HPLC: Longer retention time (more lipophilic) Potential Impurities: Diastereomers, cyclopentanone starting material node_mpg Methyl Phenylglycolate ¹H NMR: Simpler spectrum, no aliphatic clutter HPLC: Shorter retention time Potential Impurities: Benzaldehyde, unreacted mandelic acid node_rel Comparison Highlights node_rel->node_mcpg node_rel->node_mpg

Caption: Key analytical differences between MCPG and its analog.

  • Chromatography: The bulky, non-polar cyclopentyl group significantly increases the lipophilicity of MCPG. As a result, it will have a longer retention time in reversed-phase HPLC compared to Methyl Phenylglycolate under the same conditions. This increased retention can be advantageous for separating it from more polar starting materials but may require a stronger mobile phase to ensure it elutes with a good peak shape.

  • Spectroscopy: In ¹H NMR, the cyclopentyl protons of MCPG create a series of complex, overlapping multiplets in the aliphatic region (typically 1.3-1.7 ppm).[3] While characteristic, this can mask small aliphatic impurities. The spectrum of Methyl Phenylglycolate is much simpler, making impurity identification more straightforward.

  • Impurity Profile: The synthesis of MCPG involves coupling the phenylglyoxylate core with a cyclopentyl Grignard reagent or a similar organometallic species. This introduces potential impurities not seen in the simpler Methyl Phenylglycolate synthesis, such as byproducts from the Grignard reaction or diastereomers, which may be challenging to separate chromatographically.

Conclusion for the Practicing Scientist

The Certificate of Analysis is the starting point, not the endpoint, of material qualification. For complex intermediates like this compound, a scientist must adopt a mindset of "trust, but verify."

  • Prioritize a Purity-Indicating Method: Always prioritize an in-house verification using a high-resolution technique like HPLC. A simple identity test like FTIR is insufficient to guarantee quality for a critical synthetic campaign.

  • Understand the Synthesis: Knowledge of the synthetic route (if available) allows you to anticipate likely impurities. For MCPG, this includes unreacted starting materials and diastereomers. For Methyl Phenylglycolate, this might be residual benzaldehyde.

  • Compare Apples to Apples: When evaluating alternative intermediates, use the principles outlined in this guide. A "purer" but structurally simpler alternative may not be a suitable replacement if the downstream chemistry requires the specific steric or electronic properties of the more complex molecule. The choice of intermediate is a balance between purity, cost, and its ultimate impact on the final API's quality and yield.

By combining a thorough review of the supplier's CoA with targeted, in-house analytical verification, researchers can proceed with confidence, ensuring the quality of their starting materials and the ultimate success of their drug development programs.

References

The Strategic Efficacy of Methyl Cyclopentylphenylglycolate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, the choice of starting materials and intermediates is a critical determinant of a reaction's efficiency, yield, and economic viability. This guide provides an in-depth technical comparison of Methyl Cyclopentylphenylglycolate, a key synthetic intermediate, with its primary alternatives. Our focus will be on its well-documented application in the synthesis of the anticholinergic agent, Glycopyrrolate, while also touching upon its broader utility in agrochemical and material science contexts. This analysis is grounded in experimental data from established literature and patents, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed strategic decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound (MCPG), also known as Methyl α-Cyclopentylmandelate, is an alpha-hydroxy ester with the chemical formula C₁₄H₁₈O₃. Its structure, featuring a chiral center, a hydroxyl group, a methyl ester, a phenyl ring, and a cyclopentyl moiety, makes it a valuable and versatile intermediate in organic synthesis.[1] This compound serves as a crucial building block for the creation of more complex molecules, finding applications in the pharmaceutical, agrochemical, and materials science industries.[1] In the pharmaceutical sector, it is a well-established precursor for the synthesis of quaternary ammonium anticholinergic drugs, most notably Glycopyrrolate.[2]

The core value of MCPG lies in its ability to undergo transesterification or to be readily synthesized from its corresponding carboxylic acid, Cyclopentyl Mandelic Acid (CPMA), providing multiple strategic pathways for the construction of target molecules.

Comparative Analysis: Synthesis of a Key Pharmaceutical Intermediate

The synthesis of Glycopyrrolate provides an excellent case study for comparing the efficacy of this compound with its primary alternative, Cyclopentyl Mandelic Acid (CPMA). The key step in this synthesis is the formation of the ester linkage with 1-methyl-3-pyrrolidinol. This can be achieved either through the transesterification of MCPG or the direct esterification of CPMA.

Synthetic Pathways to the Core Ester Intermediate

The two primary routes to the key intermediate, N-methyl-3-pyrrolidinyl cyclopentylmandelate, are depicted below. The choice between these pathways often hinges on the availability of starting materials, desired reaction conditions, and scalability.

cluster_0 Route A: Transesterification cluster_1 Route B: Direct Esterification a This compound (MCPG) c N-methyl-3-pyrrolidinyl cyclopentylmandelate a->c Transesterification (e.g., Na, NaOMe) b 1-Methyl-3-pyrrolidinol b->c d Cyclopentyl Mandelic Acid (CPMA) f N-methyl-3-pyrrolidinyl cyclopentylmandelate d->f Direct Esterification (e.g., CDI, Mitsunobu) e 1-Methyl-3-pyrrolidinol e->f

Caption: Alternative synthetic routes to the core ester intermediate of Glycopyrrolate.

Performance Comparison of Synthetic Routes

The following table summarizes the reported yields and conditions for the formation of the key ester intermediate via different methods.

MethodStarting MaterialReagentsReported Yield/PurityAdvantagesDisadvantages
Transesterification This compoundMetallic SodiumNot specified in detail, but is the original patented methodEstablished methodUse of hazardous metallic sodium
Transesterification This compoundSodium MethoxideLeads to a mixture requiring hydrogenationAvoids metallic sodiumFormation of byproduct, requires additional hydrogenation step
Direct Esterification Cyclopentyl Mandelic AcidCarbonyl diimidazole (CDI)"Very poor yields"Direct couplingTime-consuming (>18 hours), expensive reagent, byproduct formation
Mitsunobu Reaction Cyclopentyl Mandelic AcidDIAD, TPPNot specified, but known to be variableStereoinversion possibleFormation of large amounts of triphenylphosphine oxide, which can be difficult to remove
Modified Mitsunobu Cyclopentyl Mandelic Acid(Cyanomethylene)tributylphosphorane (CMBP)Improved conditionsSimpler processExpensive reagent
Sulfonyl-Mediated Esterification Cyclopentyl Mandelic AcidN-methyl-3-(p-toluenesulphonyloxy)pyrrolidine95.6% HPLC purityHigh purity, avoids hazardous reagentsRequires preparation of the sulfonylated alcohol
In-depth Analysis and Experimental Protocols

Route A: Transesterification of this compound

This classical approach, outlined in the original patent for Glycopyrrolate, involves the reaction of MCPG with 1-methyl-3-pyrrolidinol in the presence of a strong base like metallic sodium or sodium methoxide.[2]

Experimental Protocol: Transesterification using Sodium Methoxide

  • To a solution of this compound and 1-methyl-3-pyrrolidinol in an inert solvent (e.g., toluene), add a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and quench with a proton source (e.g., water).

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product may contain an unsaturated byproduct, which can be removed by hydrogenation over a suitable catalyst (e.g., Palladium on carbon).

Route B: Direct Esterification of Cyclopentyl Mandelic Acid

This route avoids the pre-formation of the methyl ester. However, the direct esterification of a hydroxy acid like CPMA can be challenging.

Experimental Protocol: Sulfonyl-Mediated Esterification

This method provides a high-purity product by activating the alcohol.

  • In a reaction vessel, dissolve Cyclopentyl Mandelic Acid (10 g) and sodium carbonate (19.2 g) in acetonitrile (120 ml).

  • To this mixture, add N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine (17.36 g).

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under vacuum to yield the crude N-Methyl-3-pyrrolidinyl cyclopentylmandelate. The reported purity for this method is high (95.6% by HPLC).

Final Step: Quaternization to Glycopyrrolate

Regardless of the route taken to obtain the ester intermediate, the final step in the synthesis of Glycopyrrolate is the N-methylation of the tertiary amine of the pyrrolidine ring to form the quaternary ammonium salt.

a N-methyl-3-pyrrolidinyl cyclopentylmandelate c Glycopyrrolate a->c b Methyl Bromide b->c Quaternization

Caption: Final quaternization step in the synthesis of Glycopyrrolate.

Experimental Protocol: N-Methylation

  • Dissolve the N-methyl-3-pyrrolidinyl cyclopentylmandelate intermediate in a suitable solvent such as acetone.

  • Bubble methyl bromide gas through the solution or add liquid methyl bromide at a controlled temperature.

  • Stir the reaction mixture until the quaternization is complete, often indicated by the precipitation of the solid Glycopyrrolate product.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry. A reported yield for a similar final step (conversion of glycopyrrolate bromide to tosylate) is 66.7%.[3]

Broader Applications and Future Outlook

While the synthesis of Glycopyrrolate is the most extensively documented application of this compound, its utility extends to other fields.

  • Agrochemicals: The structural motifs within MCPG are of interest in the development of new pesticides and other agricultural chemicals.[1] Its chemical structure can be modified to create compounds with specific biological activities for controlling pests and diseases in crops.[1]

  • Materials Science: In materials science, MCPG can be used to develop new polymers and materials with unique properties.[1] Its structure can be manipulated to create polymers with specific characteristics, such as improved strength, flexibility, or thermal stability.[1]

While specific comparative data for these applications are not as readily available in the public domain, the fundamental reactivity of the alpha-hydroxy ester group makes it a valuable synthon for introducing this functionality into a wide range of molecular scaffolds.

Conclusion

This compound stands as a highly effective and versatile synthetic intermediate. In the well-established synthesis of Glycopyrrolate, the choice between using MCPG via a transesterification route or its corresponding acid, CPMA, through direct esterification depends on a careful consideration of factors such as reagent cost, safety, and desired purity. While the direct esterification of CPMA using modern coupling agents can offer high yields and purity, the classical transesterification of MCPG remains a viable and historically significant route. The broader potential of MCPG in agrochemicals and materials science underscores its importance as a valuable building block in the chemist's toolbox. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make strategic and well-informed decisions in their synthetic designs.

References

A Comparative Guide to In-Vitro and In-Vivo Efficacy Assessment of Novel Anticholinergic Compounds Derived from Methyl Cyclopentylphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for evaluating the anticholinergic properties of compounds derived from Methyl cyclopentylphenylglycolate. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of experimental choices, detailed protocols, and the interpretation of data to facilitate the rational design and progression of novel therapeutic agents targeting the cholinergic system.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound serves as a key synthetic intermediate in the development of potent anticholinergic agents. Its structural motif is central to the pharmacophore of established drugs such as glycopyrronium bromide, a muscarinic antagonist.[1][2] Derivatives of this scaffold are primarily investigated for their ability to modulate the activity of muscarinic acetylcholine receptors (mAChRs), which are implicated in a wide range of physiological processes and disease states.[3][4][5] Consequently, these compounds hold therapeutic promise for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[4][5]

The preclinical evaluation of these novel chemical entities necessitates a multi-faceted approach, beginning with in-vitro characterization to establish mechanism of action and potency, followed by in-vivo studies to assess efficacy, pharmacokinetics, and safety in a complex biological system. This guide will dissect these two critical stages of preclinical drug development, providing the rationale behind the selection of specific assays and models.

Part 1: In-Vitro Characterization: Unraveling Molecular Interactions

In-vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate the direct interaction of a compound with its molecular target. For derivatives of this compound, the primary in-vitro focus is on their activity as muscarinic receptor antagonists.

Key In-Vitro Assays

Two primary types of in-vitro assays are indispensable for characterizing these compounds:

  • Muscarinic Receptor Binding Assays: These assays directly measure the affinity of a test compound for the different subtypes of muscarinic receptors (M1-M5).

  • Functional Assays: These experiments assess the ability of the compound to inhibit the physiological response induced by a muscarinic agonist in a cellular or tissue-based system.

The causality behind employing both assay types lies in obtaining a complete pharmacological profile. A high binding affinity (low Kᵢ) does not always translate to potent functional antagonism. Therefore, both sets of data are crucial for informed decision-making.

Data Presentation: In-Vitro Pharmacological Profile

The following table summarizes the typical data generated from in-vitro studies for a hypothetical series of this compound derivatives.

Compound IDM1 Receptor Affinity (Kᵢ, nM)M2 Receptor Affinity (Kᵢ, nM)M3 Receptor Affinity (Kᵢ, nM)Functional Antagonism (pA₂, Guinea Pig Ileum)
MCPG-A 2.515.81.18.9
MCPG-B 10.25.48.77.5
MCPG-C 1.825.10.99.2
Atropine 1.21.51.09.0

Kᵢ (Inhibition Constant): A measure of the binding affinity of the antagonist to the receptor. A lower Kᵢ value indicates a higher affinity. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.

Experimental Protocols: In-Vitro Methodologies

This protocol describes a radioligand binding assay to determine the affinity of test compounds for muscarinic receptors expressed in a stable cell line (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors).

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the desired human muscarinic receptor subtype.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds (derivatives of this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration close to its K₋), and 50 µL of the test compound solution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of atropine solution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

This protocol determines the pA₂ value of a muscarinic antagonist using an isolated tissue preparation, such as the guinea pig ileum, which is rich in M3 muscarinic receptors.[6][7][8]

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.

  • Muscarinic agonist (e.g., Carbachol).

  • Test compound (muscarinic antagonist).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Mount a segment of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution at 37°C and allow it to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Obtain a cumulative concentration-response curve for the agonist (Carbachol) to establish a baseline.

  • Wash the tissue repeatedly to return to the baseline resting tension.

  • Introduce a known concentration of the antagonist (test compound) into the organ bath and allow it to equilibrate for 20-30 minutes.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 3-5 with increasing concentrations of the antagonist.

  • Measure the dose ratio (DR), which is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Part 2: In-Vivo Evaluation: Assessing Physiological Effects

In-vivo studies are critical to understanding how a compound behaves in a whole, living organism. These studies provide insights into the compound's efficacy, duration of action, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential side effects.

Key In-Vivo Models

For assessing the anticholinergic effects of this compound derivatives, the following animal models are particularly relevant:

  • Haloperidol-Induced Catalepsy in Rats: This model is widely used to screen for anticholinergic activity. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that can be reversed by anticholinergic drugs.[9][10][11][12][13]

  • Oxotremorine-Induced Tremor and Salivation in Mice: Oxotremorine is a potent muscarinic agonist that induces tremors, salivation, and other cholinergic signs. The ability of a test compound to inhibit these effects is a measure of its anticholinergic activity.

The rationale for using these models is their predictive validity for anticholinergic effects in humans. The reversal of catalepsy suggests potential utility in Parkinson's disease, while the inhibition of oxotremorine-induced effects is a general screen for antimuscarinic properties.

Data Presentation: In-Vivo Anticholinergic Efficacy

The following table presents hypothetical data from the haloperidol-induced catalepsy model.

Treatment GroupDose (mg/kg, i.p.)Mean Catalepsy Score (at 60 min)% Reversal of Catalepsy
Vehicle + Haloperidol -15.2 ± 1.80%
MCPG-C + Haloperidol 19.8 ± 1.535.5%
MCPG-C + Haloperidol 34.1 ± 1.173.0%
Scopolamine + Haloperidol 13.5 ± 0.9*77.0%

*p < 0.05 compared to Vehicle + Haloperidol group. Data are presented as mean ± SEM.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol details the procedure for assessing the anticataleptic effect of a test compound.[9][10][11][12][13]

Animals:

  • Male Wistar rats (200-250 g).

Materials:

  • Haloperidol solution (1 mg/mL in saline with a drop of lactic acid).

  • Test compound solution (e.g., MCPG-C) in a suitable vehicle.

  • Catalepsy bar (a horizontal wooden bar, 1 cm in diameter, elevated 9 cm from the base).

  • Stopwatch.

Procedure:

  • Habituate the rats to the experimental room for at least 60 minutes before the experiment.

  • Administer the test compound or its vehicle intraperitoneally (i.p.) to the rats.

  • After 30 minutes, administer haloperidol (1 mg/kg, i.p.) to all animals.

  • At 30, 60, 90, and 120 minutes after haloperidol administration, assess the degree of catalepsy.

  • To measure catalepsy, gently place the rat's forepaws on the elevated horizontal bar.

  • Start the stopwatch and measure the time the rat maintains this unnatural posture. The endpoint is when the rat removes both forepaws from the bar.

  • A cut-off time of 180 seconds is typically used.

  • Score the catalepsy based on the duration of immobility. A common scoring system is:

    • 0: Moves immediately.

    • 1: Stays on the bar for 1-15 seconds.

    • 2: Stays on the bar for 16-30 seconds.

    • 3: Stays on the bar for 31-60 seconds.

    • 4: Stays on the bar for >60 seconds.

  • Compare the mean catalepsy scores between the test compound-treated groups and the vehicle-treated control group.

Part 3: Mechanistic Insights through Signaling Pathway Analysis

Understanding the downstream signaling pathways of the target muscarinic receptors is crucial for interpreting the functional consequences of their antagonism. M1, M2, and M3 receptors are the most relevant subtypes for the peripheral effects of anticholinergic drugs.

Muscarinic Receptor Signaling Pathways

M1 and M3 muscarinic receptors are coupled to Gq/11 G-proteins.[14][15][16][17][18][19] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1/M3_Receptor M1/M3 Receptor ACh->M1/M3_Receptor Binds Gq/11 Gq/11 M1/M3_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Response PKC->Response

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

M2 muscarinic receptors are coupled to Gi/o G-proteins.[4][20][21][22][23] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory effects, such as a decrease in heart rate.

M2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_Receptor M2 Receptor ACh->M2_Receptor Binds Gi/o Gi/o M2_Receptor->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: M2 Muscarinic Receptor Signaling Pathway.

Conclusion: An Integrated Approach to Drug Discovery

The successful development of novel anticholinergic agents derived from this compound hinges on a systematic and integrated evaluation of their in-vitro and in-vivo properties. In-vitro assays provide essential information on the compound's affinity and potency at the molecular level, guiding structure-activity relationship (SAR) studies. Subsequently, in-vivo models are indispensable for confirming efficacy in a physiological context and for identifying potential liabilities. By employing the methodologies outlined in this guide, researchers can build a robust data package to support the advancement of promising candidates towards clinical development.

References

A Comparative Guide to Catalysts for Glycolate Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of glycolate is a critical endeavor. As a key intermediate for biodegradable polymers like polyglycolic acid (PGA), as well as a valuable component in cosmetics and pharmaceuticals, the demand for high-purity glycolate and its esters is ever-increasing.[1][2] The choice of catalyst is paramount in determining the economic viability and environmental footprint of the production process. This guide provides an in-depth, objective comparison of various catalytic systems for glycolate synthesis, supported by experimental data, to empower you in selecting the optimal strategy for your research and development needs.

Catalytic Pathways to Glycolate: A Strategic Overview

The synthesis of glycolates can be broadly categorized into several key pathways, each with its own set of catalytic challenges and opportunities. This guide will focus on the following prominent routes:

  • Cannizzaro-type Reaction of Glyoxal: A promising route utilizing a readily available C2 building block.

  • Carbonylation of Formaldehyde: A classic industrial method that remains relevant with modern catalytic advancements.

  • Oxidation of Ethylene Glycol: An approach that valorizes a bulk chemical into a higher-value product.

  • Biocatalytic Routes: An emerging and sustainable alternative using engineered microorganisms.

This guide will dissect each pathway, comparing the performance of homogeneous, heterogeneous, and biocatalysts, and providing the necessary experimental context to understand the "why" behind the results.

The Cannizzaro-Type Reaction of Glyoxal: Leveraging Basicity for High Yields

The intramolecular disproportionation of glyoxal to glycolate in the presence of a base, a variant of the Cannizzaro reaction, is a highly effective method for producing glycolate esters. The choice between homogeneous and heterogeneous catalysts in this process significantly impacts product purification and catalyst reusability.

Homogeneous Catalysis: High Activity with Separation Hurdles

Homogeneous catalysts, such as salts of multivalent metals (e.g., Al³⁺, ZrO²⁺), have demonstrated high activity and selectivity in the conversion of glyoxal to methyl glycolate.[1] Nitrates and chlorides of these metals can achieve 100% glyoxal conversion with 85-87% selectivity for methyl glycolate at 453 K.[1] However, the primary drawback of these systems is the challenge of separating the catalyst from the final product, which can be a significant hurdle in achieving high-purity glycolate.[1][2]

Heterogeneous Catalysis: The Rise of Solid Base Catalysts

Heterogeneous catalysts offer a compelling solution to the separation issues inherent in homogeneous systems. Among the various solid catalysts explored, basic mixed oxides have emerged as particularly effective.

Key Findings from Experimental Data:

  • Basicity is Key: Studies have consistently shown that the yield of methyl glycolate is significantly higher over basic catalysts compared to acidic ones.[1][2][3] The selectivity for methyl glycolate formation increases with the basicity of the catalyst.[1][4] This is attributed to the Cannizaro-type reaction being catalyzed by strong bases.[1]

  • MgO-ZrO₂: A Champion Catalyst: A coprecipitated MgO-ZrO₂ catalyst has demonstrated exceptional performance, achieving nearly 100% yield of methyl glycolate in just one hour at 423 K.[1][2][3]

  • Supported Catalysts for Practicality: While highly effective, the preparation of coprecipitated catalysts can be complex. Supported catalysts, such as MgO-ZrO₂ on an Al₂O₃ support, offer a simpler synthesis method via impregnation.[1] A 20% MgO-ZrO₂/Al₂O₃ catalyst has been shown to provide a 95% yield of methyl glycolate with minimal by-product formation.[1] This catalyst also demonstrates good stability and can be used in a flow reactor, which is advantageous for industrial applications.[1][2]

Performance Comparison of Catalysts for Glyoxal Conversion
Catalyst TypeCatalyst ExampleConversion (%)Selectivity (%)Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
HomogeneousAl³⁺, ZrO²⁺ salts10085-87 (to Methyl Glycolate)~85-87453 KHigh activity and selectivityDifficult product purification
Heterogeneous (Acidic)Amberlyst-15, Zeolites--29 (Methyl Glycolate)373 K, 3hEase of separationLow yield
Heterogeneous (Basic)Coprecipitated MgO-ZrO₂~100~100 (to Methyl Glycolate)~100423 K, 1hExcellent yield and selectivity, reusableMore complex synthesis
Heterogeneous (Basic, Supported)20% MgO-ZrO₂/Al₂O₃96-9792-98 (to Methyl Glycolate)95423 K, 1hSimple synthesis, high yield, suitable for flow reactorsSlightly lower yield than coprecipitated

Experimental Workflow: Synthesis of Supported MgO-ZrO₂/Al₂O₃ and Catalytic Testing

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing (Batch) s1 Impregnation of γ-Al₂O₃ with Mg and Zr salt solutions s2 Drying s1->s2 s3 Calcination s2->s3 t1 Charge autoclave with 20 wt% glyoxal in methanol and catalyst s3->t1 Catalyst t2 React at 373-453 K for 0.5-5 hours with stirring t1->t2 t3 Quench reaction in ice bath t2->t3 t4 Separate catalyst by filtration t3->t4 t5 Analyze product mixture t4->t5 carbonylation_pathway cluster_byproducts Main By-products formaldehyde Formaldehyde ga Glycolic Acid (GA) formaldehyde->ga Carbonylation (Acid Catalyst) dmm Dimethoxymethane (DMM) formaldehyde->dmm co CO co->ga Carbonylation (Acid Catalyst) mf Methyl Formate (MF) co->mf h2o H₂O h2o->ga Carbonylation (Acid Catalyst) mg Methyl Glycolate (MG) ga->mg Esterification h2o2 H₂O ga->h2o2 Esterification mmac Methyl Methoxyacetate (MMAc) ga->mmac methanol Methanol methanol->mg Esterification methanol->h2o2 Esterification methanol->dmm methanol->mf methanol->mmac

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cyclopentylphenylglycolate
Reactant of Route 2
Reactant of Route 2
Methyl cyclopentylphenylglycolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.